(R)-NODAGA-tris(t-Bu ester)
説明
BenchChem offers high-quality (R)-NODAGA-tris(t-Bu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-NODAGA-tris(t-Bu ester) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGPCATMVZKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Radiopharmaceutical Research
(R)-NODAGA-tris(t-Bu ester) has emerged as a critical bifunctional chelator in the field of radiopharmaceutical research, primarily for the development of targeted positron emission tomography (PET) imaging agents. Its structure allows for the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), while the free carboxylic acid provides a reactive handle for conjugation to various biomolecules such as peptides and antibodies. This guide provides an in-depth overview of its application, including detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.
Core Properties and Applications
(R)-NODAGA-tris(t-Bu ester), with the chemical formula C₂₇H₄₉N₃O₈ and a molecular weight of 543.7 g/mol , is a derivative of the NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator.[1][2] The three tert-butyl (t-Bu) ester groups serve as protecting groups for the carboxylic acids of the chelating moiety, preventing them from interfering with the conjugation of the glutaric acid's carboxylic acid to a targeting biomolecule. Following conjugation, these t-Bu esters are removed under acidic conditions to allow for efficient radiolabeling.
The primary application of (R)-NODAGA-tris(t-Bu ester) is in the synthesis of radiopharmaceuticals for PET imaging.[3] By attaching it to a molecule that specifically targets a biological marker, such as a receptor overexpressed on cancer cells, it is possible to visualize and quantify the distribution of this marker in vivo. This has significant implications for cancer diagnosis, staging, and monitoring treatment response. Research has demonstrated its use in developing agents for imaging various cancers, including prostate cancer and breast cancer, as well as for infection imaging.[4][5]
Experimental Protocols
Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide
This protocol outlines the general steps for conjugating (R)-NODAGA-tris(t-Bu ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Targeting peptide with a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of (R)-NODAGA-tris(t-Bu ester):
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the NODAGA chelator.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.
-
Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by HPLC).
-
-
Deprotection of t-Bu Esters:
-
Purification of the NODAGA-Peptide Conjugate:
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
Purify the NODAGA-peptide conjugate using preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68
This protocol describes the radiolabeling of the purified NODAGA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NODAGA-peptide conjugate
-
Sodium acetate or HEPES buffer
-
Sterile water for injection
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile 0.22 µm filter
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the desired amount of the NODAGA-peptide conjugate (typically 10-50 µg).
-
Add a buffering agent, such as sodium acetate or HEPES, to adjust the pH to 3.5-4.5.[7]
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes.[8] Some NODAGA conjugates can also be labeled at room temperature, though this may require a higher precursor amount.[7][8]
-
-
Purification of the ⁶⁸Ga-NODAGA-Peptide:
-
Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-NODAGA-peptide will be retained.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-NODAGA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL of 50% ethanol in water).
-
Dilute the final product with sterile saline or a suitable buffer for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[9][10] The RCP should typically be >95%.
-
Measure the pH of the final preparation to ensure it is within the acceptable range for injection (typically pH 5.5-7.5).
-
Perform a sterile filtration of the final product through a 0.22 µm filter into a sterile vial.
-
Data Presentation
The following tables summarize key quantitative data from various studies utilizing NODAGA-based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Conditions
| Targeting Peptide/Molecule | Radionuclide | Precursor Amount | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Yield/Purity | Reference |
| NODAGA-RGD | ⁶⁸Ga | 15-20 µg | 3.5-4.0 | 95 | 5-10 | >95% | [8] |
| NODAGA-Pamidronic Acid | ⁶⁸Ga | 4 nmol | 4.0-4.5 | >60 | 15 | >90% | [7] |
| NODAGA-UBI fragments | ⁶⁸Ga | Not specified | Optimized | Optimized | Not specified | >95% | [5] |
| NODAGA-Exendin-4 | ⁶⁸Ga | 10 µg | Not specified | 100 | Not specified | >95% | [11] |
Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-NODAGA Conjugates
| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (Prostate Cancer) | 1 | 17 ± 3 | [4] |
| [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (Prostate Cancer) | 3 | 15 ± 3 | [4] |
| [⁶⁸Ga]NODAGA-RGD-BBN | PC3 (Prostate Cancer) | 1 | 5.05 ± 0.19 | [9] |
| [⁶⁸Ga]Ga-NODAGA-RGD | M21/M21-L (Melanoma) | Not specified | Not specified | [12] |
| [⁶⁸Ga]Ga-PSMA-11 (comparison) | LNCaP (Prostate Cancer) | 1 | ~20 | [6] |
Table 3: In Vivo Stability of ⁶⁸Ga-NODAGA Conjugates
| Radiotracer | Matrix | Time (min) | Intact Radiotracer (%) | Reference |
| [⁶⁸Ga]NODAGA-peptide | Mouse Plasma | 60 | 2.1 ± 0.2 | [10] |
| [⁶⁸Ga]FSC-RGD conjugates | Human Serum | 120 | High stability | [12] |
| [⁶⁸Ga]Ga-SC691 | PBS and FBS | 120 | Excellent stability | [6] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation where available.
Mandatory Visualizations
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]
- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]
(R)-NODAGA-tris(t-Bu ester): A Comprehensive Technical Guide to the Mechanism of Chelation for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nuclear medicine and molecular imaging, the development of robust and efficient radiopharmaceuticals is paramount. The chelator, a molecule capable of forming a stable complex with a metallic radionuclide, is a critical component of many targeted radiopharmaceuticals. (R)-NODAGA-tris(t-Bu ester) has emerged as a key precursor in the synthesis of such agents, particularly for positron emission tomography (PET) imaging with Gallium-68 (⁶⁸Ga). This technical guide provides an in-depth exploration of the mechanism of chelation involving (R)-NODAGA-tris(t-Bu ester), detailing the necessary deprotection steps and the subsequent coordination of Gallium-68. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to create the next generation of diagnostic and therapeutic radiopharmaceuticals.
(R)-NODAGA, which stands for (R)-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid, is a highly efficient bifunctional chelator for Gallium-68. Its parent structure, NODAGA, demonstrates rapid chelation kinetics under mild conditions, a significant advantage over chelators like DOTA that often require heating.[1] The "(R)-" designation refers to the specific stereochemistry at the chiral center in the glutaric acid moiety. The "tris(t-Bu ester)" signifies that the three carboxylic acid groups are protected as tert-butyl esters. This protection strategy is crucial for synthetic purposes, allowing for the selective modification of other parts of a larger molecule to which the chelator is being conjugated. However, for the chelation of a metal ion to occur, these protective groups must be removed.
Core Mechanism of Chelation: A Two-Step Process
The chelation of a metal ion, such as Gallium-68, using (R)-NODAGA-tris(t-Bu ester) is not a direct process. It involves a critical initial step of deprotection to generate the active chelating agent, (R)-NODAGA. This is then followed by the coordination of the metal ion.
Step 1: Deprotection of tert-Butyl Esters
The tert-butyl ester is a commonly used protecting group for carboxylic acids in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and the volatile nature of its byproducts.[2]
The mechanism of TFA-mediated deprotection of the tert-butyl esters of (R)-NODAGA-tris(t-Bu ester) proceeds via an acid-catalyzed elimination reaction. The key steps are as follows:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the tert-butyl ester by trifluoroacetic acid.[2]
-
Cleavage: This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid.[2]
-
Formation of Byproducts: The tert-butyl cation can then be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[2] The use of excess TFA ensures that the reaction proceeds to completion.[2]
This deprotection step is essential to unmask the three carboxylate groups, which, along with the three nitrogen atoms of the triazacyclononane ring, are crucial for the coordination of the metal ion.
Figure 1: Deprotection of (R)-NODAGA-tris(t-Bu ester) using Trifluoroacetic Acid (TFA).
Step 2: Chelation of Gallium-68 by (R)-NODAGA
Once deprotected, the resulting (R)-NODAGA is a hexadentate chelator, meaning it can form six bonds with a central metal ion. Gallium(III) has a preference for a six-coordinate octahedral geometry, making NODAGA an excellent chelator for this radionuclide.[3][4]
The chelation mechanism involves the coordination of the Ga³⁺ ion by the three nitrogen atoms of the 1,4,7-triazacyclononane macrocycle and the three deprotected carboxylate groups. This forms a highly stable complex. The cavity size of the NODAGA chelator is well-suited to accommodate the small ionic radius of Ga³⁺, which contributes to both the high radiolabeling efficiency and the in vivo stability of the resulting complex.[5] NODAGA's structure provides a better size match for Ga(III) compared to larger chelators like DOTA, leading to significantly improved radiolabeling kinetics and stability of the Ga-labeled compounds.[6]
The coordination of the carboxylate arms with the Ga(III) ion leads to a reduction in the hydrophilic interactions of these arms, which can result in an increase in the lipophilicity of the final radiolabeled compound compared to the proligand.[6]
Figure 2: Chelation of Gallium-68 by the deprotected (R)-NODAGA chelator.
Quantitative Data on Chelation and Radiolabeling
The efficiency of the chelation process is typically quantified by the radiochemical yield (RCY), which is the percentage of the radionuclide that has been successfully incorporated into the chelator. The following tables summarize key quantitative data related to the radiolabeling of NODAGA derivatives with Gallium-68.
Table 1: Influence of Ligand Concentration on Radiochemical Yield (RCY) of [⁶⁸Ga]Ga-(R)-NODAGA Complexes
| Ligand Concentration (µM) | Radiochemical Yield (RCY) | Reference |
| 500 | >97% | [6] |
| 100 | >97% | [6] |
| 50 | >85% | [6] |
| 5 | <50% | [6] |
| Conditions: Reaction performed at room temperature for 15 minutes. |
Table 2: Comparison of Radiolabeling Conditions for Different Chelators with ⁶⁸Ga
| Chelator | Temperature (°C) | pH | Time (min) | Typical RCY | Reference |
| NODAGA-CDP1 | 21 ± 1 | 4.5 | 20 | 92 ± 1% | [7] |
| DOTA-CDP1 | 95 ± 2 | 4.5 | 10 | 95 ± 2% | [7] |
| NODAGA-AE105-NH₂ | Room Temperature | Not Specified | Not Specified | High | [6] |
| DOTA-AE105-NH₂ | 95 | Not Specified | Not Specified | High | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the use of (R)-NODAGA-tris(t-Bu ester) for chelation.
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
Objective: To remove the tert-butyl protecting groups from (R)-NODAGA-tris(t-Bu ester) to yield the active chelator, (R)-NODAGA.
Materials:
-
(R)-NODAGA-tris(t-Bu ester) conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂)
-
Diethyl ether
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates or LC-MS for reaction monitoring
Procedure:
-
Dissolve the (R)-NODAGA-tris(t-Bu ester) conjugate in a minimal amount of dichloromethane in a round-bottom flask.[2]
-
Add an excess of trifluoroacetic acid to the solution. A typical ratio is 1:1 (v/v) of TFA to dichloromethane.[2]
-
Stir the reaction mixture at room temperature for 3 to 5 hours.[2]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
Dissolve the resulting residue in a minimal amount of diethyl ether.
-
Induce precipitation of the deprotected product by adding petroleum ether and continue stirring.
-
Collect the precipitate by filtration or centrifugation and wash with petroleum ether.
-
Dry the final product under vacuum.
Protocol 2: Radiolabeling of Deprotected (R)-NODAGA with Gallium-68
Objective: To chelate Gallium-68 with the deprotected (R)-NODAGA.
Materials:
-
Deprotected (R)-NODAGA conjugate solution (of known concentration)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (e.g., 1.25 M, pH 3.6-4.5)
-
Metal-free reaction vial
-
Heating block (if required, though often not for NODAGA)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute Gallium-68 as [⁶⁸Ga]GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
In a metal-free reaction vial, mix a specific volume of the deprotected (R)-NODAGA conjugate solution with a suitable volume of sodium acetate buffer to achieve the desired pH (typically between 3.5 and 4.5).[7]
-
Add the ⁶⁸Ga eluate to the buffered chelator solution.
-
Incubate the reaction mixture. For NODAGA derivatives, this can often be done at room temperature for 10-20 minutes.[7] Some protocols may utilize mild heating (e.g., 37°C) to ensure rapid and complete complexation.
-
After the incubation period, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY) and purity of the [⁶⁸Ga]Ga-(R)-NODAGA complex.
Figure 3: A typical experimental workflow for the deprotection and subsequent ⁶⁸Ga-labeling of (R)-NODAGA.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a valuable precursor for the development of Gallium-68 based radiopharmaceuticals. Understanding the two-step mechanism of chelation – involving a crucial deprotection of the tert-butyl esters followed by the rapid and stable coordination of the Gallium-68 ion – is essential for the successful synthesis and application of these imaging agents. The favorable kinetics and high stability of the [⁶⁸Ga]Ga-(R)-NODAGA complex, achievable under mild conditions, underscore its significance in the field. This guide provides the foundational knowledge and practical protocols to aid researchers and developers in harnessing the full potential of this versatile chelator system for advancing molecular imaging and improving patient outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 7. repository.up.ac.za [repository.up.ac.za]
An In-Depth Technical Guide to the Synthesis and Purification of (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (R)-NODAGA-tris(t-Bu ester), a critical bifunctional chelator in the field of radiopharmaceuticals. The document details the multi-step synthetic pathway, purification methodologies, and characterization of the final product, presenting quantitative data in accessible formats and illustrating key workflows.
Introduction
(R)-NODAGA-tris(t-Bu ester), with the chemical name 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid, is a derivative of the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). Its structure incorporates a chiral glutamic acid moiety, providing a specific stereochemistry that can be crucial for biological interactions. The tert-butyl ester protecting groups allow for facile conjugation to biomolecules, such as peptides and antibodies, prior to deprotection and radiolabeling with medically relevant radionuclides like Gallium-68 (⁶⁸Ga).
Synthesis of (R)-NODAGA-tris(t-Bu ester)
The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The overall synthetic strategy, as referenced in seminal literature, involves five main steps with a reported overall yield of approximately 21%.
Synthetic Scheme Overview
The synthesis commences with the preparation of key intermediates, including the protected chiral glutamic acid derivative and the di-alkylated triazacyclononane macrocycle. These intermediates are then coupled, followed by deprotection steps to yield the final product.
Caption: Synthetic workflow for (R)-NODAGA-tris(t-Bu ester).
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of (R)-NODAGA-tris(t-Bu ester).
Step 1: Synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane
The selective di-alkylation of the 1,4,7-triazacyclononane (TACN) macrocycle is a critical step. Direct alkylation can often lead to a mixture of mono-, di-, and tri-substituted products, necessitating careful control of stoichiometry and reaction conditions, followed by a meticulous purification process.
Methodology:
-
Reaction Setup: 1,4,7-triazacyclononane (TACN) is dissolved in a suitable organic solvent such as acetonitrile.
-
Alkylation: Two equivalents of tert-butyl bromoacetate are added dropwise to the TACN solution at a controlled temperature, often at room temperature or slightly elevated, in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of the tri-substituted byproduct.
-
Work-up and Purification: Upon completion, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The purification of the desired di-substituted product from the reaction mixture can be challenging. A carefully controlled pH extraction is often employed. The crude product is dissolved in an organic solvent and washed with aqueous solutions of specific pH to selectively extract the desired product. Alternatively, column chromatography on silica gel can be utilized.
Step 2: Synthesis of (R)-Di-tert-butyl 2-bromopentanedioate
The chiral center is introduced through a derivative of (R)-glutamic acid. The carboxylic acid groups are protected as tert-butyl esters, and the amino group is converted to a bromide, making it a suitable electrophile for the subsequent alkylation step.
Methodology:
-
Protection of (R)-Glutamic Acid: The carboxylic acid groups of (R)-glutamic acid are protected as di-tert-butyl esters. This can be achieved by reacting (R)-glutamic acid with isobutylene in the presence of a strong acid catalyst.
-
Conversion of Amino to Bromo Group: The amino group of the protected (R)-glutamic acid is then converted to a bromo group. This is a challenging transformation and can be achieved through a Sandmeyer-type reaction or by using reagents like sodium nitrite in the presence of hydrobromic acid, followed by a copper(I) bromide catalyst. The stereochemistry at the chiral center must be carefully maintained during this step.
Step 3: Synthesis of (R)-NODAGA-tris(t-Bu ester)
This step involves the coupling of the two key intermediates prepared in the previous steps.
Methodology:
-
Alkylation Reaction: The 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane is reacted with (R)-Di-tert-butyl 2-bromopentanedioate in an appropriate solvent, such as acetonitrile or DMF, in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) to facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
-
Work-up: After the reaction is complete, the mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
Purification of (R)-NODAGA-tris(t-Bu ester)
The final purification of the crude (R)-NODAGA-tris(t-Bu ester) is crucial to obtain a product with high purity, which is essential for its intended use in radiopharmaceutical preparations.
Methodology:
-
Column Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, for example, using a mixture of dichloromethane and methanol or ethyl acetate and hexane, is employed to separate the desired product from any remaining starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column is typically used with a gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA).
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of (R)-NODAGA-tris(t-Bu ester).
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₄₉N₃O₈ | Commercial Suppliers |
| Molecular Weight | 543.7 g/mol | Commercial Suppliers |
| Overall Synthetic Yield | ~21% | Eisenwiener et al., 2002 |
| Purity (after purification) | >95% | Typical Specification |
| Appearance | White to off-white solid | Typical Observation |
Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet around 1.4-1.5 ppm), the macrocyclic ring protons (complex multiplets), and the glutamic acid backbone protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the tert-butyl groups, and the carbons of the macrocyclic ring and the glutamic acid moiety. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at approximately m/z 544.7. |
Logical Workflow for Quality Control
The following diagram illustrates the logical workflow for the quality control of the synthesized (R)-NODAGA-tris(t-Bu ester).
Caption: Quality control workflow for (R)-NODAGA-tris(t-Bu ester).
Conclusion
The synthesis and purification of (R)-NODAGA-tris(t-Bu ester) is a well-established but intricate process that demands precision in execution and rigorous quality control. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field of drug development to successfully produce this vital chelating agent for advanced radiopharmaceutical applications. The availability of high-purity (R)-NODAGA-tris(t-Bu ester) is paramount for the development of next-generation diagnostic and therapeutic radiolabeled compounds.
solubility and stability of (R)-NODAGA-tris(t-Bu ester)
An in-depth technical guide on the is provided below, intended for researchers, scientists, and professionals in drug development. This document compiles available data, details relevant experimental methodologies, and visualizes key workflows.
Core Topic: (R)-NODAGA-tris(t-Bu ester)
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent widely used in the field of radiopharmaceuticals. Its structure consists of a 1,4,7-triazacyclononane (NOTA) macrocyclic core, modified with a glutamic acid derivative. The three tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, are crucial for chelating radiometals. The (R)-configuration specifies the stereochemistry at the chiral center of the glutamic acid moiety. This precursor must be conjugated to a targeting biomolecule (e.g., a peptide or antibody) and subsequently deprotected and radiolabeled to create a radiopharmaceutical agent for imaging or therapy.
Properly understanding the solubility and stability of this precursor is critical for its storage, handling, and use in conjugation reactions.
Solubility Data
Quantitative solubility data for (R)-NODAGA-tris(t-Bu ester) is not extensively published across a wide range of solvents. However, information from suppliers provides a baseline for its solubility in a mixed solvent system commonly used for preparing stock solutions.
| Solvent System | Concentration | Molarity (approx.) | Observation |
| DMSO (100 µL) + PEG300 (400 µL) + Tween-80 (50 µL) + Saline (450 µL) | ≥ 2.5 mg/mL | 4.60 mM | Clear Solution |
| Data derived from a supplier's technical information.[1] |
For practical laboratory use, (R)-NODAGA-tris(t-Bu ester) is typically dissolved in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions for subsequent conjugation reactions.
Stability Profile
The stability of the (R)-NODAGA-tris(t-Bu ester) precursor is crucial for maintaining its integrity during storage and handling prior to conjugation and radiolabeling. While specific kinetic stability studies on the precursor are not widely available in the literature, stability can be inferred from storage recommendations and the chemical nature of the molecule. The primary points of instability are the tert-butyl ester groups, which are susceptible to acid-catalyzed hydrolysis.
Storage and Handling Recommendations:
-
Storage Temperature: The compound should be stored at low temperatures, typically in a freezer at -20°C, to minimize degradation.[2][3][4]
-
Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4]
-
Light and Moisture: The precursor should be protected from light and moisture to prevent degradation.[2]
-
pH: Avoid strongly acidic or basic conditions. The tert-butyl esters are designed to be removed under strong acidic conditions (like trifluoroacetic acid), so exposure to even moderately acidic aqueous environments during storage can lead to premature deprotection. A slightly acidic to neutral pH (e.g., pH 5.5-7.0) is generally recommended for storage buffers of related NODAGA conjugates.[5]
-
Freeze-Thaw Cycles: To maintain stability, it is advisable to aliquot the compound or its stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5]
It is important to distinguish the stability of the precursor from the stability of the final radiometal-NODAGA complex. Studies on radiolabeled NODAGA-conjugates (after deprotection of the t-Bu esters) demonstrate very high in vivo and in vitro stability. For instance, [⁶⁴Cu]Cu-NODAGA-trastuzumab showed over 99% stability after 24 hours when challenged with EDTA, indicating the high kinetic inertness of the final complex.[6] Similarly, other ⁶⁸Ga and ⁶⁴Cu-labeled NODAGA-peptides show high stability in plasma and serum.[7][8][9]
Experimental Protocols
The following are detailed protocols that can be adapted to assess the .
Protocol 1: Determination of Solubility
This protocol is a step-wise method to determine the solubility of a test chemical in various solvents, adapted from established guidelines for in vitro testing.[10]
Objective: To determine the maximum soluble concentration of (R)-NODAGA-tris(t-Bu ester) in a series of relevant solvents.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Solvents of interest (e.g., DMSO, DMF, Ethanol, Water, Phosphate-Buffered Saline pH 7.4)
-
Glass vials or tubes
-
Vortex mixer
-
Sonicator
-
Analytical balance
Procedure:
-
High Concentration Test (e.g., 20 mg/mL):
-
Weigh approximately 10 mg of (R)-NODAGA-tris(t-Bu ester) into a glass vial.
-
Add 0.5 mL of the first solvent to be tested (e.g., DMSO) to achieve a concentration of 20 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for dissolution. A chemical is considered dissolved if the solution is clear with no visible precipitate or cloudiness.
-
If not fully dissolved, sonicate the mixture for 10-15 minutes.
-
Re-inspect the solution. If it is clear, the solubility is ≥ 20 mg/mL. If not, proceed to the next step.
-
-
Serial Dilution for Insolubility:
-
If the compound did not dissolve at 20 mg/mL, add an additional 4.5 mL of the solvent to the vial to dilute the concentration by a factor of 10 (to 2 mg/mL).
-
Repeat the mixing procedure (vortex, sonicate).
-
Visually inspect. If the solution is clear, the solubility is between 2 mg/mL and 20 mg/mL.
-
If the compound is still not dissolved, repeat the dilution process to test concentrations of 0.2 mg/mL, 0.02 mg/mL, and so on, until dissolution is achieved.
-
-
Testing Other Solvents:
-
Repeat steps 1 and 2 for each solvent of interest. The recommended order of testing for biological applications is often: cell culture media, PBS, water, ethanol, DMSO.
-
Protocol 2: Assessment of Chemical Stability via HPLC
Objective: To assess the stability of (R)-NODAGA-tris(t-Bu ester) over time under various conditions (e.g., pH, temperature) by monitoring its degradation.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Buffers of different pH values (e.g., pH 4, pH 7, pH 9)
-
Solvents (e.g., DMSO, Acetonitrile, Water)
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of (R)-NODAGA-tris(t-Bu ester) in a suitable solvent like DMSO or Acetonitrile at a known concentration (e.g., 1 mg/mL).
-
-
Incubation under Stress Conditions:
-
For each condition to be tested, dilute the stock solution into the respective buffer (e.g., pH 4 buffer) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare separate samples for each time point and condition.
-
Temperature Stress: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Incubate samples in buffers of varying pH.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the sample into the HPLC system.
-
Develop an appropriate HPLC method (e.g., a gradient elution using water with 0.1% TFA and acetonitrile with 0.1% TFA on a C18 column) that can separate the parent compound from potential degradation products (e.g., the partially or fully deprotected forms).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~220 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent (R)-NODAGA-tris(t-Bu ester) compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the T=0 time point.
-
Plot the percentage of intact compound versus time for each condition to determine the degradation rate.
-
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the use of (R)-NODAGA-tris(t-Bu ester).
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. NODAGA-tris(t-Bu ester),Cas:438553-50-3 - Ruixibiotech [ruixibiotech.com]
- 3. NODAGA-tris(t-Bu ester)_438553-50-3_新研博美 [xinyanbm.com]
- 4. NODAGA-tris(t-Bu ester) | 1190101-34-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Drug Development Professionals
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator integral to the advancement of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. Its robust ability to chelate radiometals, most notably Gallium-68 (⁶⁸Ga), combined with a functional group for conjugation to biomolecules, positions it as a critical tool in the development of targeted diagnostic and therapeutic agents. This guide provides an in-depth overview of its chemical properties, experimental protocols, and applications in research and drug development.
Core Properties
The fundamental characteristics of (R)-NODAGA-tris(t-Bu ester) are summarized below, providing a foundational understanding of this key molecule.
| Property | Value | Reference |
| CAS Number | 1252799-47-5 | [1][2] |
| Molecular Formula | C₂₇H₄₉N₃O₈ | [1][2] |
| Molecular Weight | 543.69 g/mol | [2] |
| Appearance | White to yellowish powder | [2] |
| Purity | >96% | [1] |
| Primary Application | Chelating agent for ⁶⁸Ga, ¹¹¹In, and ⁶⁴Cu labeling of peptides and antibodies | [2] |
Radiolabeling with Gallium-68: Experimental Protocol
The chelation of Gallium-68 is a cornerstone of this molecule's utility. The tert-butyl esters of the NODAGA molecule serve as protecting groups, which are typically removed after conjugation to a biomolecule and before radiolabeling. The resulting NODAGA-conjugate is then radiolabeled. Optimal conditions for this process are critical for high radiochemical yield and purity.
A typical experimental workflow for the conjugation of (R)-NODAGA-tris(t-Bu ester) to a targeting biomolecule (e.g., a peptide) followed by radiolabeling is depicted below.
Caption: General workflow for bioconjugation and radiolabeling.
Optimized Radiolabeling Conditions
Successful radiolabeling of NODAGA-conjugated biomolecules with ⁶⁸Ga hinges on several key parameters. While optimal conditions can vary depending on the specific biomolecule, general guidelines have been established through numerous studies.
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 4.0 - 4.5 | Slightly acidic conditions are crucial for efficient chelation. | [1][3] |
| Temperature | Room Temperature to 95°C | NODAGA allows for labeling at room temperature, a significant advantage over chelators like DOTA which often require heating. However, heating can increase the reaction rate. | [3] |
| Incubation Time | 5 - 20 minutes | Rapid labeling is a key feature of NODAGA. | [3][4] |
| Precursor Amount | 15 - 50 µg | The amount of peptide conjugate can be optimized to achieve high radiochemical yields. | [3] |
Applications in Targeted Radiopharmaceuticals
The primary application of (R)-NODAGA-tris(t-Bu ester) is in the synthesis of targeted radiopharmaceuticals for PET imaging. The NODAGA moiety serves as a stable cage for the positron-emitting radionuclide (e.g., ⁶⁸Ga), while the conjugated biomolecule directs the entire complex to a specific biological target, such as a receptor overexpressed on cancer cells.
Logical Workflow for Radiopharmaceutical Development
The development and evaluation of a novel NODAGA-based radiopharmaceutical follows a well-defined pathway from initial synthesis to preclinical evaluation.
Caption: Development and evaluation pathway for a NODAGA-based radiopharmaceutical.
Advantages of NODAGA Chelators
NODAGA has emerged as a preferred chelator for Gallium-68 for several reasons:
-
Rapid Labeling: It allows for fast and efficient radiolabeling under mild conditions, often at room temperature.[5] This is advantageous when working with heat-sensitive biomolecules.
-
High Stability: The resulting ⁶⁸Ga-NODAGA complex exhibits high in vivo stability, minimizing the release of free radiometal.[4]
-
Favorable Pharmacokinetics: The hydrophilicity of the NODAGA chelator can lead to faster clearance from the body, potentially improving the signal-to-background ratio in PET images.[5][6]
References
- 1. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bifunctional Chelators for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional chelators (BFCs), essential components in the design and development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. A critical link between a targeting biomolecule and a metallic radionuclide, the choice of BFC significantly impacts the stability, pharmacokinetics, and overall efficacy of a radiopharmaceutical agent.[1][2] This document delves into the core principles of BFCs, their classification, and provides a comparative analysis of commonly used chelators for key radionuclides. Detailed experimental protocols and visual workflows are included to support researchers in this dynamic field.
The Core Concept of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional units: a chelating moiety that strongly binds to a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule, such as an antibody or peptide.[3] This modular design allows for the specific delivery of radiation to a target tissue or cell type. The ideal BFC should form a highly stable complex with the radionuclide to prevent its release in vivo, which could lead to off-target toxicity.[1]
The overall workflow for developing a radiopharmaceutical using a bifunctional chelator involves several key stages, from the initial conjugation of the chelator to a targeting biomolecule to the final in vivo application.
Caption: Radiopharmaceutical development workflow.
Classification of Bifunctional Chelators
Bifunctional chelators are primarily categorized based on their chemical structure into two main classes: acyclic (linear) and macrocyclic.
-
Acyclic Chelators: These are open-chain molecules that wrap around the metal ion. They generally exhibit faster radiolabeling kinetics, often at room temperature.[4] Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[5]
-
Macrocyclic Chelators: These are cyclic molecules with donor atoms oriented towards a central cavity, pre-organizing the chelator for metal binding. This structure typically results in complexes with higher thermodynamic stability and kinetic inertness, which is crucial for preventing the release of the radiometal in vivo.[4] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[6][7]
The choice between an acyclic and a macrocyclic chelator depends on the specific radionuclide and the desired properties of the radiopharmaceutical.
Caption: Classification of bifunctional chelators.
Quantitative Comparison of Common Bifunctional Chelators
The selection of an appropriate BFC is highly dependent on the radionuclide being used. The following tables provide a comparative summary of quantitative data for commonly used chelators with key radionuclides.
Gallium-68 (⁶⁸Ga)
Gallium-68 is a positron-emitting radionuclide with a short half-life (68 minutes), making it ideal for Positron Emission Tomography (PET) imaging.[8]
| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | Stability |
| DOTA | Macrocyclic | 90-95°C, 5-15 min, pH 3.5-4.5 | >95 | High in vivo stability.[6] |
| NOTA | Macrocyclic | Room Temp, 5-10 min, pH 3.5-5.5 | >95 | High in vivo stability.[7][9] |
| HBED-CC | Acyclic | Room Temp, 5 min, pH 4.0-5.0 | >98 | Good in vivo stability. |
| TRAP | Macrocyclic | Room Temp, 5 min, pH 6.5 | >95 | High stability.[9] |
| THP | Acyclic | Room Temp, <5 min, pH 6.5-7.5 | >97 | High stability.[8][9] |
| DFO | Acyclic | Room Temp, 5 min, pH 6.5 | >97 | Lower in vivo stability compared to macrocycles.[6] |
Copper-64 (⁶⁴Cu)
Copper-64 is a positron-emitting radionuclide with a longer half-life (12.7 hours), suitable for imaging biological processes that occur over a longer duration.[10]
| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | In Vitro Serum Stability (48h) |
| DOTA | Macrocyclic | 37-90°C, 20-60 min | >99 | ~26-94% intact.[11] |
| NOTA | Macrocyclic | Room Temp, <30 min | ~100 | >95% intact.[12] |
| TETA | Macrocyclic | Room Temp, 30 min | >95 | Good stability. |
| Sar-CO₂H | Macrobicyclic | Room Temp, 20 min | >98 | High stability.[12] |
| CHX-A"-DTPA | Acyclic | Not specified | Not specified | Poor stability.[12] |
| Oxo-DO3A | Macrocyclic | Not specified | Not specified | ~80% intact.[11] |
| PCTA | Macrocyclic | Not specified | Not specified | ~80% intact.[11] |
Lutetium-177 (¹⁷⁷Lu)
Lutetium-177 is a beta-emitting radionuclide used for targeted radionuclide therapy. It also emits gamma photons, allowing for simultaneous imaging (theranostics).[13]
| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | In Vitro Stability |
| DOTA | Macrocyclic | 90-100°C, 15-30 min | >95 | High in vivo stability.[14] |
| CHX-A"-DTPA | Acyclic | Room Temp, 30 min | >98 | Good in vitro stability.[15] |
| 1B4M-DTPA | Acyclic | Not specified | High | Good stability.[16] |
| 3,4-HOPO | Acyclic | Not specified | ~90 | Good stability.[17] |
Zirconium-89 (⁸⁹Zr)
Zirconium-89 is a positron-emitting radionuclide with a long half-life (78.4 hours), making it well-suited for antibody-based PET imaging.[18]
| Chelator | Type | Radiolabeling Conditions | Radiolabeling Yield (%) | In Vitro Stability (7 days) |
| DFO (Desferrioxamine) | Acyclic | Room Temp, 60-90 min, pH 6.8-7.2 | >95 | Moderate stability, ~40% intact in EDTA.[19] |
| FSC (Fusarinine C) | Macrocyclic | Room Temp, 90 min | Quantitative | High stability, >95% intact in EDTA.[19][20] |
| DFO * | Acyclic | Not specified | High | Higher stability than DFO.[21] |
| 3,4,3-(LI-1,2-HOPO) | Acyclic | Not specified | High | High stability.[21] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of radiopharmaceuticals incorporating bifunctional chelators.
Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody (mAb)
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized chelator to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the chelator-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved chelator-NHS ester to the antibody solution.
-
Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature.
-
Purification: Purify the chelator-mAb conjugate from unreacted chelator and other small molecules using a PD-10 desalting column, eluting with PBS.
-
Characterization: Confirm the successful conjugation and determine the average number of chelators per antibody using mass spectrometry. Analyze the purity of the conjugate by analytical HPLC.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68
This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 N HCl
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection (SWFI)
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl to obtain the ⁶⁸GaCl₃ eluate.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine 10-20 µg of the DOTA-conjugated peptide with the sodium acetate buffer. Add the ⁶⁸GaCl₃ eluate to this mixture.
-
Radiolabeling Reaction: Incubate the reaction vial in a heating block at 95°C for 10-15 minutes.
-
Final Formulation: Allow the vial to cool to room temperature. Add SWFI to achieve the desired final radioactivity concentration.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Protocol 3: In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in human serum.
Materials:
-
Radiolabeled conjugate
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Incubation: Add a small volume (e.g., 10 µL) of the radiolabeled conjugate to a larger volume (e.g., 90 µL) of human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released radionuclide.
Protocol 4: In Vivo Biodistribution Study
This protocol describes a general procedure for assessing the biodistribution of a radiopharmaceutical in a rodent model.[22][23][24]
Materials:
-
Radiolabeled conjugate
-
Healthy rodents (e.g., mice or rats) of the same sex, strain, and approximate weight.[22]
-
Injection equipment (e.g., syringe, needle)
-
Dissection tools
-
Gamma counter or similar radiation detection instrument
Procedure:
-
Injection: Inject a known amount of the radiopharmaceutical (not exceeding 0.3 ml for mice and 0.5 ml for rats) into the tail vein of the animals.[22]
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.
-
Organ Harvesting: Dissect the animals and collect relevant organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Relationships and Workflows
The following diagrams, created using the DOT language, illustrate important logical relationships and experimental workflows in the context of bifunctional chelators.
Caption: Factors influencing BFC selection.
Caption: In vitro serum stability assay workflow.
This guide provides a foundational understanding of bifunctional chelators for radiopharmaceuticals. The selection of the appropriate chelator is a critical decision in the development of a successful radiopharmaceutical, and a thorough understanding of the principles and methodologies outlined here is essential for researchers in the field.
References
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cursory Gaze at Solitary Radiopharmaceutical Chelators Incorporating Macrocyclic and Acyclic Moieties [mdpi.com]
- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.unife.it [iris.unife.it]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of 177Lu-nanobodies for radioimmunotherapy of HER2-positive breast cancer: evaluation of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring the Application of Bifunctional Metal Chelators in Treating Triple-Negative Breast Cancer [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Novel Bifunctional Cyclic Chelator for 89Zr Labeling–Radiolabeling and Targeting Properties of RGD Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. osti.gov [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NODAGA Derivatives in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to NODAGA in PET Imaging
Positron Emission Tomography (PET) has revolutionized molecular imaging, providing a non-invasive window into physiological and pathological processes at the molecular level. The development of targeted radiopharmaceuticals is central to the power of PET, and the choice of chelator for radiometal-based PET imaging agents is a critical determinant of their success. NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly versatile and advantageous bifunctional chelator for a range of medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1]
NODAGA's core 1,4,7-triazacyclononane (NOTA) structure provides a pre-organized cavity that is well-suited for complexing trivalent metal ions like Ga³⁺.[2] The addition of a glutaric acid arm provides a reactive handle for conjugation to biomolecules without significantly compromising the chelating properties of the macrocycle. This bifunctional nature allows for the stable incorporation of a PET isotope into a targeting molecule, such as a peptide or antibody, creating a targeted radiopharmaceutical.[3]
Compared to the more traditional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NODAGA offers several key advantages. Notably, it often allows for faster and more efficient radiolabeling under milder conditions, such as at room temperature and neutral pH.[1][4] This is particularly beneficial when working with sensitive biomolecules that may be degraded by the high temperatures often required for DOTA labeling.[5] Furthermore, NODAGA-conjugated radiopharmaceuticals can exhibit improved in vivo stability and favorable pharmacokinetic profiles, leading to enhanced tumor-to-background ratios in PET images.[3]
This technical guide provides a comprehensive overview of NODAGA derivatives in PET imaging, with a focus on their synthesis, radiolabeling, and preclinical evaluation. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are included to support researchers and scientists in the development and application of these promising imaging agents.
Chemical Structure and Conjugation Chemistry
The utility of NODAGA in creating targeted radiopharmaceuticals lies in its bifunctional design. The core macrocyclic structure firmly chelates the radiometal, while the glutaric acid linker provides a carboxylic acid group that can be activated for conjugation to biomolecules. The most common activation strategy involves the formation of an N-hydroxysuccinimide (NHS) ester, creating NODAGA-NHS.[2] This activated ester readily reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, to form a stable amide bond.[5]
Caption: General workflow for the conjugation of NODAGA-NHS to a biomolecule.
Radiolabeling with PET Isotopes
A key advantage of NODAGA is its efficient chelation of various PET radionuclides under mild conditions. The most commonly used isotopes are ⁶⁸Ga and ⁶⁴Cu.
Gallium-68 Labeling
Gallium-68 is a generator-produced positron emitter with a convenient half-life of 68 minutes, making it ideal for imaging biological processes with rapid kinetics.[6] Radiolabeling of NODAGA-conjugates with ⁶⁸Ga is typically a straightforward and rapid process.
Caption: A typical workflow for the radiolabeling of a NODAGA-conjugate with ⁶⁸Ga.
Copper-64 Labeling
Copper-64, with its longer half-life of 12.7 hours, is suitable for imaging biological processes with slower kinetics, such as antibody trafficking.[5] NODAGA is also an excellent chelator for ⁶⁴Cu, forming stable complexes. The labeling process is generally performed at room temperature.
Applications of NODAGA Derivatives in PET Imaging
The versatility of NODAGA has led to the development of a wide range of targeted PET imaging agents. Some prominent examples include:
-
Integrin αvβ3 Imaging: NODAGA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides are used to image integrin αvβ3 expression, a key biomarker of angiogenesis and inflammation.[3][7]
-
Prostate Cancer Imaging: NODAGA has been conjugated to PSMA (Prostate-Specific Membrane Antigen) targeting ligands for the imaging of prostate cancer.[8][9]
-
Neuroendocrine Tumor Imaging: Somatostatin receptor antagonists conjugated to NODAGA, such as ⁶⁸Ga-NODAGA-JR11, have shown high sensitivity in detecting neuroendocrine tumors.
-
GLP-1 Receptor Imaging: NODAGA-Exendin-4 is a promising tracer for imaging glucagon-like peptide-1 (GLP-1) receptors, with applications in imaging insulinomas and β-cell mass.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for various NODAGA derivatives, facilitating comparison of their properties.
Table 1: Radiolabeling and Stability of NODAGA Derivatives
| Radiotracer | Radionuclide | Precursor Amount (µg) | Reaction Temp. (°C) | Reaction Time (min) | Radiochemical Purity (%) | In Vitro Stability (Human Serum, 1h) (%) | Reference |
| [⁶⁸Ga]Ga-NODAGA-RGD | ⁶⁸Ga | 10-50 | Room Temp | 5 | >96 | >95 | [12] |
| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | ⁶⁸Ga | ~2.5 | >60 | 15 | >90 | Not Reported | [4] |
| [⁶⁴Cu]Cu-NODAGA-PSMA | ⁶⁴Cu | Not Specified | Not Specified | Not Specified | Not Specified | >95 (in vivo) | [8] |
| [⁶⁴Cu]Cu-NODAGA-RGD-BBN | ⁶⁴Cu | Not Specified | Optimized | Not Specified | >99 | 96 | [13][14] |
| [⁶⁸Ga]Ga-NODAGA-Exendin-4 | ⁶⁸Ga | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | [10][11] |
Table 2: In Vitro and In Vivo Performance of NODAGA Derivatives
| Radiotracer | Target | Cell Line | IC₅₀ (nM) | Tumor Uptake (%ID/g) | Time Point (h) | Reference |
| [⁶⁸Ga]Ga-NODAGA-RGD | Integrin αvβ3 | M21 (human melanoma) | 4.7 ± 1.6 | ~3.5 | 1 | [12] |
| [⁶⁴Cu]Cu-NOTA/NODAGA-Bombesin | GRPR | PC-3 (prostate cancer) | < 3 | 4.07 ± 0.51 | 1 | [2][15] |
| [⁶⁴Cu]Cu-NODAGA-PSMA-IgG | PSMA | CWR22Rv1 (prostate cancer) | Not Reported | 18.7 ± 4.7 | 48 | [16] |
| [⁶⁴Cu]Cu-NODAGA-RGD-BBN | Integrin & GRPR | PC3 (prostate cancer) | Not Reported | ~6 | 4 | [13][14] |
| [¹⁷⁷Lu]Lu-NODAGA-PEG2-RM26 | GRPR | PC-3 (prostate cancer) | Not Reported | ~10 | 1 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of NODAGA-based radiopharmaceuticals.
Protocol 1: Conjugation of NODAGA-NHS to a Peptide
Materials:
-
Peptide of interest with a primary amine.
-
NODAGA-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.3-8.5).
-
Purification supplies (e.g., size-exclusion chromatography column like a PD-10 desalting column, or an HPLC system).[8]
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which would compete in the reaction.[8]
-
NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so use anhydrous solvents and prepare the solution fresh.[8]
-
Conjugation Reaction: While gently vortexing the peptide solution, slowly add the dissolved NODAGA-NHS ester. A starting point of a 5- to 20-fold molar excess of the NHS ester to the peptide is recommended. The optimal ratio may need to be determined empirically.[8]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted NODAGA-NHS and byproducts using size-exclusion chromatography (e.g., a PD-10 column) or reversed-phase HPLC.
-
Characterization: Confirm the successful conjugation and determine the purity of the NODAGA-peptide conjugate using analytical HPLC and mass spectrometry.
Protocol 2: Radiolabeling of NODAGA-Peptide with ⁶⁸Ga
Materials:
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 M HCl for elution.
-
NODAGA-peptide conjugate.
-
Sodium acetate buffer (0.5 M, pH 4.0-4.5).
-
Sterile reaction vial.
-
Heating block.
-
C18 Sep-Pak cartridge for purification.
-
Ethanol and sterile water for cartridge pre-conditioning.
-
Quality control system (e.g., radio-TLC or radio-HPLC).
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.
-
Reaction Mixture Preparation: In a sterile reaction vial, add the purified NODAGA-peptide conjugate (typically 10-50 µg). Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.[8]
-
Radiolabeling: Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial. Incubate the mixture for 5-15 minutes. Depending on the specific conjugate, heating to 60-95°C may improve radiochemical yield, though many NODAGA conjugates label efficiently at room temperature.[4]
-
Purification: After incubation, purify the radiolabeled peptide to remove unchelated ⁶⁸Ga. This is commonly done using a C18 Sep-Pak cartridge.
-
Pre-condition the C18 cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The [⁶⁸Ga]Ga-NODAGA-peptide will be retained, while unbound ⁶⁸Ga will pass through.
-
Wash the cartridge with sterile water.
-
Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline to formulate for injection.
-
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[16]
Protocol 3: In Vitro Stability Assay
Materials:
-
Purified radiolabeled NODAGA-peptide.
-
Human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Radio-TLC or radio-HPLC system.
Procedure:
-
Add a small volume of the purified radiolabeled NODAGA-peptide to an equal volume of human serum or PBS in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 30, 60, 120, and 240 minutes), take an aliquot of the mixture.
-
To precipitate serum proteins, add an equal volume of ethanol or acetonitrile to the aliquot, vortex, and centrifuge.
-
Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide remaining.[18]
Protocol 4: Cell Uptake and Internalization Assay
Materials:
-
Target-positive and target-negative cell lines.
-
Cell culture medium.
-
Radiolabeled NODAGA-peptide.
-
Binding buffer (e.g., serum-free medium with 1% BSA).
-
Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5) to differentiate surface-bound from internalized radioactivity.
-
Cell lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add the radiolabeled NODAGA-peptide (at a known concentration and activity) to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes). For blocking experiments, add a large excess of the non-radiolabeled peptide to a parallel set of wells before adding the radiotracer to determine specific uptake.
-
After incubation, remove the radioactive medium and wash the cells with ice-cold binding buffer.
-
To measure internalized activity, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this fraction (surface-bound).
-
Lyse the cells with lysis buffer and collect the lysate (internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of added radioactivity that is surface-bound and internalized.
Protocol 5: In Vivo Biodistribution Study
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts).
-
Radiolabeled NODAGA-peptide.
-
Anesthesia.
-
Syringes for injection and standards.
-
Dissection tools.
-
Tared tubes for organ collection.
-
Gamma counter.
Procedure:
-
Anesthetize the animals.
-
Inject a known amount of the radiolabeled NODAGA-peptide intravenously (typically via the tail vein).
-
At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a cohort of animals.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the collected tissues.
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[15][19]
Conclusion
NODAGA and its derivatives have established themselves as a powerful class of bifunctional chelators for the development of PET radiopharmaceuticals. Their favorable radiolabeling characteristics, coupled with the ability to create stable and high-contrast imaging agents, have driven their application across a wide range of research and clinical areas. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of NODAGA chemistry in advancing the field of molecular imaging. As our understanding of disease-specific biomarkers continues to grow, the versatility of NODAGA will undoubtedly lead to the development of novel and impactful PET tracers for improved diagnosis, patient stratification, and monitoring of therapeutic response.
References
- 1. PET imaging and biodistribution [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Radiolabeling with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practices of radiolabeling with Gallium-68 (⁶⁸Ga). Gallium-68 has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator system and its favorable decay characteristics.[1][2][3] This document details the underlying chemistry, common chelating agents, experimental protocols, and critical quality control measures essential for the successful and reproducible synthesis of ⁶⁸Ga-radiopharmaceuticals.
The Chemistry of Gallium-68
Gallium-68 is a positron-emitting radionuclide with a half-life of 68 minutes, decaying by 89% through positron emission and 11% through electron capture.[3] This relatively short half-life is well-suited for the pharmacokinetics of many peptides and small molecules used in PET imaging.[3] In aqueous solution, gallium primarily exists in the +3 oxidation state (Ga³⁺). For successful radiolabeling, it is crucial to maintain Gallium-68 in this ionic form.[4]
The coordination chemistry of Ga³⁺ is central to radiolabeling. It readily forms stable complexes with various chelators, which are organic molecules capable of binding to a metal ion at multiple points. This process, known as chelation, is essential for stably incorporating ⁶⁸Ga into a targeting biomolecule, preventing its release in vivo.[1]
⁶⁸Ge/⁶⁸Ga Generator Systems and Elution
The most common source of ⁶⁸Ga is a ⁶⁸Ge/⁶⁸Ga generator.[4] In these systems, the longer-lived parent radionuclide, ⁶⁸Ge (half-life of 271 days), is adsorbed onto a solid support, typically a column of titanium dioxide or tin dioxide.[3][4] As ⁶⁸Ge decays, it produces ⁶⁸Ga, which can be selectively eluted from the generator.
A critical first step in any ⁶⁸Ga radiolabeling procedure is the efficient elution of the radionuclide from the generator. Typically, a dilute solution of hydrochloric acid (e.g., 0.1 M or 0.6 M HCl) is used to wash the ⁶⁸Ga off the column, leaving the ⁶⁸Ge behind.[3][5][6] The quality of the eluate is paramount for successful labeling and is influenced by factors such as the eluent volume, the concentration of HCl, and the presence of metallic impurities.[7]
Elution Profile and Fractionation: The concentration of ⁶⁸Ga is not uniform throughout the elution process. The highest concentration is typically found in a specific fraction of the eluate.[8] To obtain a smaller volume with a higher radioactivity concentration, a technique called "fractional elution" is often employed, where only the peak fraction of the eluate is collected for radiolabeling.[3][8]
Chelators for Gallium-68
The choice of chelator is a critical determinant of the stability and in vivo performance of a ⁶⁸Ga-radiopharmaceutical. An ideal chelator for ⁶⁸Ga should exhibit rapid and efficient complexation under mild conditions, form a thermodynamically stable and kinetically inert complex, and be readily conjugated to the targeting molecule without compromising its biological activity.[9] Several classes of chelators have been developed and are widely used for ⁶⁸Ga labeling.
Macrocyclic Chelators:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is one of the most widely used chelators for ⁶⁸Ga.[10] It forms highly stable complexes, but typically requires heating (around 90-95°C) for efficient labeling.[11]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives often allow for faster labeling at lower temperatures compared to DOTA.[11][12]
-
TRAP (1,4,7-triazacyclononane-phosphinic acid): TRAP-based chelators have also demonstrated efficient ⁶⁸Ga labeling under mild conditions.[12]
Acyclic Chelators:
-
HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid): This chelator is notably used in the PSMA-11 ligand and allows for rapid labeling at room temperature.[13]
-
DFO (Desferrioxamine B): DFO is a hexadentate siderophore that shows very efficient chelation of ⁶⁸Ga at room temperature and near-neutral pH.[12]
-
THP (Tris(hydroxypyridinone)): THP-based chelators are also highly effective at complexing ⁶⁸Ga under mild conditions.[12]
The selection of the appropriate chelator depends on the specific characteristics of the targeting molecule and the desired labeling conditions.
Experimental Protocols for ⁶⁸Ga-Radiolabeling
While specific protocols vary depending on the precursor molecule and the chosen chelator, a general workflow for ⁶⁸Ga radiolabeling can be outlined. Both manual and automated synthesis methods are employed, with automated systems offering advantages in terms of reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).[14][15]
Eluate Pre-purification and Concentration
The raw eluate from the ⁶⁸Ge/⁶⁸Ga generator often requires a pre-purification and concentration step to remove metallic impurities that can compete with ⁶⁸Ga for the chelator and to reduce the reaction volume.[16] Common methods include:
-
Cation Exchange Chromatography: The ⁶⁸Ga³⁺ in the acidic eluate is trapped on a strong cation exchange (SCX) cartridge. It is then eluted in a smaller volume using a solution with a high concentration of cations, such as a sodium chloride solution.[5][16][17]
-
Anion Exchange Chromatography: In this method, ⁶⁸Ga is converted to the anionic complex [⁶⁸GaCl₄]⁻ in concentrated HCl, which is then trapped on a strong anion exchange (SAX) cartridge. The ⁶⁸Ga³⁺ is subsequently eluted with a small volume of water.[5]
The following diagram illustrates a typical workflow for ⁶⁸Ga eluate pre-purification using a cation exchange cartridge.
Caption: Workflow for ⁶⁸Ga Eluate Pre-purification.
Radiolabeling Reaction
The core of the process is the reaction between the purified ⁶⁸Ga³⁺ and the chelator-conjugated precursor molecule. Key parameters that must be carefully controlled to ensure high labeling efficiency include:
-
pH: The pH of the reaction mixture is critical. For most DOTA-based chelators, a pH in the range of 3.5 to 4.5 is optimal.[3][17] A pH that is too low can protonate the chelator, preventing efficient complexation, while a pH that is too high can lead to the formation of insoluble gallium hydroxides.[4][18]
-
Temperature: As mentioned, many DOTA-based labeling reactions require heating to 85-95°C to achieve high radiochemical yields in a short time.[11][17] In contrast, chelators like NOTA, HBED-CC, and DFO can be labeled efficiently at room temperature.[11][12]
-
Precursor Amount: The amount of the precursor molecule influences the specific activity of the final product. Using a smaller amount of precursor will result in a higher specific activity, but may lead to lower radiochemical yields if the amount is insufficient to chelate all the available ⁶⁸Ga.
-
Reaction Time: The incubation time is optimized to maximize the radiochemical yield while minimizing the decay of ⁶⁸Ga. Typical reaction times range from 5 to 15 minutes.[16][19]
-
Buffer: A suitable buffer, such as sodium acetate or HEPES, is used to maintain the optimal pH throughout the reaction.[17][19]
-
Radioprotectants: The addition of radical scavengers like ascorbic acid or ethanol can help to prevent the radiolytic degradation of sensitive precursor molecules.[9][17]
The following diagram illustrates the key inputs and outputs of the radiolabeling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Gallium-68: chemistry and radiolabeled peptides exploring different oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Search results [inis.iaea.org]
- 7. mdpi.com [mdpi.com]
- 8. download.uni-mainz.de [download.uni-mainz.de]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and labeling strategies for (68)Ga from (68)Ge/ (68)Ga generator eluate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Copper Maze: A Technical Guide to Chelators for ⁶⁴Cu in Medical Imaging
For Researchers, Scientists, and Drug Development Professionals
The radionuclide Copper-64 (⁶⁴Cu) has emerged as a powerful tool in positron emission tomography (PET) imaging, owing to its favorable decay characteristics (t½ = 12.7 h, β⁺ emission) that are well-suited for tracking a wide range of biological molecules, from small peptides to large antibodies.[1][2] The success of any ⁶⁴Cu-based radiopharmaceutical, however, hinges on the crucial role of the chelator—the molecular cage that securely binds the radiometal, preventing its release in vivo while ensuring it reaches its intended target. This technical guide provides an in-depth exploration of the principal chelators for ⁶⁴Cu, focusing on quantitative data, experimental methodologies, and the logical frameworks for their selection and evaluation.
The Crucial Role of the Bifunctional Chelator
A bifunctional chelator (BFC) is a molecule with two distinct functionalities: one to strongly coordinate the radiometal ion (in this case, ⁶⁴Cu²⁺) and another to covalently attach to a biologically active molecule, such as a peptide or antibody.[3] The choice of chelator profoundly impacts the overall performance of the radiopharmaceutical, influencing its stability, radiolabeling efficiency, and in vivo biodistribution.[4] High in vivo stability of the copper-chelator complex is strongly correlated with high tumor uptake and improved imaging contrast.[5][6]
Key Classes of Chelators for Copper-64
Chelators for ⁶⁴Cu are broadly categorized into two main classes: macrocyclic and acyclic chelators.
-
Macrocyclic Chelators: These ligands feature a pre-organized cyclic backbone that generally forms thermodynamically stable and kinetically inert complexes with metal ions.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA and its derivatives are highly regarded for ⁶⁴Cu chelation, offering the ability to be radiolabeled rapidly at room temperature and forming highly stable complexes.[4][7]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While a versatile chelator for many radiometals, DOTA typically requires harsher conditions, such as elevated temperatures, for efficient ⁶⁴Cu labeling, which can be detrimental to sensitive biomolecules.[8][9] The resulting ⁶⁴Cu-DOTA complexes can also exhibit lower in vivo stability compared to other macrocycles.[4]
-
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA offers milder labeling conditions than DOTA but may have compromised in vivo stability.[10]
-
Cross-Bridged Macrocycles (e.g., CB-TE2A): These chelators, featuring a reinforcing bridge across the macrocyclic ring, exhibit exceptional in vivo stability with ⁶⁴Cu.[1][10] However, they can also require high temperatures for radiolabeling.[9]
-
Sarcophagine (Sar) Cages: These three-dimensional, cage-like chelators encapsulate the copper ion with very high stability. Derivatives like SarAr provide a means for conjugation to targeting vectors and allow for rapid, room-temperature labeling.[4][11]
-
-
Acyclic Chelators: These open-chain chelators often provide faster labeling kinetics at room temperature but may form complexes with lower thermodynamic stability and kinetic inertness compared to their macrocyclic counterparts. DTPA (diethylenetriaminepentaacetic acid) derivatives are examples of acyclic chelators that have been evaluated, but they often show poor serum stability for ⁶⁴Cu.[4][7]
Quantitative Comparison of ⁶⁴Cu Chelators
The selection of an appropriate chelator is a data-driven process. The following tables summarize key quantitative parameters for several common ⁶⁴Cu chelators.
Table 1: Radiolabeling Conditions and Efficiency
| Chelator Conjugate | Temperature (°C) | Time (min) | pH | Radiolabeling Efficiency (%) | Reference |
| NOTA-Rituximab | Room Temp | 10 | 5.5 | >95 | [4][7] |
| Sar-CO₂H-Rituximab | Room Temp | 10 | 5.5 | >98 | [4][7] |
| DOTA-Rituximab | 37 | 30 | 5.5 | >95 | [4] |
| CB-TE2A-Y3-TATE | 95 | 60-90 | 8.0 | High | [1][9] |
| 3p-C-DE4TA | Room Temp | 60 | 5.5 | ~100 | [8] |
| C-DOTA | 90 | 60 | 5.5 | ~100 | [8] |
Table 2: In Vitro Serum Stability
| ⁶⁴Cu-Chelator Complex | Incubation Time (h) | % Intact in Serum | Reference |
| ⁶⁴Cu-NOTA-Rituximab | 48 | >94.9 | [4] |
| ⁶⁴Cu-Sar-CO₂H-Rituximab | 48 | >94.9 | [4] |
| ⁶⁴Cu-DOTA-Rituximab | 48 | >94.9 | [4] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 48 | 97.9 | [12] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 48 | 93.9 | [12] |
| ⁶⁴Cu-N-NE3TA | 48 | 96.1 | [12] |
| ⁶⁴Cu-C-NE3TA | 48 | 90.5 | [12] |
| ⁶⁴Cu-NOTA conjugate | 24 | 95 | [6] |
| ⁶⁴Cu-Cross-bridged conjugates | 24 | >99 | [6] |
Table 3: In Vivo Biodistribution in Non-Tumor Bearing Mice (48 h post-injection)
| ⁶⁴Cu-Chelator-Rituximab | Blood (%ID/g) | Liver (%ID/g) |
| NOTA | 16.9 ± 1.2 | 3.9 ± 0.3 |
| Sar-CO₂H | 18.2 ± 2.6 | 2.8 ± 0.4 |
| DOTA | 16.2 ± 2.0 | 4.1 ± 0.3 |
| Oxo-DO3A | 15.8 ± 1.1 | 4.8 ± 0.4 |
| PCTA | 14.9 ± 1.0 | 5.4 ± 0.3 |
| CHX-A"-DTPA | 1.0 ± 0.1 | 18.0 ± 1.0 |
%ID/g = percent injected dose per gram of tissue. Data extracted from reference[4]. Note the high liver uptake for the acyclic CHX-A"-DTPA conjugate, suggesting in vivo instability.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chelators.
Protocol 1: ⁶⁴Cu Radiolabeling of a Chelator-Antibody Conjugate
-
Preparation: To a solution of the chelator-antibody conjugate (e.g., 50 µg in 100 µL of 0.1 M ammonium acetate buffer, pH 5.5), add 37-185 MBq of ⁶⁴CuCl₂.
-
Incubation: The reaction mixture is incubated at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 10-60 minutes).
-
Quenching (Optional): The reaction can be stopped by adding a solution of a competing chelator like DTPA or EDTA to a final concentration of 10 mM to complex any unbound ⁶⁴Cu.
-
Quality Control: The radiochemical purity is determined by instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC). For iTLC, a small aliquot is spotted on a silica gel strip and developed using a mobile phase such as 50 mM DTPA. The free ⁶⁴Cu is complexed by DTPA and migrates with the solvent front, while the radiolabeled antibody remains at the origin.
Protocol 2: In Vitro Human Serum Stability Assay
-
Incubation: Add the purified ⁶⁴Cu-labeled complex (~3.7 MBq) to a vial containing human serum (e.g., 500 µL).[8][12]
-
Sampling: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, and 48 hours), take aliquots of the serum mixture.[12]
-
Analysis: Analyze the aliquots by a suitable method (e.g., iTLC, HPLC, or size-exclusion chromatography) to determine the percentage of ⁶⁴Cu that remains bound to the chelator-conjugate versus the percentage that has dissociated or transchelated to serum proteins.[4]
Protocol 3: In Vivo Biodistribution Study
-
Animal Model: Use healthy, normal mice (e.g., Balb/c or SCID, female, 4-6 weeks old).[4][12]
-
Injection: Administer a defined amount of the ⁶⁴Cu-radiopharmaceutical (e.g., 0.74 MBq in 100 µL of saline) to each mouse via tail vein injection.[12]
-
Euthanasia and Dissection: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a cohort of mice (n=4 per group).
-
Organ Harvesting and Counting: Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ by comparing the tissue counts to a standard of the injected dose.
Logical Frameworks and Workflows
Visualizing the relationships between chelator properties and the development workflow can aid in understanding and decision-making.
Caption: A generalized workflow for the development of a ⁶⁴Cu-based radiopharmaceutical.
Caption: Key properties and classification of chelators for Copper-64.
Caption: Signaling pathway for a ⁶⁴Cu-labeled targeting peptide in PET imaging.
Conclusion
The development of novel bifunctional chelators for Copper-64 remains an active and critical area of research. While macrocyclic chelators, particularly those based on NOTA, cross-bridged cyclams, and sarcophagine cages, currently offer the best combination of stability and favorable labeling characteristics, the ideal chelator is often application-specific. The choice depends on the nature of the targeting molecule, the desired pharmacokinetic profile, and the required labeling conditions. By leveraging the quantitative data and standardized protocols outlined in this guide, researchers can make more informed decisions in the design and evaluation of next-generation ⁶⁴Cu radiopharmaceuticals for precise and effective medical imaging.
References
- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High in Vivo Stability of 64Cu-Labeled Cross-Bridged Chelators Is a Crucial Factor in Improved Tumor Imaging of RGD Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 64Cu-Labeled Phosphonate Cross-Bridged Chelator Conjugates of c(RGDyK) for PET/CT Imaging of Osteolytic Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ⁶⁸Ga Radiolabeling of (R)-NODAGA-tris(t-Bu ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely utilized in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Its tri-tert-butyl ester protecting groups allow for the convenient conjugation of the NODAGA chelator to biomolecules, such as peptides or antibodies, via its free carboxylic acid group. Subsequent deprotection of the tert-butyl esters reveals the full chelating moiety, which can then be efficiently radiolabeled with Gallium-68 (⁶⁸Ga). This document provides a detailed protocol for the deprotection of (R)-NODAGA-tris(t-Bu ester) conjugated to a targeting biomolecule and the subsequent radiolabeling with ⁶⁸Ga.
Principle
The overall process involves two key stages. First, the tert-butyl ester protecting groups on the NODAGA moiety of the biomolecule conjugate are removed using trifluoroacetic acid (TFA). Following purification, the deprotected conjugate is then radiolabeled with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator. The reaction is performed in a suitable buffer at an optimized pH and temperature to ensure high radiochemical yield and purity. Quality control of the final radiolabeled product is essential and is typically performed using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).
Experimental Protocols
Deprotection of (R)-NODAGA-tris(t-Bu ester)-Biomolecule Conjugate
This protocol describes the removal of the tert-butyl ester protecting groups from the NODAGA chelator after its conjugation to a biomolecule.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)-biomolecule conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve the (R)-NODAGA-tris(t-Bu ester)-biomolecule conjugate in anhydrous dichloromethane.
-
Add trifluoroacetic acid to the solution. A typical ratio is 95:5 (v/v) TFA:DCM, but this may need optimization depending on the biomolecule.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.
-
Once the deprotection is complete, remove the TFA and DCM under a stream of nitrogen gas.
-
The crude deprotected conjugate is then purified using RP-HPLC.
-
Lyophilize the purified fractions to obtain the deprotected (R)-NODAGA-biomolecule conjugate as a white powder.
-
Store the lyophilized product at -20°C or below until use.
⁶⁸Ga Radiolabeling of Deprotected (R)-NODAGA-Biomolecule Conjugate
This protocol outlines the radiolabeling of the deprotected conjugate with ⁶⁸Ga.
Materials:
-
Deprotected (R)-NODAGA-biomolecule conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (or other suitable buffer like HEPES), sterile, metal-free
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile reaction vial, dissolve a predetermined amount of the deprotected (R)-NODAGA-biomolecule conjugate in the sodium acetate buffer. The final concentration of the precursor may range from 5 to 50 µg per reaction, depending on the desired specific activity.
-
Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 by adding the sodium acetate buffer.
-
Add the pH-adjusted ⁶⁸Ga solution to the vial containing the NODAGA-conjugate.
-
Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 5-15 minutes. Optimal conditions should be determined for each specific conjugate.[1]
-
After the incubation period, the reaction is stopped by cooling the vial to room temperature.
-
Perform quality control on the final product to determine radiochemical purity.
Data Presentation
The following tables summarize typical reaction parameters and quality control specifications for the ⁶⁸Ga-labeling of NODAGA-conjugates.
Table 1: Typical Radiolabeling Reaction Parameters
| Parameter | Typical Range | Notes |
| Precursor Amount | 5 - 50 µg | Dependent on the desired specific activity. |
| ⁶⁸Ga Activity | 185 - 1850 MBq (5 - 50 mCi) | |
| Reaction Buffer | Sodium Acetate, HEPES | Must be metal-free. |
| pH | 4.0 - 4.5 | Critical for efficient labeling.[1] |
| Temperature | Room Temperature - 95°C | Higher temperatures can increase reaction rate.[1] |
| Reaction Time | 5 - 15 minutes |
Table 2: Quality Control Specifications
| Parameter | Method | Specification |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | > 95% |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH strip | 4.0 - 7.5 |
| Filter Integrity | Bubble Point Test | Pass |
| Sterility | USP <71> | Sterile |
| Endotoxins | LAL Test | < 175 EU/V |
Mandatory Visualization
The following diagram illustrates the complete workflow from the protected precursor to the final radiolabeled product.
Caption: Workflow for Deprotection and ⁶⁸Ga Radiolabeling.
Conclusion
This application note provides a comprehensive protocol for the deprotection and subsequent ⁶⁸Ga radiolabeling of (R)-NODAGA-tris(t-Bu ester) conjugated biomolecules. Adherence to these guidelines, with appropriate optimization for specific conjugates, will enable the reliable and efficient production of high-quality ⁶⁸Ga-labeled radiopharmaceuticals for preclinical and clinical research. It is crucial to perform all procedures in compliance with local regulations for handling radioactive materials and for pharmaceutical production.
References
Application Notes and Protocols for the Conjugation of (R)-NODAGA-tris(t-Bu ester) to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. (R)-NODAGA-tris(t-Bu ester) is a highly versatile chelator that, after conjugation to a targeting peptide and subsequent radiolabeling, can form stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga). This document provides a detailed, step-by-step protocol for the conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide of interest using solid-phase peptide synthesis (SPPS) methodology. Additionally, it outlines the necessary purification and characterization steps to ensure the quality of the final conjugate.
Experimental Protocols
This protocol describes the manual conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.
Materials and Reagents
-
Peptide synthesized on a suitable resin (e.g., Rink Amide resin) with a free N-terminal amine.
-
(R)-NODAGA-tris(t-Bu ester)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v) for Fmoc deprotection
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% in ACN and H₂O for HPLC
-
Solid-phase synthesis vessel
-
Shaker for SPPS
-
HPLC system (preparative and analytical)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Step-by-Step Conjugation Protocol
This protocol assumes the peptide has been fully assembled on the resin and the final N-terminal Fmoc protecting group has been removed.
1. Resin Preparation and Swelling: a. Place the peptide-resin (1 equivalent) in a solid-phase synthesis vessel. b. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any residual reagents from the previous synthesis steps. c. Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation.
2. Activation of (R)-NODAGA-tris(t-Bu ester): a. In a separate vial, dissolve (R)-NODAGA-tris(t-Bu ester) (2.5 equivalents) and HBTU (2.45 equivalents) in a minimal amount of DMF. b. Add DIPEA (5.0 equivalents) to the solution. c. Allow the activation to proceed for 2 minutes at room temperature.[1]
3. Coupling of Activated NODAGA to the Peptide-Resin: a. Drain the DMF from the swollen peptide-resin. b. Immediately add the activated (R)-NODAGA-tris(t-Bu ester) solution to the resin. c. Agitate the reaction mixture at room temperature for at least 1 hour. Ultrasound assistance may be employed to enhance coupling efficiency.[1] d. To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
4. Washing: a. After the coupling is complete, drain the reaction solution from the vessel. b. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents and by-products. c. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
5. Cleavage and Deprotection: a. Transfer the dry resin to a larger reaction vessel. b. Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the NODAGA chelator and any acid-labile side-chain protecting groups on the peptide.[1] d. Filter the resin and collect the filtrate containing the crude peptide conjugate. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Precipitation and Isolation of the Crude Peptide Conjugate: a. Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). b. A white precipitate of the peptide conjugate should form. c. Centrifuge the mixture to pellet the precipitate. d. Decant the diethyl ether. e. Wash the pellet with cold diethyl ether two more times to remove residual scavengers. f. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
7. Purification: a. Dissolve the crude peptide conjugate in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA). b. Purify the peptide conjugate using preparative reverse-phase HPLC (RP-HPLC). The appropriate gradient of ACN and water (both containing 0.1% TFA) will depend on the hydrophobicity of the peptide. c. Collect the fractions containing the desired product.
8. Characterization and Quality Control: a. Analyze the purified fractions using analytical RP-HPLC to assess purity. A purity of >95% is generally desired.[2] b. Confirm the identity of the NODAGA-peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[2]
9. Lyophilization and Storage: a. Pool the pure fractions and lyophilize to obtain a fluffy white powder. b. Store the lyophilized NODAGA-peptide conjugate at -20°C or -80°C until further use.
Data Presentation
The following tables provide representative quantitative data for the conjugation and characterization of a hypothetical NODAGA-peptide conjugate. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Reagent Stoichiometry for Conjugation
| Reagent | Equivalents (relative to resin capacity) |
| Peptide-Resin | 1.0 |
| (R)-NODAGA-tris(t-Bu ester) | 2.5 |
| HBTU | 2.45 |
| DIPEA | 5.0 |
Table 2: Typical Yield and Purity of NODAGA-Peptide Conjugate
| Parameter | Typical Value |
| Crude Peptide Yield (after cleavage) | 60-85% |
| Purified Peptide Yield (after HPLC) | 18-63%[1] |
| Purity (by analytical HPLC) | >95%[2] |
Table 3: Characterization of NODAGA-Peptide Conjugate
| Analysis Method | Expected Result |
| Analytical RP-HPLC | A single major peak corresponding to the purified product. |
| Mass Spectrometry | The observed molecular weight should match the calculated molecular weight of the desired NODAGA-peptide conjugate. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide.
Signaling Pathway Example: Somatostatin Receptor 2 (SSTR2)
Many peptides conjugated with NODAGA, such as octreotate analogs, target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The binding of a NODAGA-peptide agonist to SSTR2 initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.
Caption: Simplified signaling pathway of the Somatostatin Receptor 2 (SSTR2) upon agonist binding.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Labeling with (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of the bifunctional chelator (R)-NODAGA-tris(t-Bu ester) to antibodies, followed by radiolabeling with Gallium-68 (⁶⁸Ga). This process is integral to the development of antibody-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The (R)-NODAGA-tris(t-Bu ester) is a protected form of the chelator, requiring a deprotection step to reveal the carboxylic acid groups necessary for stable chelation of radiometals. The subsequent conjugation to the antibody occurs through the formation of a stable amide bond between the chelator's activated carboxylic acid and the primary amines (e.g., lysine residues) on the antibody. Careful execution of this multi-step procedure is critical to ensure high radiolabeling efficiency while preserving the immunoreactivity of the antibody.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the antibody labeling procedure using (R)-NODAGA and ⁶⁸Ga. These values are compiled from various studies and serve as a general guideline. Optimal conditions may vary depending on the specific antibody and experimental setup.
Table 1: Conjugation Parameters
| Parameter | Value | Reference |
| Molar Ratio (NODAGA:Antibody) | 5:1 to 100:1 | [1] |
| Average Chelators per Antibody | 1.4 - 27 | [1] |
| Reaction Temperature (°C) | 4 - Room Temperature | [1] |
| Reaction pH (Conjugation) | 8.5 - 9.0 | [2] |
Table 2: Radiolabeling and Product Characteristics
| Parameter | Value | Reference |
| Radiolabeling pH (⁶⁸Ga) | 3.5 - 4.5 | [3][4] |
| Radiolabeling Temperature (°C) | Room Temperature - 95 | [3][5] |
| Radiolabeling Time (min) | 5 - 15 | [3][5] |
| Radiochemical Yield (%) | >95% | [5][6] |
| Radiochemical Purity (%) | >95% | [5][6] |
| Specific Activity (GBq/µmol) | 20 - 45 | [4] |
| Immunoreactive Fraction (%) | 88 - 94% | [7] |
Experimental Workflow
The overall process for antibody labeling with (R)-NODAGA-tris(t-Bu ester) and subsequent radiolabeling with ⁶⁸Ga involves several key stages, from initial deprotection of the chelator to the final quality control of the radiolabeled antibody.
Workflow for (R)-NODAGA-tris(t-Bu ester) Antibody Labeling and Radiolabeling.
Detailed Experimental Protocols
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
This protocol describes the removal of the tert-butyl (t-Bu) ester protecting groups from (R)-NODAGA-tris(t-Bu ester) to yield the active carboxylic acid form of the chelator.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 95:5 TFA:DCM mixture).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by HPLC or mass spectrometry.
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by using a rotary evaporator.
-
The resulting deprotected (R)-NODAGA can be purified by preparative HPLC to remove any remaining starting material or byproducts.
-
Lyophilize the purified product to obtain the deprotected (R)-NODAGA as a solid.
Protocol 2: Antibody Conjugation with Deprotected (R)-NODAGA
This protocol details the conjugation of the deprotected (R)-NODAGA to an antibody using carbodiimide chemistry.
Materials:
-
Deprotected (R)-NODAGA
-
Antibody of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the reaction buffer (0.1 M sodium bicarbonate, pH 8.5-9.0) and adjust the concentration to 1-5 mg/mL.
-
Activation of (R)-NODAGA:
-
Dissolve the deprotected (R)-NODAGA in anhydrous DMSO.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or a suitable buffer. A typical molar ratio is 1:1.5:1.5 (NODAGA:EDC:NHS).
-
Add the EDC/NHS solution to the deprotected (R)-NODAGA solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated (R)-NODAGA-NHS ester solution to the antibody solution. The molar excess of the chelator to the antibody can range from 5 to 100-fold and should be optimized for the specific antibody.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted NODAGA by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the antibody-NODAGA conjugate. The protein concentration can be monitored by UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the antibody concentration and the chelator-to-antibody ratio (CAR) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.
-
Protocol 3: ⁶⁸Ga Radiolabeling of NODAGA-Antibody Conjugate
This protocol describes the chelation of Gallium-68 by the NODAGA-conjugated antibody.
Materials:
-
NODAGA-antibody conjugate in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 3.5-4.5)
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate
-
SEC column (e.g., PD-10)
-
Instant thin-layer chromatography (iTLC) strips
-
Radio-TLC scanner or gamma counter
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffer Adjustment: Add a calculated amount of sodium acetate solution to the ⁶⁸GaCl₃ eluate to adjust the pH to 3.5-4.5.
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁶⁸GaCl₃ to the NODAGA-antibody conjugate solution.
-
Incubate the reaction mixture for 5-15 minutes at room temperature or with gentle heating (up to 95°C, although room temperature is often sufficient for NODAGA)[3][5]. The optimal temperature should be determined for each antibody to avoid denaturation.
-
-
Purification:
-
Purify the ⁶⁸Ga-NODAGA-antibody from unchelated ⁶⁸Ga using an SEC column pre-equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using iTLC with a suitable mobile phase.
-
Calculate the specific activity by dividing the total radioactivity by the total amount of antibody.
-
Signaling Pathway Context: HER2 Signaling
Antibodies labeled via this methodology are often designed to target specific cell surface receptors involved in disease-related signaling pathways. A prominent example is the use of ⁶⁸Ga-labeled trastuzumab to target the Human Epidermal Growth Factor Receptor 2 (HER2). Understanding the targeted pathway is crucial for interpreting the imaging results and the therapeutic implications of antibody binding.
HER2 Signaling Pathway and Trastuzumab Inhibition.
The diagram illustrates that HER2 can form dimers with other HER family members, like HER3, leading to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways ultimately promote cell proliferation and survival.[8][9][10][11][12] Trastuzumab, when labeled with ⁶⁸Ga-NODAGA, binds to the extracellular domain of HER2, thereby inhibiting its dimerization and downstream signaling. This mechanism of action is fundamental to its therapeutic effect and its utility as a PET imaging agent to visualize HER2-expressing tumors.
References
- 1. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quality Control of (R)-NODAGA-tris(t-Bu ester) Conjugates by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely used in the development of radiopharmaceuticals for diagnostic imaging (e.g., with Gallium-68) and therapy.[1][2] Its glutaric acid arm allows for stable conjugation to biomolecules such as peptides, antibodies, or small molecules, while the macrocyclic core securely complexes the radionuclide after deprotection of the tert-butyl esters.[2]
The quality and purity of the intermediate, the (R)-NODAGA-tris(t-Bu ester) conjugate, are critical. Impurities, such as unreacted biomolecules, excess chelator, or side-products from the conjugation reaction, can affect the efficiency of subsequent radiolabeling, the stability of the final product, and its in vivo behavior.[3][4][5] Therefore, a robust quality control (QC) method is mandatory to ensure the identity, purity, and consistency of the conjugate before proceeding to deprotection and radiolabeling.[6][7] This document provides a detailed protocol for the quality control of (R)-NODAGA-tris(t-Bu ester) conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle of HPLC Analysis
Reverse-phase HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[8] For (R)-NODAGA-tris(t-Bu ester) conjugates, separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. A gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased, is employed to effectively elute components with varying polarities. The eluting compounds are detected by a UV detector, and the resulting chromatogram allows for the determination of the conjugate's purity.
Experimental Protocols
This section details the methodology for the HPLC analysis of a peptide conjugated with (R)-NODAGA-tris(t-Bu ester). This protocol is a general guideline and may require optimization for specific conjugates.
1. Materials and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[9][10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[9][10]
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 95:5 v/v) or HPLC-grade water/acetonitrile.
-
(R)-NODAGA-tris(t-Bu ester) Conjugate Sample
-
Reference Standards: If available, reference standards for the unconjugated peptide and the chelator.
2. Sample Preparation
-
Accurately weigh a small amount of the (R)-NODAGA-tris(t-Bu ester) conjugate.
-
Dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[8]
3. HPLC Method Parameters
The following parameters serve as a starting point and should be optimized for the specific conjugate being analyzed.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.6–1.0 mL/min |
| Column Temp. | 30 °C[9][10] |
| Detection | UV at 220 nm and/or 280 nm (for peptides) |
| Injection Vol. | 10–20 µL |
| Run Time | 15–25 minutes |
| Gradient | Time (min) |
4. Data Analysis and Interpretation
-
Peak Identification: The major peak in the chromatogram should correspond to the desired (R)-NODAGA-tris(t-Bu ester) conjugate. Its retention time will typically be different from the more polar unconjugated peptide.
-
Purity Calculation: The purity of the conjugate is determined by calculating the relative peak area of the main product peak as a percentage of the total area of all peaks in the chromatogram.
-
Formula: Purity (%) = (Area of Conjugate Peak / Total Area of All Peaks) x 100
-
-
Impurity Profile: Identify peaks corresponding to potential impurities, such as unconjugated peptide, hydrolyzed chelator, or other side products. The retention times of these can be confirmed using reference standards if available.
Data Presentation
The quantitative data from the HPLC analysis should be summarized for clarity and comparison.
Table 1: Example HPLC Data for Quality Control of a (R)-NODAGA-tris(t-Bu ester)-Peptide Conjugate
| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identity | Acceptance Criteria |
| 1 | 4.2 | 25,480 | 2.1 | Unconjugated Peptide | < 5% |
| 2 | 10.8 | 1,185,900 | 96.5 | (R)-NODAGA-tris(t-Bu ester)-Peptide Conjugate | > 95% |
| 3 | 12.1 | 17,200 | 1.4 | Unknown Impurity | < 2% |
| Total | - | 1,228,580 | 100.0 | - | - |
Note: The retention times and percentages are hypothetical and will vary depending on the specific conjugate and HPLC conditions. The acceptance criteria for purity should be established based on the requirements for the final radiopharmaceutical product.[11]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quality control of (R)-NODAGA-tris(t-Bu ester) conjugates.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. Fundamental concepts of radiopharmaceuticals quality controls | Pharmaceutical and Biomedical Research [publish.kne-publishing.com]
- 5. researchgate.net [researchgate.net]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo PET Imaging of Tumors Using (R)-NODAGA-tris(t-Bu ester)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-NODAGA-tris(t-Bu ester) is a versatile bifunctional chelator widely employed in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its 1,4,7-triazacyclononane-based structure provides a stable coordination cage for trivalent radiometals, most notably Gallium-68 (⁶⁸Ga). The glutaric acid moiety with a protected carboxylic acid allows for straightforward conjugation to biomolecules, such as peptides and antibodies, enabling the targeted delivery of the radioisotope to specific sites of disease, including tumors. This document provides detailed application notes and protocols for the use of (R)-NODAGA-tris(t-Bu ester) in the development of PET tracers for in vivo tumor imaging.
Key Applications
The primary application of (R)-NODAGA-tris(t-Bu ester) is in the synthesis of targeted PET imaging agents. Once conjugated to a targeting moiety and radiolabeled with ⁶⁸Ga, these tracers can be used for:
-
Non-invasive visualization and quantification of tumor-associated receptors: By selecting a peptide or antibody that binds to a specific receptor overexpressed on cancer cells, it is possible to image the location and density of these receptors.
-
Monitoring response to therapy: Changes in receptor expression following treatment can be monitored non-invasively, providing an early indication of therapeutic efficacy.
-
Patient stratification: Identifying patients whose tumors express the target receptor, thus making them suitable candidates for targeted therapies.
-
Pharmacokinetic and biodistribution studies: Assessing the in vivo behavior of novel targeted therapies.
A prominent example is the use of NODAGA-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides to image integrin αvβ3 expression, a key player in tumor angiogenesis and metastasis. Another significant application is the imaging of glucagon-like peptide-1 receptors (GLP-1R) in insulinomas using NODAGA-conjugated Exendin-4.
Data Presentation
Table 1: Radiolabeling Performance of ⁶⁸Ga-NODAGA-Peptides
| Peptide Conjugate | Radiolabeling Conditions | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| ⁶⁸Ga-NODAGA-RGD-BBN | 95°C, 10 min | >98 | >98 | 75 | [1] |
| ⁶⁸Ga-NODAGA-K(Cy5)DKPPR | Room Temp, 10 min | 94.9 ± 1.3 | >95 | 6.3 ± 1.2 | [2] |
| ⁶⁸Ga-NODAGA-c(NGR) | 90°C, 5 min | >95 | >95 | 10-12 | [3] |
| ⁶⁸Ga-NODAGA-Peptide (for VPAC1) | 90°C, 30 min | Not Reported | 98.61 ± 0.26 | Not Reported | [4] |
| ⁶⁸Ga-NODAGA-UBI(29-41) | Not Specified | >95 | >95 | Not Reported | [5] |
| ⁶⁸Ga-NODAGA-E[c(RGDyK)]₂ | Not Specified | 89-99 | Not Reported | 16-153 | [4] |
Table 2: In Vitro Binding Affinity of NODAGA-Peptides
| Peptide Conjugate | Cell Line | Target | IC₅₀ (nM) | Reference |
| ⁿᵃᵗGa-NODAGA-c(RGDfK) | Not Specified | Integrin αvβ3 | 93 ± 4 | [6] |
| WL12 (PD-L1 targeting peptide) | Not Specified | PD-L1 | ~23 | [7] |
Table 3: In Vivo Tumor Uptake of ⁶⁸Ga-NODAGA-Peptides (%ID/g)
| Peptide Conjugate | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g ± SD) | Reference |
| ⁶⁸Ga-NODAGA-RGD-BBN | PC3 Xenograft | 60 min | 5.05 ± 0.19 | [1] |
| ⁶⁸Ga-NODAGA-c(RGDfK) | U87MG Xenograft | 60 min | 5.19 ± 1.45 | [6] |
| ⁶⁸Ga-NODAGA-E[c(RGDyK)]₂ | U87MG Xenograft | 60 min | 2.23 ± 0.08 | [4][8] |
| ⁶⁸Ga-NODAGA-E[c(RGDyK)]₂ | H727 Xenograft | 60 min | 1.53 ± 0.06 | [4][8] |
| ⁶⁸Ga-FSC-(RGD)₃ | SK-RC-52 Xenograft | 60 min | 12.5 ± 2.5 | [9][10] |
| ⁶⁸Ga-FSC-(RGD)₃ | FaDu Xenograft | 60 min | 1.9 ± 0.3 | [9][10] |
| ⁶⁸Ga-WL12 | hPD-L1 Xenograft | 60 min | 11.56 ± 3.18 | [7] |
| ⁶⁸Ga-WL12 | MDAMB231 Xenograft | 60 min | 4.97 ± 0.8 | [7] |
Experimental Protocols
Protocol 1: Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Targeting Peptide
This protocol describes the conjugation of the chelator to a peptide via amide bond formation. It involves the activation of the carboxylic acid on the NODAGA moiety to an N-hydroxysuccinimide (NHS) ester, followed by reaction with a primary amine on the peptide (e.g., the N-terminus or a lysine side chain).
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Targeting peptide with a primary amine
-
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or a similar activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of (R)-NODAGA-tris(t-Bu ester):
-
Dissolve (R)-NODAGA-tris(t-Bu ester) and TSTU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in anhydrous DMF.
-
Add the activated NODAGA-NHS ester solution to the peptide solution.
-
Add DIPEA to maintain a basic pH (around 8-9).
-
Stir the reaction mixture at room temperature overnight.
-
-
Deprotection of t-Butyl Esters:
-
Remove the DMF under vacuum.
-
Treat the residue with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) for 2-4 hours at room temperature to remove the t-butyl protecting groups.
-
Precipitate the crude product with cold diethyl ether.
-
Centrifuge and wash the pellet with cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude NODAGA-peptide conjugate by preparative HPLC.
-
Characterize the final product by analytical HPLC and mass spectrometry.
-
Protocol 2: ⁶⁸Ga-Radiolabeling of NODAGA-Peptide Conjugate
This protocol outlines the radiolabeling of the NODAGA-peptide conjugate with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NODAGA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile vial, add 10-50 µg of the NODAGA-peptide conjugate.
-
Add an appropriate volume of sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the vial.
-
The total reaction volume should be kept low (e.g., < 1 mL).
-
Incubate the reaction mixture at 95°C for 5-10 minutes. Some conjugates may be labeled efficiently at room temperature.[2][11]
-
-
Quality Control:
Protocol 3: In Vitro Cell Binding Assay (IC₅₀ Determination)
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of the non-radiolabeled NODAGA-peptide conjugate.
Materials:
-
Tumor cells expressing the target receptor
-
Radiolabeled peptide (e.g., with ¹²⁵I or a therapeutic radionuclide) that binds to the same target
-
Non-radiolabeled ("cold") NODAGA-peptide conjugate at various concentrations
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl₂)
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed the target-expressing tumor cells in 24-well plates and grow to confluence.
-
-
Competitive Binding:
-
Wash the cells with binding buffer.
-
Add a constant concentration of the radiolabeled peptide to each well.
-
Add increasing concentrations of the "cold" NODAGA-peptide conjugate to the wells.
-
Incubate at 37°C for 1 hour.
-
-
Washing and Lysis:
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
-
Counting and Analysis:
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4: In Vivo PET/CT Imaging in a Tumor Xenograft Model
This protocol outlines the procedure for performing PET/CT imaging in mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
⁶⁸Ga-labeled NODAGA-peptide
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the mouse on the scanner bed.
-
-
Tracer Administration:
-
Inject approximately 5-10 MBq of the ⁶⁸Ga-labeled NODAGA-peptide intravenously via the tail vein.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET scans at desired time points (e.g., 30, 60, and 120 minutes post-injection).[13]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the co-registered images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 5: Ex Vivo Biodistribution Study
This protocol describes the quantitative determination of tracer distribution in various organs and tissues after the final imaging time point.
Materials:
-
Mice from the PET/CT imaging study
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Euthanasia and Tissue Collection:
-
Immediately after the final PET scan, euthanize the mouse.
-
Dissect and collect the tumor, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Weighing and Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Measure the activity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Tissue counts / Injected dose counts) / Tissue weight (g) * 100
-
Visualizations
Experimental Workflows
Caption: Workflow for the development and evaluation of a ⁶⁸Ga-labeled NODAGA-peptide.
Integrin αvβ3 Signaling Pathway
Caption: Simplified integrin αvβ3 signaling pathway in cancer cells.
References
- 1. ijrr.com [ijrr.com]
- 2. Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In Vivo Characterization of 4 68Ga-Labeled Multimeric RGD Peptides to Image αvβ3 Integrin Expression in 2 Human Tumor Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TPC - Analysis of PET measurements of [Ga-68]NODAGA-exendin-4 [vesoik.utugit.fi]
- 12. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET-Based Human Dosimetry of 68Ga-NODAGA-Exendin-4, a Tracer for β-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ⁶⁴Cu Labeling with (R)-NODAGA-tris(t-Bu ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) is a highly valuable radionuclide for Positron Emission Tomography (PET) due to its convenient half-life (12.7 h) and decay characteristics, which include both positron emission for imaging and beta particles suitable for radiotherapy. The development of robust and stable radiopharmaceuticals requires a bifunctional chelator capable of securely binding ⁶⁴Cu while also being covalently attached to a targeting biomolecule. (R)-NODAGA, or (R)-2-(4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl)pentanedioic acid, has emerged as a superior chelator for ⁶⁴Cu. Its triazacyclononane backbone allows for rapid and stable complexation under mild conditions, often at room temperature, which is crucial for preserving the integrity of sensitive biomolecules.[1]
This document provides a comprehensive guide to the experimental setup for ⁶⁴Cu labeling, starting from the protected precursor, (R)-NODAGA-tris(t-Bu ester). It covers the necessary deprotection, activation, conjugation to a targeting moiety, and subsequent radiolabeling with ⁶⁴Cu, followed by essential quality control procedures.
Overall Experimental Workflow
The entire process, from the protected chelator to the final, quality-controlled radiopharmaceutical, is outlined below. This workflow ensures the systematic and reproducible production of ⁶⁴Cu-labeled biomolecules for preclinical and clinical research.
Data Presentation
The following tables summarize typical quantitative data for the ⁶⁴Cu labeling of NODAGA-conjugated molecules, providing a benchmark for expected outcomes.
Table 1: Radiolabeling Conditions and Efficiency
| Conjugate Type | Precursor Amount | ⁶⁴Cu Activity | Buffer (pH) | Temperature (°C) | Time (min) | Radiochemical Purity/Yield (%) | Reference |
| NODAGA-RGD | 5-10 µg | 37-74 MBq | 0.1 M Ammonium Acetate (pH 8.0) | Room Temp. | 10 | > 97% | [2] |
| NODAGA-RGD-BBN | - | - | Optimized | Optimized | - | > 99% | [3] |
| NODAGA-Nanobody | 1.48 mg | 304 MBq | pH 6.0 | Room Temp. | 30 | 100% | [1] |
| NODAGA-Trastuzumab | - | - | - | Room Temp. | - | ~80% | |
| NODAGA-mAb7 | - | - | 0.1 M Ammonium Acetate | 25°C | 60 | 59 - 71% |
Table 2: Specific Activity and In Vitro Stability
| Conjugate | Specific Activity | Stability Medium | Incubation | Stability (% Intact) | Reference |
| ⁶⁴Cu-NODAGA-RGD | 15-20 GBq/µmol | - | - | - | [2] |
| ⁶⁴Cu-NODAGA-RGD-BBN | 18.5 ± 2.2 TBq/mmol | Human Serum | 37°C | 96 ± 1.24% | [3][4] |
| ⁶⁴Cu-NODAGA-Nanobody | 0.11 - 0.15 MBq/µg | PBS, Serum, DTPA | - | High | [1] |
| ⁶⁴Cu-NODAGA-Trastuzumab | - | Mouse Serum | 37°C, 24h | > 99% | [3] |
Experimental Protocols
Herein are detailed step-by-step protocols for the key stages of preparing a ⁶⁴Cu-NODAGA-labeled biomolecule.
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester)
This protocol describes the removal of the tert-butyl (t-Bu) ester protecting groups to yield the free carboxylic acids necessary for activation and conjugation.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Deionized water
-
Rotary evaporator
-
High-vacuum pump
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution: Dissolve (R)-NODAGA-tris(t-Bu ester) in anhydrous DCM in a round-bottom flask.
-
Addition of Scavenger (Optional): If the biomolecule to be conjugated has sensitive residues, add a scavenger like TIS (typically 2-5% v/v) to the solution to trap the released t-butyl cations.
-
TFA Addition: Cool the flask in an ice bath (0°C). Slowly add TFA to the solution. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS, or simply a 50-95% solution of TFA in DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS if necessary.
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Care must be taken as TFA is corrosive.
-
Co-evaporation: To ensure complete removal of residual TFA, add a solvent like DCM or toluene and evaporate again. Repeat this step 2-3 times.
-
Drying: Dry the resulting residue, the deprotected (R)-NODAGA, under high vacuum to obtain a solid or oil.
-
Storage: Store the deprotected chelator under an inert atmosphere at -20°C until further use.
Protocol 2: Activation of Deprotected (R)-NODAGA and Conjugation
This two-step protocol first activates the carboxylic acid group of the deprotected NODAGA to a more reactive N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines on the target biomolecule.
Materials:
-
Deprotected (R)-NODAGA (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Target biomolecule (peptide, antibody, etc.) with a primary amine
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
Part A: Activation of (R)-NODAGA
-
Dissolution: Dissolve the deprotected (R)-NODAGA in a minimal amount of anhydrous DMF or DMSO.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Activation Reaction: Add a molar excess (typically 1.2-1.5 equivalents) of both EDC and NHS to the dissolved NODAGA.
-
Incubation: Let the reaction proceed for 15-60 minutes at room temperature. The result is an in-situ formation of the NODAGA-NHS ester.
Part B: Conjugation to Biomolecule 5. Biomolecule Preparation: Dissolve the target biomolecule in the Conjugation Buffer. 6. Conjugation: Add the activated NODAGA-NHS ester solution from Part A to the biomolecule solution. The molar ratio of NODAGA-NHS to the biomolecule may need to be optimized (e.g., 5:1 to 20:1 for peptides/antibodies). 7. Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. 8. Purification: Purify the resulting NODAGA-biomolecule conjugate from excess chelator and by-products using an appropriate method such as reverse-phase HPLC for peptides or size-exclusion chromatography (e.g., PD-10 desalting columns) for larger proteins. 9. Characterization: Confirm the identity and purity of the conjugate using LC-MS. Lyophilize the purified fractions and store at -20°C or -80°C.
Protocol 3: ⁶⁴Cu Radiolabeling of NODAGA-Biomolecule Conjugate
This protocol outlines the straightforward and mild conditions required for labeling the purified conjugate with ⁶⁴Cu.
Materials:
-
Purified NODAGA-biomolecule conjugate
-
⁶⁴CuCl₂ in dilute HCl (e.g., 0.05 M HCl)
-
Labeling Buffer: 0.1 M Ammonium Acetate or Sodium Acetate, pH 5.5-6.5 (metal-free)
-
Metal-free water and reaction vials (e.g., Eppendorf tubes)
-
Heating block (optional, usually not required)
-
C18 Sep-Pak light cartridge (or equivalent) for purification
-
Ethanol and Saline for formulation
Procedure:
-
Preparation of Reaction Mixture: In a metal-free microcentrifuge tube, dissolve a calculated amount of the NODAGA-biomolecule conjugate (typically 10-50 µg) in the Labeling Buffer.
-
Addition of ⁶⁴Cu: Add the required amount of ⁶⁴CuCl₂ solution to the conjugate solution. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 10-30 minutes. Gentle heating (e.g., 37°C) can be applied but is often unnecessary for NODAGA chelators.[1]
-
Quality Control Check (Optional): Before purification, a small aliquot can be taken to determine the initial radiochemical yield by radio-TLC (see Protocol 4).
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by metal-free water (10 mL).
-
Load the reaction mixture onto the cartridge. The ⁶⁴Cu-NODAGA-biomolecule will be retained.
-
Wash the cartridge with water (5-10 mL) to remove any unchelated ⁶⁴CuCl₂.
-
Elute the final radiolabeled product with a small volume (0.5-1 mL) of ethanol or an ethanol/saline mixture.
-
-
Formulation: Evaporate the ethanol under a gentle stream of nitrogen or argon gas and reconstitute the final product in sterile saline for in vivo use.
Protocol 4: Quality Control of ⁶⁴Cu-NODAGA-Biomolecule
Ensuring the radiochemical purity of the final product is critical. Radio-TLC is a rapid method, while radio-HPLC provides more detailed analysis.
A. Radiochemical Purity by Radio-TLC
-
Stationary Phase: Instant thin-layer chromatography strips (iTLC-SG).
-
Mobile Phase: 50 mM EDTA solution in 0.1 M ammonium acetate, pH 5.5.
-
Procedure:
-
Spot a small aliquot (1-2 µL) of the final product onto the origin of an iTLC strip.
-
Develop the strip in the mobile phase until the solvent front is near the top.
-
In this system, the chelated ⁶⁴Cu-NODAGA-biomolecule is expected to remain at the origin (Rf = 0), while free ⁶⁴Cu is complexed by EDTA and moves with the solvent front (Rf ≈ 1.0).
-
Cut the strip in half and measure the radioactivity of each section in a gamma counter.
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts) × 100%. An RCP of >95% is typically required.
-
B. Radiochemical Purity by Radio-HPLC
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes, but this must be optimized for the specific conjugate.
-
Detection: In-line UV detector (e.g., at 220 or 280 nm) followed by a radioactivity detector.
-
Procedure:
-
Inject a small volume (10-20 µL) of the final product onto the equilibrated HPLC system.
-
Run the gradient and record both the UV and radioactivity chromatograms.
-
Free ⁶⁴CuCl₂ will typically elute early in the void volume. The ⁶⁴Cu-NODAGA-biomolecule will have a longer retention time, which should correspond to the UV peak of the non-radioactive conjugate standard.
-
Calculate RCP by integrating the area under the radioactive peaks: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) × 100%.
-
C. In Vitro Stability Assay
-
Procedure:
-
Incubate an aliquot of the purified ⁶⁴Cu-NODAGA-biomolecule in human or mouse serum at 37°C.
-
At various time points (e.g., 1h, 4h, 24h), take samples and analyze the RCP by radio-TLC or radio-HPLC as described above to determine the percentage of intact radiopharmaceutical.
-
Studies have shown that ⁶⁴Cu-NODAGA conjugates exhibit high stability, often remaining >95% intact in serum even after 24 hours.[3][4]
-
References
Application Notes and Protocols for (R)-NODAGA-tris(t-Bu ester) in Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). This molecular feature allows for targeted imaging using radiolabeled somatostatin analogues. Gallium-68 (⁶⁸Ga) labeled peptides have emerged as a cornerstone in the diagnosis and staging of NETs using Positron Emission Tomography (PET). The chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has shown advantages over the more traditional DOTA chelator, including the ability to form stable complexes with ⁶⁸Ga under milder conditions.
This document provides detailed application notes and protocols for the use of (R)-NODAGA-tris(t-Bu ester) as a precursor for the synthesis of SSTR2-targeting peptides and their subsequent radiolabeling with ⁶⁸Ga for PET imaging of neuroendocrine tumors. (R)-NODAGA-tris(t-Bu ester) is a key building block for solid-phase peptide synthesis (SPPS), enabling the efficient conjugation of the NODAGA chelator to the N-terminus of peptides like octreotide (TOC), octreotate (TATE), and novel SSTR2 antagonists such as JR11 and LM3.
Signaling Pathway and Targeting Mechanism
SSTR2 is a G-protein coupled receptor. Upon binding of a radiolabeled somatostatin analogue (e.g., ⁶⁸Ga-NODAGA-TOC), the receptor-ligand complex can be internalized. However, SSTR2 antagonists, which are also used for imaging, bind to the receptor without causing internalization and have been shown to target a higher number of receptor sites. The positron-emitting ⁶⁸Ga allows for sensitive detection of tumor lesions expressing SSTR2 via PET imaging.
Caption: Mechanism of ⁶⁸Ga-NODAGA-peptide binding to SSTR2 on neuroendocrine tumor cells for PET imaging.
Experimental Protocols
Synthesis of NODAGA-Conjugated Peptides using (R)-NODAGA-tris(t-Bu ester)
This protocol describes the solid-phase synthesis of a NODAGA-conjugated peptide, exemplified by NODAGA-TOC, adapted from the work of Eisenwiener et al. (2002).[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
(R)-NODAGA-tris(t-Bu ester)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the desired peptide sequence (e.g., for TOC: D-Phe-Cys(Trt)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)). Use a coupling reagent like HBTU in the presence of DIPEA in DMF. Allow each coupling reaction to proceed for 2 hours.
-
Conjugation of (R)-NODAGA-tris(t-Bu ester): After the final amino acid has been coupled and its Fmoc group removed, couple (R)-NODAGA-tris(t-Bu ester) to the N-terminus of the peptide. Dissolve (R)-NODAGA-tris(t-Bu ester) and coupling reagents in DMF and add to the resin. Allow the reaction to proceed overnight.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final NODAGA-peptide conjugate by mass spectrometry and analytical HPLC.
Caption: Workflow for the synthesis of a NODAGA-peptide conjugate using SPPS.
Radiolabeling of NODAGA-Peptide Conjugates with ⁶⁸Ga
This protocol describes the manual radiolabeling of a NODAGA-peptide conjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-peptide conjugate (e.g., NODAGA-JR11)
-
Sodium acetate buffer (e.g., 0.1 M, pH 4.0-5.0)
-
Hydrochloric acid (e.g., 0.05 M) for generator elution
-
Reaction vial (e.g., 1.5 mL)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification (optional)
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Generator Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Reaction Mixture Preparation: In a reaction vial, add the desired amount of the NODAGA-peptide conjugate (e.g., 40 µg of NODAGA-JR11).[2]
-
pH Adjustment: Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0.[2]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 100°C for 10 minutes.[2]
-
Purification (Optional): If necessary, purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga.
-
Quality Control: Determine the radiochemical purity of the final ⁶⁸Ga-NODAGA-peptide solution using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for clinical use.[2]
Caption: Workflow for the radiolabeling of a NODAGA-peptide with ⁶⁸Ga.
Quantitative Data
The following tables summarize key quantitative data for ⁶⁸Ga-labeled NODAGA-peptides used in neuroendocrine tumor imaging.
Table 1: Radiolabeling and In Vitro Data
| Radiotracer | Radiochemical Purity | Specific Activity | Receptor Affinity (IC₅₀, nM) | Reference |
| ⁶⁸Ga-NODAGATOC | >95% | Not Reported | 3.5 ± 1.6 (SSTR2) | [1] |
| ⁶⁸Ga-NODAGA-JR11 | >95% | 80-100 MBq/nmol | 1.2 (SSTR2) | [3] |
| ⁶⁸Ga-DOTA-JR11 | 99.95% | Not Reported | Not Reported | [4] |
| ⁶⁸Ga-NODAGA-LM3 | Not Reported | Not Reported | Not Reported | [2] |
| ⁶⁸Ga-DOTA-LM3 | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Preclinical and Clinical Tumor Uptake Data
| Radiotracer | Tumor Model / Patient Cohort | Tumor Uptake (SUVmax) | Time Post-Injection | Reference |
| ⁶⁸Ga-NODAGATOC | AR4-2J tumor-bearing mice | Not Reported (%ID/g) | 1 hour | [1] |
| ⁶⁸Ga-NODAGA-JR11 | GEP-NET patients | Higher than ⁶⁸Ga-DOTA-TOC | 1 hour | [4] |
| ⁶⁸Ga-DOTA-JR11 | Metastatic NET patients | Mean SUVmax 15.3 (lesion-based) | 1 hour | [4] |
| ⁶⁸Ga-NODAGA-LM3 | Well-differentiated NET patients | Average SUVmax 74.6 ± 56.3 | 2 hours | [3] |
| ⁶⁸Ga-DOTA-LM3 | Well-differentiated NET patients | Average SUVmax 45.3 ± 29.3 | 30 minutes | [3] |
Table 3: Biodistribution Data in Normal Organs (Mean Effective Dose, mSv/MBq)
| Radiotracer | Urinary Bladder Wall | Kidneys | Spleen | Liver | Reference |
| ⁶⁸Ga-OPS202 (NODAGA-JR11) | High | High | High | Low | [2] |
| ⁶⁸Ga-DOTA-JR11 | Not Reported | Not Reported | Not Reported | Low | [4] |
| ⁶⁸Ga-NODAGA-LM3 | 0.165 ± 0.043 | 0.038 ± 0.012 | 0.024 ± 0.005 | 0.009 ± 0.001 | [3] |
| ⁶⁸Ga-DOTA-LM3 | 0.158 ± 0.025 | 0.035 ± 0.006 | 0.021 ± 0.003 | 0.009 ± 0.001 | [3] |
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a versatile and efficient precursor for the synthesis of NODAGA-conjugated peptides targeting SSTR2 on neuroendocrine tumors. The resulting radiotracers, particularly SSTR2 antagonists like ⁶⁸Ga-NODAGA-JR11 and ⁶⁸Ga-NODAGA-LM3, have demonstrated high tumor uptake and favorable biodistribution profiles in both preclinical and clinical settings, often outperforming their DOTA-conjugated counterparts. The detailed protocols and compiled data in this document provide a valuable resource for researchers and clinicians involved in the development and application of novel radiopharmaceuticals for neuroendocrine tumor imaging.
References
- 1. NODAGATOC, a new chelator-coupled somatostatin analogue labeled with [67/68Ga] and [111In] for SPECT, PET, and targeted therapeutic applications of somatostatin receptor (hsst2) expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 68Ga-1,4,7-Triazacyclononane,1-glutaric acid-4,7-acetic acid-Cpa-cyclo(d-Cys-amino-Phe-hydroorotic acid-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)-D-Tyr-NH2 (JR11) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation of (R)-NODAGA-tris(t-Bu ester) to Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of the bifunctional chelator (R)-NODAGA-tris(t-Bu ester) to somatostatin analogs, their subsequent radiolabeling, and evaluation for use in diagnostic imaging and targeted radiotherapy of neuroendocrine tumors (NETs).
Introduction
Somatostatin receptors (SSTRs), particularly subtype 2 (sstr2), are overexpressed in many neuroendocrine tumors. This characteristic makes them excellent targets for molecular imaging and peptide receptor radionuclide therapy (PRRT). Radiolabeled somatostatin analogs are crucial for these applications. The choice of the chelator conjugated to the somatostatin analog is critical as it can influence the radiolabeling efficiency, stability, and in vivo pharmacokinetics of the final radiopharmaceutical.
(R)-NODAGA-tris(t-Bu ester) is a monoreactive derivative of the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator. The glutamic acid backbone provides a spacer that can improve the biological properties of the resulting radiolabeled peptide. This document outlines the synthesis of NODAGA-conjugated somatostatin analogs, their radiolabeling with medically relevant radionuclides like Gallium-68 (⁶⁸Ga), and their subsequent in vitro and in vivo evaluation.
Key Experimental Data
The following tables summarize quantitative data from studies involving NODAGA-conjugated somatostatin analogs.
Table 1: In Vitro Receptor Binding Affinity (IC50) of NODAGA-Somatostatin Analogs
| Compound | Radiometal | Cell Line | Receptor Subtype | IC50 (nM) |
| NODAGATOC | ⁶⁷Ga | AR4-2J | sstr2 | 3.5 ± 1.6[1][2] |
| NODAGATOC | ¹¹¹In | AR4-2J | sstr2 | 1.7 ± 0.2[1][2] |
| ⁶⁸Ga-NODAGA-LM3 | ⁶⁸Ga | - | SSTR2 | 1.3 |
| ⁶⁸Ga-DOTA-LM3 | ⁶⁸Ga | - | SSTR2 | 12.5 |
| Re-NODAGA-sst₂-ANT | Re | AR42J | SSTR | 91[3] |
Table 2: In Vivo Tumor Uptake and Biodistribution of ⁶⁸Ga-NODAGA-Somatostatin Analogs in Tumor-Bearing Mice
| Compound | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) |
| [⁶⁷Ga]-NODAGATOC | - | High | Low (fast excretion) | - |
| [⁹⁹mTc]Tc-NODAGA-SST2-ANT | 1 h | 16.70 ± 3.32 | Low | Low |
| [⁹⁹mTc]Tc-NOTA-SST2-ANT | 1 h | 2.78 ± 0.27 | Low | Low |
Table 3: Clinical Tumor Uptake (SUVmax) of ⁶⁸Ga-NODAGA-Somatostatin Analogs in Patients with NETs
| Compound | Time Post-Injection | Average SUVmax |
| ⁶⁸Ga-NODAGA-LM3 | 5 min | 31.3 ± 19.7[4] |
| ⁶⁸Ga-NODAGA-LM3 | 2 h | 74.6 ± 56.3[4][5] |
| ⁶⁸Ga-DOTA-LM3 | 5 min | 36.6 ± 23.6[4] |
| ⁶⁸Ga-DOTA-LM3 | 30 min | 45.3 ± 29.3[4] |
Experimental Protocols
Protocol 1: Synthesis of (R)-NODAGA-tris(t-Bu ester)
The synthesis of the monoreactive prochelator (R)-NODAGA-tris(t-Bu ester) is a multi-step process. A detailed five-step synthesis with an overall yield of 21% has been reported.[1][2][6]
Protocol 2: Solid-Phase Peptide Synthesis and Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Somatostatin Analog
This protocol describes the coupling of (R)-NODAGA-tris(t-Bu ester) to the N-terminus of a somatostatin analog, for example, [Tyr³]-octreotide (TOC), on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
(R)-NODAGA-tris(t-Bu ester)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
HPLC purification system
Procedure:
-
Peptide Synthesis: Synthesize the somatostatin analog sequence on the Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.
-
N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Conjugation of NODAGA:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups from the NODAGA moiety and amino acid side chains.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude NODAGA-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 3: Radiolabeling of NODAGA-Somatostatin Analog with Gallium-68
This protocol outlines the efficient radiolabeling of the NODAGA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-somatostatin analog
-
Sodium acetate buffer (pH 4.0-4.5)
-
Sterile, pyrogen-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation:
-
In a sterile vial, add 10-50 µg of the NODAGA-somatostatin analog.
-
Add the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
-
Radiolabeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁸Ga-NODAGA-somatostatin analog using radio-TLC or radio-HPLC. The radiochemical yield should be >95%.
-
-
Purification (if necessary): If the radiochemical purity is below the desired threshold, purify the product using a C18 Sep-Pak cartridge.
Protocol 4: In Vitro Cell Binding and Internalization Assay
This assay evaluates the binding affinity and internalization of the radiolabeled NODAGA-somatostatin analog in sstr2-expressing cells.
Materials:
-
sstr2-expressing cell line (e.g., AR4-2J)
-
⁶⁸Ga-NODAGA-somatostatin analog
-
Binding buffer (e.g., HBSS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the sstr2-expressing cells in 24-well plates and allow them to attach overnight.
-
Binding Assay:
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the non-radiolabeled NODAGA-somatostatin analog ("cold" peptide) to the wells.
-
Add a constant amount of the ⁶⁸Ga-NODAGA-somatostatin analog to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Calculate the IC50 value from the competition binding curve.
-
-
Internalization Assay:
-
Incubate the cells with the ⁶⁸Ga-NODAGA-somatostatin analog at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
At each time point, remove the medium and wash the cells.
-
Treat the cells with an acid wash buffer to differentiate between membrane-bound and internalized radioactivity.
-
Measure the radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized).
-
Visualizations
Caption: Experimental workflow for the synthesis, radiolabeling, and evaluation of NODAGA-conjugated somatostatin analogs.
Caption: Mechanism of tumor targeting and signal generation for PET imaging with ⁶⁸Ga-NODAGA-somatostatin analogs.
Conclusion
The use of (R)-NODAGA-tris(t-Bu ester) for the bioconjugation of somatostatin analogs offers several advantages, including efficient room temperature radiolabeling with ⁶⁸Ga and favorable in vivo properties. The protocols and data presented here provide a foundation for researchers to develop and evaluate novel NODAGA-based radiopharmaceuticals for the diagnosis and treatment of neuroendocrine tumors. The improved tumor uptake and imaging contrast observed with some NODAGA-conjugated antagonists highlight the potential for developing superior radiotracers for clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NODAGATOC, a new chelator-coupled somatostatin analogue labeled with [67/68Ga] and [111In] for SPECT, PET, and targeted therapeutic applications of somatostatin receptor (hsst2) expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOTA and NODAGA [99mTc]Tc- and [186Re]Re-Tricarbonyl Complexes: Radiochemistry and First Example of a [99mTc]Tc-NODAGA Somatostatin Receptor-Targeting Bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Application of (R)-NODAGA-tris(t-Bu ester) Bioconjugates for Oncological Imaging
(R)-NODAGA-tris(t-Bu ester) is a highly versatile bifunctional chelator essential for the development of radiopharmaceuticals used in oncology. Its structure, featuring a 1,4,7-triazacyclononane (NOTA) core functionalized with a glutaric acid arm, allows for stable complexation with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2][3] The protected tert-butyl ester groups enable the selective activation of the glutaric acid's carboxylic group for covalent conjugation to targeting biomolecules, such as peptides or antibodies. This process creates bioconjugates capable of targeting specific markers on cancer cells, such as somatostatin receptors (SSTRs) or gastrin-releasing peptide receptors (GRPRs), for sensitive and specific detection via Positron Emission Tomography (PET).[4]
The NODAGA chelator is favored for its ability to form highly stable complexes with Ga(III) under mild conditions, often at room temperature, which is advantageous when working with temperature-sensitive biomolecules.[2][5] Following conjugation and deprotection, the resulting NODAGA-bioconjugate is radiolabeled to produce a targeted imaging agent. These agents have demonstrated high tumor uptake and favorable renal-urinary excretion profiles in preclinical studies, underscoring their potential in clinical oncology for diagnosis, staging, and monitoring of treatment response.[4]
Logical Workflow for Radiopharmaceutical Development
The development of a NODAGA-based radiopharmaceutical follows a multi-step process, beginning with the synthesis of the chelator, followed by its conjugation to a targeting vector, and culminating in radiolabeling and purification for imaging applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ⁶⁸Ga Labeling with (R)-NODAGA-tris(t-Bu ester)
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester) for Gallium-68 (⁶⁸Ga) radiolabeling.
Critical Preliminary Step: Deprotection
The (R)-NODAGA-tris(t-Bu ester) is a protected form of the chelator. The tert-butyl (t-Bu) ester groups mask the carboxylic acid functionalities required for efficient chelation of ⁶⁸Ga. Attempting to label the protected precursor directly will result in extremely low to no radiochemical yield. Therefore, the essential first step is the complete removal of these t-Bu protecting groups to yield the active (R)-NODAGA-conjugate.
Frequently Asked Questions (FAQs)
Q1: Why must I deprotect the (R)-NODAGA-tris(t-Bu ester) conjugate before labeling?
A1: The three tert-butyl (t-Bu) ester groups are protecting the carboxylic acid arms of the NODAGA chelator. These carboxylic acid groups are essential for coordinating and tightly binding the Gallium-68 ion. Without their deprotection (hydrolysis) to free carboxylates, the chelator cannot form a stable complex with ⁶⁸Ga.
Q2: What are the most critical parameters for a successful ⁶⁸Ga labeling reaction after deprotection?
A2: The three most critical parameters are:
-
pH: The reaction mixture must be maintained in a slightly acidic range, typically between 4.0 and 4.5.[1] At higher pH values, ⁶⁸Ga can form colloidal impurities (⁶⁸Ga(OH)₃), which reduces the amount of ⁶⁸Ga available for chelation.
-
Temperature: While some NODAGA conjugates can be labeled at room temperature, heating significantly increases the reaction rate and efficiency.[1][2] Temperatures above 60°C are often optimal.[2][3]
-
Precursor Concentration: The amount of the deprotected NODAGA-conjugate must be sufficient to ensure rapid and complete complexation of the available ⁶⁸Ga. The optimal amount can vary depending on the specific activity of the generator eluate.
Q3: Can I perform the labeling at room temperature?
A3: Yes, NODAGA is known for its ability to chelate ⁶⁸Ga at room temperature, which is a significant advantage over chelators like DOTA, especially for temperature-sensitive biomolecules.[4] However, to achieve high radiochemical yields (>95%) at room temperature, a higher amount of the precursor peptide may be required, and the reaction time may need to be extended.[5] Heating is generally recommended to ensure a rapid and efficient reaction.[6]
Q4: What quality control (QC) tests are essential for the final product?
A4: The most critical QC test is the determination of Radiochemical Purity (RCP). This measures the percentage of ⁶⁸Ga that is successfully incorporated into the NODAGA-conjugate versus unbound "free" ⁶⁸Ga or colloidal impurities. RCP is typically determined using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC).[1][6]
Troubleshooting Guide
Problem: Low Radiochemical Yield (RCY) or Purity (<95%)
This is the most common issue encountered during radiolabeling. The following flowchart and detailed points can help diagnose the problem.
Caption: Troubleshooting logic for low ⁶⁸Ga labeling yield.
-
Potential Cause 1: Incomplete Deprotection of t-Bu Esters
-
Diagnosis: This is the most likely culprit if you are starting from the (R)-NODAGA-tris(t-Bu ester). The presence of even one remaining t-Bu ester can significantly impair chelation efficiency.
-
Solution: Confirm complete deprotection of a sample of your conjugate using mass spectrometry. The mass should decrease corresponding to the loss of the three t-Bu groups (3 x 56.1 g/mol ). If deprotection is incomplete, repeat the procedure, possibly with a longer reaction time or fresh trifluoroacetic acid (TFA).[2]
-
-
Potential Cause 2: Incorrect Reaction pH
-
Diagnosis: The pH is outside the optimal 4.0-4.5 range. If the pH is too high (>5), you will form ⁶⁸Ga-hydroxide colloids. If it's too low, the carboxyl groups on the chelator may not be sufficiently deprotonated to coordinate the metal ion effectively.
-
Solution: Use a calibrated pH meter or pH strips to check the final reaction mixture. Use a suitable buffer, such as sodium acetate or ammonium acetate, to precisely control the pH.[6]
-
-
Potential Cause 3: Metal Ion Contamination in ⁶⁸Ga Eluate
-
Diagnosis: ⁶⁸Ge/⁶⁸Ga generators can elute trace metal impurities (e.g., Zn²⁺, Fe³⁺, Al³⁺) which compete with ⁶⁸Ga³⁺ for the NODAGA chelator, thereby reducing labeling efficiency.
-
Solution: Post-process the generator eluate. This is commonly done by passing the acidic ⁶⁸GaCl₃ eluate through a cation-exchange cartridge, which retains the ⁶⁸Ga³⁺ and other metal ions. The pure ⁶⁸Ga³⁺ is then eluted from the cartridge with a small volume of a concentrated salt solution (e.g., 5M NaCl) or an acetone/HCl mixture.[3]
-
-
Potential Cause 4: Suboptimal Temperature or Reaction Time
Problem: An Unexpected Peak Appears in the Radio-HPLC Chromatogram
-
Potential Cause: Radiolysis of the Peptide/Conjugate
-
Diagnosis: High radioactivity can generate reactive oxygen species that damage the peptide. This is more common with sensitive peptides or high activities in small volumes.
-
Solution: Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture.[7] This can help protect the integrity of the conjugate during labeling.
-
Problem: Radio-TLC shows activity at the baseline (Rf = 0.0-0.2)
-
Potential Cause: Formation of Colloidal ⁶⁸Ga(OH)₃
-
Diagnosis: This occurs when the pH of the reaction mixture is too high (typically >5).
-
Solution: Re-validate your buffering procedure. Ensure the buffer capacity is sufficient to bring the acidic ⁶⁸GaCl₃ eluate to the correct pH (4.0-4.5) without overshooting.[1]
-
Experimental Protocols
Protocol 1: Deprotection of (R)-NODAGA-tris(t-Bu ester) Conjugate
This protocol describes the removal of tert-butyl ester protecting groups using trifluoroacetic acid (TFA).
Materials:
-
(R)-NODAGA-tris(t-Bu ester) conjugated peptide/molecule
-
Trifluoroacetic acid (TFA), reagent grade (95-99%)
-
Dichloromethane (DCM), anhydrous (optional)
-
Triethylsilane (TIS) or other scavengers (optional, for sensitive peptides)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen or argon gas stream
Procedure:
-
Dissolve the lyophilized (R)-NODAGA-tris(t-Bu ester) conjugate in a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2] Use a sufficient volume to fully dissolve the peptide (e.g., 1-2 mL per 10 mg of peptide).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Remove the TFA under a gentle stream of nitrogen or by rotary evaporation. Be cautious as TFA is highly corrosive.
-
Add a 10-fold volume of cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to pellet the precipitated product.
-
Carefully decant and discard the ether.
-
Wash the pellet with another portion of cold diethyl ether and repeat the centrifugation.
-
Dry the final product under vacuum to remove all residual ether.
-
Crucially, confirm successful deprotection via mass spectrometry before proceeding to radiolabeling.
Protocol 2: Optimized ⁶⁸Ga Labeling of Deprotected NODAGA-Conjugate
This protocol outlines the manual labeling procedure.
Caption: General workflow for ⁶⁸Ga labeling and purification.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (ultrapure)
-
Deprotected NODAGA-conjugate (10-50 µg)
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Heating block
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Ethanol and sterile water for cartridge conditioning
-
Sterile vials
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
(Optional but Recommended) Pass the eluate through a pre-conditioned cation-exchange cartridge to concentrate and purify the ⁶⁸Ga. Elute the purified ⁶⁸GaCl₃ from the cartridge.
-
In a sterile reaction vial, add the sodium acetate buffer to the ⁶⁸GaCl₃ solution to adjust the pH to 4.0-4.5.
-
Add the deprotected NODAGA-conjugate (typically 10-50 µg dissolved in water) to the buffered ⁶⁸Ga solution.
-
Securely cap the vial and place it in a heating block at 60-95°C for 5-15 minutes.[6]
-
After incubation, cool the reaction vial to room temperature.
-
Purify the final product using a C18 SPE cartridge.
-
Condition the cartridge with ethanol (~5 mL) followed by sterile water (~10 mL).
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-NODAGA-conjugate will be retained.
-
Wash the cartridge with sterile water (~10 mL) to remove any unbound ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-NODAGA-conjugate product with a small volume (0.5-1 mL) of 50% ethanol in water.
-
-
Perform quality control before use.
Protocol 3: Quality Control by Radio-TLC
Materials:
-
Instant thin-layer chromatography strips (ITLC-SG)
-
Mobile phase solutions
-
Radio-TLC scanner
Procedure:
-
Spot a small drop (~1 µL) of the final product onto two separate ITLC strips.
-
Strip 1 (for free ⁶⁸Ga):
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.
-
Analysis: The ⁶⁸Ga-NODAGA-conjugate and any colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga will move with the solvent front (Rf = 0.8-1.0).
-
-
Strip 2 (for colloidal ⁶⁸Ga):
-
Calculate the Radiochemical Purity (RCP) as: RCP (%) = 100% - (% Free ⁶⁸Ga) - (% Colloidal ⁶⁸Ga) A successful labeling should have an RCP of >95%.
Data Presentation
Table 1: Summary of Optimal ⁶⁸Ga-NODAGA Labeling Parameters
| Parameter | Optimal Range/Value | Notes | References |
| pH | 4.0 - 4.5 | Formation of ⁶⁸Ga colloids can occur at higher pH values. | [2][3] |
| Temperature | 60°C to 95°C | While labeling at room temperature is possible, heating significantly accelerates the reaction and improves yield. | [2][6] |
| Reaction Time | 5 - 15 minutes | Rapid complexation is a key feature of the NODAGA chelator. | [6] |
| Precursor Amount | 10 - 50 µg (4-42 nmol) | Amount is dependent on generator activity and desired specific activity. Higher amounts may be needed for room temperature labeling. | [5][6] |
| Buffer | Sodium Acetate or Ammonium Acetate | Ensures stable pH in the optimal range. | [1][6] |
Table 2: Example Radio-TLC Systems for Quality Control
| Impurity to Detect | Stationary Phase | Mobile Phase | Rf of Labeled Product | Rf of Impurity | Reference |
| Free ⁶⁸Ga³⁺ | ITLC-SG | 0.1 M Sodium Citrate, pH 5.5 | 0.0 - 0.2 | 0.8 - 1.0 | N/A (Standard Method) |
| Colloidal ⁶⁸Ga(OH)₃ | ITLC-SG | 1 M NH₄OAc / Methanol (1:1 v/v) | 0.8 - 1.0 | 0.0 - 0.2 | [1] |
References
- 1. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feasibility and availability of ⁶⁸Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of NODAGA-tris(t-Bu ester)
This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering incomplete deprotection of NODAGA-tris(t-Bu ester). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete deprotection of NODAGA-tris(t-Bu ester)?
Incomplete deprotection is most commonly due to insufficient reaction time, suboptimal concentration of trifluoroacetic acid (TFA), or the presence of moisture in the reaction mixture. The three tert-butyl ester groups require stringent anhydrous conditions and sufficient exposure to the acid for complete cleavage.
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material peak and the appearance of the fully deprotected NODAGA peak, as well as any partially deprotected intermediates.
Q3: What do the partially deprotected intermediates look like on an LC-MS?
NODAGA-tris(t-Bu ester) has a molecular weight of approximately 543.7 g/mol . During deprotection, you can expect to see intermediates corresponding to the loss of one or two tert-butyl groups. Each tert-butyl group (C₄H₈) loss corresponds to a mass decrease of 56.1 g/mol . Therefore, you might observe the following species:
| Species | Description | Approximate [M+H]⁺ (m/z) |
| NODAGA-tris(t-Bu ester) | Starting Material | 544.7 |
| NODAGA-bis(t-Bu ester) | Partially Deprotected | 488.6 |
| NODAGA-mono(t-Bu ester) | Partially Deprotected | 432.5 |
| NODAGA | Fully Deprotected Product | 376.4 |
Q4: Are there any common side reactions to be aware of during TFA deprotection?
Yes, the primary side reaction is the alkylation of sensitive functional groups by the released tert-butyl cation.[1][2][3] If your NODAGA moiety is conjugated to a peptide or other molecule containing nucleophilic residues like tryptophan, methionine, cysteine, or tyrosine, these can be alkylated.[3] The use of scavengers is recommended to prevent this.[1][3][4]
Q5: What should I do if I consistently see incomplete deprotection?
If you consistently face incomplete deprotection, it is advisable to review your protocol, paying close attention to the quality and quantity of your reagents, and ensuring anhydrous conditions. Increasing the reaction time or the concentration of TFA can also be beneficial. Refer to the detailed troubleshooting guide below for a systematic approach.
Experimental Protocols
Protocol 1: Standard Deprotection of NODAGA-tris(t-Bu ester) with TFA
This protocol is a general guideline for the deprotection of NODAGA-tris(t-Bu ester).
Materials:
-
NODAGA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve NODAGA-tris(t-Bu ester) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trifluoroacetic acid to the solution. A common approach is to use neat TFA.[5]
-
Stir the reaction mixture at room temperature. Reaction times can vary, with literature suggesting durations from 5 hours to 48 hours.[5][6] It is recommended to monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected NODAGA as a solid.
-
Centrifuge the suspension and decant the ether. Repeat the ether wash two more times.
-
Dry the resulting solid under vacuum.
Protocol 2: HPLC Monitoring of the Deprotection Reaction
Instrumentation:
-
Agilent 1200 Series Liquid Chromatograph or equivalent
-
UV Detector
-
C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[5]
Mobile Phase:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient: A typical gradient would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B.[5]
Detection: UV detection at 220 nm or 254 nm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material and/or intermediates observed in HPLC/LC-MS) | 1. Insufficient Reaction Time | - Increase the reaction time. Monitor the reaction at regular intervals (e.g., every 4-6 hours) until the starting material is consumed. A reaction time of 48 hours has been reported to be effective.[5] |
| 2. Low TFA Concentration | - Use a higher concentration of TFA. Neat TFA is often used for complete deprotection.[5] | |
| 3. Presence of Water | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Use fresh, high-purity TFA, as it can absorb atmospheric moisture. | |
| Formation of Side Products (Unexpected peaks in HPLC/LC-MS) | 1. Alkylation by tert-butyl cation | - Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) and water. A typical scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3] |
| 2. TFA Ester Formation | - This can occur if the substrate has free hydroxyl groups. Adding a small amount of water (e.g., 5%) to the TFA can sometimes mitigate this, although it may slow down the deprotection.[7] | |
| Low Yield of Deprotected Product | 1. Incomplete Precipitation | - Ensure the diethyl ether used for precipitation is sufficiently cold. - Perform multiple triturations and washes with cold ether to maximize recovery. |
| 2. Product Loss During Work-up | - Be careful during the decanting and drying steps to avoid mechanical loss of the product. |
Visual Guides
Caption: A flowchart illustrating the key steps in the deprotection of NODAGA-tris(t-Bu ester).
Caption: A decision tree for troubleshooting incomplete deprotection of NODAGA-tris(t-Bu ester).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: (R)-NODAGA-tris(t-Bu ester) Conjugated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of (R)-NODAGA-tris(t-Bu ester) conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and why is it used in peptide conjugation?
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator. The NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) portion is a highly effective chelating agent for various radiometals, particularly for use in Positron Emission Tomography (PET) imaging. The tris(t-Bu ester) component consists of three tert-butyl ester protecting groups. These protecting groups mask the carboxylic acid functionalities of the chelator during peptide synthesis and conjugation to prevent unwanted side reactions.
Q2: What makes (R)-NODAGA-tris(t-Bu ester) conjugated peptides prone to aggregation?
The propensity for aggregation in these conjugated peptides stems from several factors:
-
Increased Hydrophobicity: The three tert-butyl ester groups are bulky and non-polar, significantly increasing the overall hydrophobicity of the peptide conjugate. Hydrophobic peptides have a strong tendency to aggregate in aqueous solutions to minimize their interaction with water.[1][2]
-
Steric Hindrance: The bulky nature of the NODAGA-tris(t-Bu ester) moiety can promote intermolecular interactions and self-assembly, leading to aggregation.
-
Peptide Sequence: The intrinsic properties of the peptide sequence itself play a crucial role. Peptides rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are inherently more susceptible to aggregation.[3]
-
Intermolecular Hydrogen Bonding: Like all peptides, these conjugates can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are a hallmark of peptide aggregation.[4]
Q3: How can I predict the likelihood of aggregation for my specific (R)-NODAGA-tris(t-Bu ester) conjugated peptide?
While precise prediction is challenging, you can estimate the aggregation potential by considering:
-
Amino Acid Composition: Analyze the peptide sequence for its content of hydrophobic amino acids. A higher percentage of hydrophobic residues increases the risk of aggregation.[2]
-
Overall Charge: Calculate the net charge of the peptide at a given pH. Peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[5]
-
Sequence Motifs: Certain sequence patterns, such as alternating hydrophobic and hydrophilic residues, can favor the formation of β-sheets and subsequent aggregation.
Troubleshooting Guides
Problem 1: My lyophilized (R)-NODAGA-tris(t-Bu ester) conjugated peptide is difficult to dissolve.
This is a common issue due to the hydrophobic nature of the conjugate. Follow this systematic approach to find a suitable solvent:
dot
Caption: A workflow for the systematic solubilization of (R)-NODAGA-tris(t-Bu ester) conjugated peptides.
Problem 2: My peptide solution becomes cloudy or forms a precipitate over time.
This indicates that your peptide is aggregating in solution. Here are some strategies to minimize this:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH will increase the net negative charge and enhance solubility. For basic peptides, a lower pH will increase the net positive charge.[5]
-
Reduce Concentration: If your experimental protocol allows, work with a lower concentration of the peptide.
-
Use Additives and Excipients: The addition of certain chemicals can help prevent aggregation. The effectiveness of these additives is peptide-dependent and may require some optimization.[5][6][7]
-
Control Temperature: Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. For experiments, maintain a consistent and appropriate temperature.[5]
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[5] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[5] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation.[5][7] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[6][7] |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions.[5] |
Problem 3: I am observing aggregation during solid-phase peptide synthesis (SPPS).
On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity.[3][4]
dot
Caption: Key strategies to mitigate on-resin peptide aggregation during SPPS.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to test the solubility of a new (R)-NODAGA-tris(t-Bu ester) conjugated peptide.
-
Initial Test in Water:
-
Weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add a small volume of sterile, purified water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[8]
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.
-
-
Testing Solubility in Acidic or Basic Conditions (if insoluble in water):
-
Based on the calculated net charge of the peptide:
-
For acidic peptides (net negative charge): Add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to the peptide suspension. Vortex after each addition and check for dissolution.[5]
-
For basic peptides (net positive charge): Add small aliquots (e.g., 5 µL) of 10% acetic acid to the peptide suspension. Vortex after each addition and check for dissolution.[5]
-
-
Once the peptide is dissolved, the pH can be carefully adjusted with dilute acid or base if necessary for the final application.
-
-
Testing Solubility in Organic Solvents (for hydrophobic peptides):
-
If the peptide is insoluble in aqueous solutions, weigh out a fresh small amount of lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it dissolves.[9]
-
Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration. Be cautious as adding the aqueous phase too quickly can cause the peptide to precipitate out.
-
Note: For peptides containing Cys or Met, avoid DMSO as it can cause oxidation. Use DMF instead.[9]
-
-
Final Clarification:
-
Once the peptide appears to be dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.
-
Carefully transfer the supernatant to a new tube. This is your stock solution.
-
Protocol 2: Use of Chaotropic Salts to Disrupt On-Resin Aggregation
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step during SPPS.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.[10]
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[10]
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The optimal conditions for preventing aggregation are highly dependent on the specific peptide sequence and experimental context. It is recommended to perform small-scale pilot experiments to determine the most effective strategies for your particular (R)-NODAGA-tris(t-Bu ester) conjugated peptide.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: (R)-NODAGA-tris(t-Bu ester) Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester) in conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of (R)-NODAGA-tris(t-Bu ester) to biomolecules, particularly peptides and proteins.
Issue 1: Low Conjugation Yield or Incomplete Reaction
Symptoms:
-
HPLC analysis of the crude reaction mixture shows a significant amount of unreacted biomolecule.
-
Mass spectrometry (MS) analysis confirms the presence of the starting biomolecule and only a small amount of the desired conjugate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Activation of (R)-NODAGA-tris(t-Bu ester) | Ensure appropriate coupling reagents are used. For solid-phase peptide synthesis (SPPS), HATU or HBTU are effective. For solution-phase conjugations, EDC with N-hydroxysuccinimide (NHS) or sulfo-NHS can be employed. Optimize the equivalents of coupling reagents; typically, a slight excess relative to the NODAGA reagent is recommended.[1] |
| Hydrolysis of Activated Ester | If using a pre-activated NHS ester of NODAGA, ensure it is stored under dry conditions and brought to room temperature before use to prevent moisture condensation. In two-step EDC/NHS conjugations, the NHS ester is susceptible to hydrolysis, especially at high pH. Perform the reaction promptly after activation.[2] |
| Suboptimal Reaction pH | The primary amine on the biomolecule must be unprotonated to be nucleophilic. For conjugation to lysine residues or N-termini, a pH range of 7-8.5 is generally optimal. For SPPS, a non-nucleophilic base like DIPEA is used to maintain basic conditions. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered. Consider introducing a linker or spacer on either the biomolecule or the chelator to increase accessibility. |
| Aggregation of Biomolecule | Peptides, especially hydrophobic sequences, can aggregate, making conjugation sites inaccessible. Consider altering the solvent system (e.g., adding DMSO or using NMP) or performing the reaction at a higher temperature. Sonication can also help to break up aggregates. |
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
HPLC chromatogram shows multiple peaks in addition to the starting materials and the desired product.
-
MS analysis reveals species with unexpected molecular weights.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Double Conjugation or Multiple Labeling | If the biomolecule has multiple reactive sites (e.g., several lysine residues), multiple NODAGA molecules may conjugate. To control this, reduce the molar excess of the activated NODAGA reagent. The average number of chelators per biomolecule can be determined by MALDI-TOF MS.[3] |
| Side Reactions on the Biomolecule (Peptide Specific) | Racemization: Can occur at the amino acid residue being coupled. Use of additives like HOBt or performing the coupling at lower temperatures can minimize this. Aspartimide Formation: For peptides containing aspartic acid, this side reaction can occur under both acidic and basic conditions. Adding HOBt to deprotection solutions in Fmoc chemistry can reduce this. |
| Reaction with Non-target Functional Groups | While less common, highly activated NODAGA could potentially react with other nucleophilic side chains like tyrosine, serine, or threonine, especially at higher pH. Ensure pH is well-controlled. |
| Byproducts from Coupling Reagents | Carbodiimide reagents like EDC can form N-acylurea byproducts. These are typically removed during purification. |
Issue 3: Difficulty with Product Purification
Symptoms:
-
Co-elution of the desired conjugate with starting materials or byproducts during HPLC purification.
-
Low recovery of the final product after purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Similar Hydrophobicity of Product and Starting Material | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Product Adsorption to Chromatography Column | Hydrophobic conjugates can sometimes irreversibly bind to the column. Adding a small amount of a different organic modifier (e.g., isopropanol) to the mobile phase might help. Ensure the column is properly conditioned and washed. |
| Precipitation of the Conjugate | The final conjugate may have different solubility properties than the starting biomolecule. Ensure the solvents used during workup and purification are appropriate. Lyophilization is a common final step for obtaining a stable, solid product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling agents for conjugating (R)-NODAGA-tris(t-Bu ester) to a peptide?
For solid-phase peptide synthesis (SPPS), phosphonium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used and have been shown to be effective.[1] For solution-phase conjugations, a common method is the use of a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS to form a more stable, amine-reactive intermediate.
Q2: How can I determine the number of NODAGA molecules conjugated to my protein/antibody?
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for this purpose. By comparing the mass spectrum of the unconjugated antibody with that of the NODAGA-conjugated antibody, the mass difference can be used to calculate the average number of chelators per antibody molecule.[3][4]
Q3: What is the purpose of the tris(t-Bu ester) protecting groups on the NODAGA chelator?
The tert-butyl (t-Bu) esters protect the carboxylic acid groups of the chelator. This is crucial for two main reasons: 1) It prevents these carboxylates from participating in the conjugation reaction, ensuring that only the desired carboxylic acid on the glutaric acid linker is activated and coupled to the biomolecule. 2) It prevents the chelator from coordinating metal ions prematurely. These protecting groups are typically removed in the final step using a strong acid, such as trifluoroacetic acid (TFA), often in a cleavage cocktail with scavengers, especially when working with peptides synthesized on solid support.[1]
Q4: Can the triazacyclononane ring of NODAGA be compromised during the conjugation reaction?
The 1,4,7-triazacyclononane macrocycle is generally very stable under standard peptide coupling conditions. The primary concerns during the conjugation step are typically related to the efficiency of the amide bond formation and potential side reactions on the biomolecule being conjugated, rather than the degradation of the chelator itself.
Quantitative Data
Table 1: Molar Equivalents of Reagents for Solid-Phase Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Resin-Bound Peptide
| Reagent | Molar Equivalents (relative to peptide on resin) | Reference |
| (R)-NODAGA-tris(t-Bu ester) | 2.5 | [1] |
| HBTU | 2.45 | [1] |
| DIPEA | 5.0 | [1] |
Table 2: Yields and Purity of NODAGA-Peptide Conjugates after Purification
| Conjugate | Yield | Purity | Reference |
| R-NODA-GA-TATE | 18-63% (overall synthesis) | >95% (HPLC) | [1] |
| DOTA-TATE | 62.6% | ≥99% (HPLC) | [1] |
Note: Yields can vary significantly depending on the specific peptide sequence, coupling efficiency, and purification success.
Experimental Protocols
Protocol 1: Solid-Phase Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide using HBTU
This protocol is adapted for the conjugation to a peptide synthesized on a solid support (e.g., Rink amide resin).
-
Peptide Synthesis: Synthesize the desired peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
N-terminal Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminus of the peptide using a solution of 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation of (R)-NODAGA-tris(t-Bu ester): In a separate vessel, dissolve 2.5 equivalents of (R)-NODAGA-tris(t-Bu ester) and 2.45 equivalents of HBTU in DMF. Add 5.0 equivalents of DIPEA to the solution to activate the carboxylic acid. Allow the activation to proceed for approximately 2 minutes.[1]
-
Conjugation: Add the activated NODAGA solution to the resin-bound peptide. Perform the coupling for at least 60 minutes. Ultrasound assistance may be used to improve coupling efficiency.[1]
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95/2.5/2.5 v/v/v), for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the t-Bu ester protecting groups from the NODAGA chelator and any acid-labile side-chain protecting groups on the peptide.[1]
-
Purification: Precipitate the crude peptide conjugate in cold diethyl ether, centrifuge, and decant the ether. Purify the crude product by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a white solid.[1]
Protocol 2: General Two-Step Solution-Phase Conjugation using EDC/NHS
This is a general protocol for conjugating (R)-NODAGA-tris(t-Bu ester) to a protein in solution.
-
Reagent Preparation: Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature. Prepare a reaction buffer such as MES buffer (pH 5-6) for the activation step and a coupling buffer such as PBS (pH 7.2-7.5) for the conjugation step.
-
Activation of (R)-NODAGA-tris(t-Bu ester): Dissolve (R)-NODAGA-tris(t-Bu ester) in an appropriate organic solvent (e.g., DMF or DMSO) and then add it to the activation buffer (MES, pH 5-6). Add a molar excess of EDC and NHS. A typical molar ratio might be 1:5:10 (NODAGA:EDC:NHS). Incubate for 15-30 minutes at room temperature.
-
Conjugation to Protein: Adjust the pH of the activated NODAGA solution to 7.2-7.5 by adding the coupling buffer (PBS). Alternatively, the activated NODAGA can be purified from excess EDC/NHS using a desalting column equilibrated with the coupling buffer. Immediately add the protein solution to the activated NODAGA solution. The molar ratio of activated NODAGA to protein will need to be optimized to achieve the desired degree of labeling.
-
Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine.
-
Purification: Remove excess, unreacted NODAGA and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.
Visualizations
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: (R)-NODAGA-tris(t-Bu ester) Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of (R)-NODAGA-tris(t-Bu ester) and its conjugates. The information provided is intended to address common issues encountered during experimental procedures, with a focus on the critical role of pH in achieving high radiolabeling yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with (R)-NODAGA-tris(t-Bu ester) conjugates?
The optimal pH for radiolabeling NODAGA-conjugated molecules, particularly with Gallium-68 (⁶⁸Ga), is consistently reported to be in the acidic range.[1][2][3][4] Most studies indicate that a pH between 3.5 and 4.5 provides the highest radiochemical yields.[1][2][3][4][5][6] Some specific conjugates have shown optimal labeling at a slightly lower pH of 3.2 to 3.75 to minimize the formation of impurities.[7][8]
Q2: What happens if the pH is too high during radiolabeling?
A higher pH can significantly decrease the radiolabeling yield due to the formation of colloidal ⁶⁸Ga(OH)₃.[1][4] This colloid formation competes with the chelation of ⁶⁸Ga by the NODAGA molecule, leading to lower incorporation of the radionuclide into the desired product.
Q3: What are the consequences of a pH that is too low?
While a specific lower limit is not as frequently documented, a pH that is too acidic may affect the stability of the precursor molecule or the final radiolabeled complex. It is crucial to operate within the recommended optimal range to ensure efficient and stable chelation.
Q4: Can the tert-butyl ester protecting groups on (R)-NODAGA-tris(t-Bu ester) be hydrolyzed during the radiolabeling process?
While the provided literature does not specifically address the hydrolysis of the t-Bu esters on (R)-NODAGA-tris(t-Bu ester) during the radiolabeling step, it is a known chemical principle that esters can be susceptible to hydrolysis under certain pH and temperature conditions. The acidic conditions optimal for radiolabeling are generally not conducive to base-catalyzed hydrolysis. However, prolonged exposure to non-optimal pH or very high temperatures could potentially lead to some degree of hydrolysis. It is important to follow established protocols to minimize this risk.
Q5: Besides pH, what other factors are critical for successful radiolabeling?
Temperature and incubation time are also crucial parameters. Many protocols recommend a temperature of around 95°C for 5 to 10 minutes for efficient radiolabeling of ⁶⁸Ga-NODAGA conjugates.[5][6] However, some NODAGA conjugates can be radiolabeled at room temperature, though this may necessitate a higher amount of the precursor peptide.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiolabeling Yield | Suboptimal pH: The pH of the reaction mixture is outside the optimal 3.5-4.5 range. | Carefully adjust the pH of your reaction mixture using a suitable buffer, such as sodium acetate. Verify the final pH before initiating the radiolabeling reaction. |
| Colloid Formation: The pH is too high, leading to the formation of ⁶⁸Ga(OH)₃. | Lower the pH to the optimal range. The use of a formate buffer to achieve a lower pH (around 3.2) has been shown to reduce colloidal gallium impurities for some conjugates.[8] | |
| Incorrect Temperature or Time: The incubation temperature is too low or the reaction time is too short. | Ensure your heating block is calibrated and incubate at the recommended temperature (typically 95°C) for the specified time (usually 5-10 minutes). | |
| High Levels of Free ⁶⁸Ga | Incomplete Reaction: The reaction has not gone to completion due to suboptimal conditions. | Re-evaluate and optimize the pH, temperature, and incubation time. Consider increasing the amount of the precursor if necessary. |
| Presence of Unknown Impurities | Hydrolysis of Precursor: The t-Bu ester or other parts of the conjugate may have degraded. | Ensure proper storage and handling of the (R)-NODAGA-tris(t-Bu ester) conjugate. Avoid prolonged exposure to harsh pH or temperature conditions. |
Quantitative Data Summary
The following table summarizes the impact of pH on the radiochemical purity (RCP) of a ⁶⁸Ga-NODAGA conjugate as reported in the literature.
| pH | Radiochemical Purity (% RCP) | Reference |
| 3.2 | Optimal for reducing colloidal impurity | [8] |
| 3.5 - 4.0 | >95% | [5][6] |
| 4.0 - 4.5 | Most optimum range | [1][2][3][4] |
Experimental Protocols
General Protocol for ⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Peptide
This protocol is a generalized procedure based on common methodologies cited in the literature.[1][5][7][9] Researchers should optimize the specific conditions for their particular conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
(R)-NODAGA-tris(t-Bu ester) conjugated peptide
-
Sodium acetate buffer (e.g., 1 M, pH 4.5) or Ammonium acetate buffer
-
Hydrochloric acid (e.g., 0.1 M) for generator elution
-
Sterile, metal-free water
-
Heating block
-
C18 solid-phase extraction (SPE) cartridge for purification (if necessary)
-
Ethanol
-
Saline
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
Preparation of Reaction Mixture: In a sterile, metal-free reaction vial, dissolve 10-50 µg of the NODAGA-conjugated peptide in sterile water.
-
pH Adjustment: Add the appropriate buffer (e.g., sodium acetate) to the reaction vial to adjust the pH to the optimal range of 3.5-4.5.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purification (Optional): If necessary, purify the radiolabeled peptide using a C18 SPE cartridge. Condition the cartridge with ethanol followed by water. Load the reaction mixture, wash with water to remove unreacted ⁶⁸Ga, and elute the product with an ethanol/water mixture.
-
Formulation: If purified with ethanol, evaporate the ethanol and reconstitute the final product in sterile saline.
-
Quality Control: Determine the radiochemical purity and identity of the product using radio-TLC or radio-HPLC.
Visualizations
Caption: Logical workflow of the impact of pH on radiolabeling yield.
This diagram illustrates how adjusting the pH is a critical step in the radiolabeling process. An optimal pH leads to a high yield of the desired radiolabeled product, while suboptimal pH values can result in lower yields due to precursor instability or the formation of competing products like colloidal ⁶⁸Ga(OH)₃.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alternative Purification Methods for Radiolabeled Peptides
Welcome to the Technical Support Center for the purification of radiolabeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternatives to standard purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of using reversed-phase high-performance liquid chromatography (RP-HPLC) for purifying radiolabeled peptides?
While RP-HPLC is a powerful and widely used technique for peptide purification, it presents several challenges when working with radiolabeled compounds[1][2]:
-
Significant Operational Costs: HPLC systems are expensive to purchase, operate, and maintain.
-
Extended Instrument Downtime: Working with radioactive materials necessitates thorough decontamination of the HPLC system after each use to prevent cross-contamination of non-radioactive samples[1][2]. This cleaning process can be time-consuming, leading to significant instrument downtime.
-
Sample Dilution: While effective for high-molecular-weight compounds, techniques like size-exclusion chromatography, often used with HPLC systems, can lead to sample dilution, which is not ideal for short peptides[1].
-
Potential for Low Yield: The multi-step nature of HPLC purification can sometimes result in lower recovery of the final product.
Q2: What are the most common alternative methods to RP-HPLC for radiolabeled peptide purification?
Several alternative methods can be employed, each with its own advantages and applications:
-
Solid-Phase Extraction (SPE): This is a rapid, economical, and efficient method for purifying and concentrating peptides[3][4][5]. It is particularly useful for removing unincorporated radionuclides and other small molecule impurities.
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and is effective for separating peptides with different isoelectric points[6]. It can be used as a standalone method or in conjunction with other techniques.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is useful for removing small molecule impurities from larger peptides but can be less effective for short peptides due to limited resolution[1].
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a variant of normal-phase liquid chromatography that is well-suited for the separation of polar compounds, including some peptides that are not well-retained by reversed-phase columns[7].
Q3: When is Solid-Phase Extraction (SPE) a suitable alternative to RP-HPLC?
SPE is an excellent alternative to RP-HPLC in several scenarios[3][8]:
-
High-Throughput Screening: SPE can be performed in parallel formats (e.g., 96-well plates), making it ideal for the rapid purification of multiple samples, such as in peptide libraries[8].
-
Desalting and Buffer Exchange: SPE is highly effective for removing salts and other buffer components from the peptide sample.
-
Removal of Unincorporated Radionuclide: SPE can efficiently separate the radiolabeled peptide from the free radionuclide.
-
Pre-purification Step: SPE can be used to clean up a crude peptide sample before a final polishing step with RP-HPLC, which can improve the resolution and lifespan of the HPLC column.
Troubleshooting Guides
Issue 1: Low Recovery of Radiolabeled Peptide after Solid-Phase Extraction (SPE)
Low recovery is a common issue in SPE. The following guide provides potential causes and solutions.
References
- 1. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Peptide Isolation & Purification Techniques | Waters [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Scaling Up (R)-NODAGA-tris(t-Bu ester) Production
For researchers, scientists, and drug development professionals, the successful scale-up of key intermediates like (R)-NODAGA-tris(t-Bu ester) is a critical step in advancing radiopharmaceutical development. This technical support center provides a comprehensive resource for troubleshooting common challenges and answering frequently asked questions encountered during the transition from lab-scale to larger-scale production of this important chelating agent.
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and why is its large-scale production important?
A1: (R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator essential for the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. Its protected carboxylic acid groups allow for stable complexation with radiometals like Gallium-68 (⁶⁸Ga) after deprotection, while the reactive glutaric acid moiety enables conjugation to targeting biomolecules. The scaling up of its production is crucial to meet the demands of preclinical and clinical trials, ensuring a consistent and high-quality supply of this critical precursor.
Q2: What are the main synthetic routes for (R)-NODAGA-tris(t-Bu ester)?
A2: The synthesis of (R)-NODAGA-tris(t-Bu ester) is a multi-step process. A common approach involves the selective N-alkylation of a protected 1,4,7-triazacyclononane (TACN) derivative with tert-butyl bromoacetate, followed by the introduction of the protected glutaric acid sidearm. The synthesis requires careful control of reaction conditions to ensure high regioselectivity and yield.
Q3: What are the most common challenges encountered when scaling up the synthesis?
A3: Key challenges in scaling up the production of (R)-NODAGA-tris(t-Bu ester) include:
-
Side Reactions: The formation of di- and tetra-alkylated byproducts during the alkylation of the TACN ring is a significant issue that can reduce the yield and complicate purification.
-
Purification: The removal of impurities and unreacted starting materials often requires chromatographic techniques, which can be costly and time-consuming at a large scale.
-
Reaction Control: Maintaining consistent temperature, pH, and stoichiometry during the reaction is more challenging in larger reactors and can impact product quality and yield.
-
Product Stability: The tert-butyl ester groups are sensitive to acidic conditions, and premature deprotection can lead to product loss.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of (R)-NODAGA-tris(t-Bu ester) production.
Issue 1: Low Yield of the Desired Tris-Substituted Product
-
Possible Cause A: Suboptimal Reaction Stoichiometry.
-
Troubleshooting: Carefully control the molar ratio of the TACN starting material to the alkylating agent (tert-butyl bromoacetate). A slight excess of the TACN derivative may favor the desired tris-alkylation.
-
-
Possible Cause B: Inefficient Temperature Control.
-
Troubleshooting: Implement precise temperature control throughout the reaction. Inconsistent heating can lead to the formation of side products. For larger batches, ensure efficient stirring to maintain a homogenous temperature distribution.
-
-
Possible Cause C: Inappropriate Base or Solvent.
-
Troubleshooting: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions. The solvent should be anhydrous to prevent hydrolysis of the ester groups.
-
Issue 2: Difficulties in Purifying the Final Product
-
Possible Cause A: Presence of Closely Related Impurities.
-
Troubleshooting: Optimize the reaction conditions to minimize the formation of byproducts. If chromatography is necessary, consider using a high-capacity stationary phase and an optimized gradient elution to improve separation.
-
-
Possible Cause B: Product Precipitation or Oiling Out.
-
Troubleshooting: During workup and purification, ensure the product remains soluble. This may require adjusting the solvent system or pH.
-
Issue 3: Inconsistent Product Quality Between Batches
-
Possible Cause A: Variability in Starting Material Quality.
-
Troubleshooting: Implement stringent quality control checks for all starting materials, including the TACN derivative and alkylating agents.
-
-
Possible Cause B: Poor Process Control.
-
Troubleshooting: Develop a detailed and robust standard operating procedure (SOP) for the synthesis and purification process. Monitor key reaction parameters in real-time to ensure consistency.
-
Quantitative Data
While specific quantitative data for the scale-up of (R)-NODAGA-tris(t-Bu ester) is often proprietary, the following table provides a general comparison of expected outcomes at different production scales based on analogous chemical processes.
| Parameter | Lab-Scale (grams) | Pilot-Scale (kilograms) | Production-Scale (multi-kilograms) |
| Typical Yield | 40-60% | 30-50% | 25-45% |
| Purity (by HPLC) | >98% | >95% | >95% |
| Key Impurities | Di-alkylated TACN, unreacted starting materials | Di- and tetra-alkylated TACN, solvent residues | Di- and tetra-alkylated TACN, solvent residues, process-related impurities |
| Purification Method | Column Chromatography | Preparative HPLC or Crystallization | Crystallization or Large-Scale Chromatography |
Experimental Protocols
A generalized experimental workflow for the synthesis of (R)-NODAGA-tris(t-Bu ester) is outlined below. Note that specific conditions will need to be optimized for your particular setup.
Step 1: N-Alkylation of the TACN Derivative
-
Dissolve the protected 1,4,7-triazacyclononane derivative in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base (e.g., potassium carbonate).
-
Slowly add tert-butyl bromoacetate at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
Step 2: Introduction of the Glutaric Acid Moiety
-
Dissolve the tris-alkylated TACN derivative in a suitable solvent.
-
React with a protected glutaric anhydride or a similar reactive derivative.
-
Monitor the reaction to completion.
-
Perform an aqueous workup to remove water-soluble impurities.
Step 3: Purification
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent gradient.
-
Combine the fractions containing the pure product and remove the solvent.
-
Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: General Synthesis Workflow for (R)-NODAGA-tris(t-Bu ester).
Troubleshooting Logic
Caption: Troubleshooting Logic for Low Yield Issues.
Technical Support Center: Managing Radiolytic Degradation of (R)-NODAGA-tris(t-Bu ester) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester) conjugates. The information provided is intended to help manage and mitigate issues related to radiolytic degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (R)-NODAGA-tris(t-Bu ester) and what are its common applications?
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) component is designed to strongly bind to radiometals, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. The tris(t-Bu ester) functional groups are protecting groups for the carboxylic acids of the chelator. These esters are typically cleaved after conjugation to a biomolecule to allow for radiometal chelation. This conjugate is used to label peptides, antibodies, and other targeting molecules for diagnostic and therapeutic applications in nuclear medicine.
Q2: What is radiolytic degradation and why is it a concern for (R)-NODAGA-tris(t-Bu ester) conjugates?
Radiolytic degradation, or radiolysis, is the decomposition of molecules as a result of ionizing radiation. In the context of radiopharmaceuticals, the radiation emitted by the radionuclide (e.g., ⁶⁸Ga) can generate reactive radical species, such as hydroxyl radicals, from the aqueous solvent. These radicals can then react with and damage the radiolabeled conjugate, leading to a decrease in radiochemical purity (RCP) and potentially altering its biological activity. This is a significant concern as it can compromise the quality, safety, and efficacy of the radiopharmaceutical.
Q3: What are the primary factors that influence the rate of radiolytic degradation?
Several factors can affect the radiochemical stability of a radiopharmaceutical, including:
-
Amount of radioactivity and radioactive concentration: Higher radioactivity levels lead to a greater generation of radical species and thus increased degradation.
-
Storage temperature: Higher temperatures can accelerate degradation reactions.
-
Presence or absence of stabilizing agents: Antioxidants or "radical scavengers" can mitigate radiolysis.
-
pH of the solution.
-
Buffer composition.
Q4: What is the role of the tris(t-Bu ester) groups, and how are they typically removed?
The tert-butyl (t-Bu) ester groups serve as protecting groups for the carboxylic acid functionalities of the NODAGA chelator. This protection prevents unwanted side reactions during the conjugation of the NODAGA moiety to a biomolecule. After successful conjugation, the t-Bu esters are typically removed (deprotected) under acidic conditions, for example, using trifluoroacetic acid (TFA). This deprotection step is crucial to expose the free carboxylic acids, which are necessary for efficient chelation of the radiometal. The deprotection with TFA typically results in the formation of isobutylene and the regeneration of TFA, making the process catalytic in principle.[1]
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP) After Radiolabeling
Q: My radiolabeled (R)-NODAGA-conjugate shows low radiochemical purity immediately after labeling. What are the possible causes and solutions?
A: Low initial RCP can be due to several factors unrelated to radiolysis.
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga labeling of NODAGA conjugates. The optimal pH is typically between 4.0 and 4.5.
-
Solution: Ensure the final pH of your reaction mixture is within the optimal range. Use a suitable buffer, such as sodium acetate, to maintain the correct pH.
-
-
Incorrect Temperature: While many NODAGA conjugations can be performed at room temperature, some may benefit from gentle heating.
-
Solution: If room temperature labeling yields are low, try incubating the reaction mixture at a slightly elevated temperature (e.g., 60-95°C) for a short period (5-15 minutes).[2]
-
-
Low Precursor Concentration: An insufficient amount of the NODAGA-conjugated peptide can lead to incomplete chelation of the ⁶⁸Ga.
-
Solution: Increase the amount of the precursor in the reaction mixture.
-
-
Metallic Impurities: The presence of other metal ions in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for chelation by the NODAGA conjugate.
-
Solution: Ensure the ⁶⁸Ga eluate is of high purity. Purification of the eluate may be necessary.
-
Issue 2: Decreasing Radiochemical Purity Over Time (Radiolysis)
Q: The initial radiochemical purity of my ⁶⁸Ga-labeled NODAGA-conjugate is high (>95%), but it decreases significantly within a few hours. What is happening and how can I prevent it?
A: This is a classic sign of radiolytic degradation. The high energy emissions from ⁶⁸Ga generate free radicals in the aqueous solution, which then degrade the radiolabeled conjugate.
-
Cause: Insufficient protection against radical species.
-
Solution: Addition of Radical Scavengers. The most effective way to combat radiolysis is to add radical scavengers to the formulation. Commonly used scavengers include:
-
Ascorbic Acid (Vitamin C): A highly effective radical scavenger.
-
Ethanol: Also a potent scavenger that can significantly reduce radiolysis.[3]
-
Gentisic Acid: Another commonly used scavenger in radiopharmaceutical formulations.
-
Quantitative Impact of Radical Scavengers on Radiochemical Purity
The following table summarizes the effectiveness of common radical scavengers in maintaining the radiochemical purity (RCP) of ⁶⁸Ga-labeled peptide conjugates. While specific data for (R)-NODAGA-tris(t-Bu ester) conjugates is limited, the data from closely related compounds provides a strong indication of their utility.
| Radiopharmaceutical (similar to ⁶⁸Ga-NODAGA conjugates) | Scavenger | Scavenger Concentration | Time Post-Labeling | Radiochemical Purity (RCP) | Reference |
| ⁶⁸Ga-DOTATOC | Ascorbic Acid | 5 mg | 2 hours | >99% (no detectable radiolysis) | [1] |
| ⁶⁸Ga-labeled Affibody | Ethanol | 7-10% (v/v) | 2 hours | 96.8 ± 0.7% | |
| ⁶⁸Ga-NOTA-sdAb | Ethanol + Ascorbic Acid | 20% (v/v) + 5 mg | 3 hours | >95% (no radiolysis) | |
| ⁶⁸Ga-NODAGA-Exendin-4 | Ascorbic Acid | 100 mg/mL | 4 hours | >95% | [4] |
Issue 3: Unexpected Peaks in the Radio-HPLC Chromatogram
Q: I am observing unexpected radioactive peaks in my radio-HPLC analysis. What could they be?
A: Unexpected peaks can arise from several sources.
-
Radiolytic Degradation Products: These will appear as new radioactive peaks, typically with different retention times than the parent compound.
-
Troubleshooting: Compare the chromatogram of a freshly prepared sample with one that has been allowed to stand for several hours. An increase in the area of the new peaks over time is indicative of radiolysis. Implement the use of radical scavengers as described above.
-
-
Free ⁶⁸Ga or ⁶⁸Ga Colloids: Unchelated ⁶⁸Ga or gallium colloids can appear as distinct peaks, often at the solvent front or with very early retention times.
-
Troubleshooting: Re-evaluate your radiolabeling conditions (pH, precursor amount, temperature). Ensure proper purification of the final product if necessary.
-
-
Impurities in the Precursor: The presence of impurities in the (R)-NODAGA-tris(t-Bu ester) conjugate itself can lead to the formation of radiolabeled byproducts.
-
Troubleshooting: Verify the purity of your starting materials using analytical techniques such as HPLC-UV or mass spectrometry.
-
Experimental Protocols
Protocol: Assessment of Radiochemical Stability by Radio-HPLC
This protocol provides a general framework for assessing the radiochemical stability of a ⁶⁸Ga-labeled (R)-NODAGA-tris(t-Bu ester) conjugate. Specific parameters may need to be optimized for your particular conjugate and HPLC system.
1. Materials and Reagents:
-
⁶⁸Ga-labeled (R)-NODAGA-conjugate solution
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system equipped with a UV detector and a radioactivity detector
-
Data acquisition and analysis software
2. Sample Preparation:
-
Prepare the ⁶⁸Ga-labeled (R)-NODAGA-conjugate according to your standard radiolabeling protocol.
-
Divide the final product into aliquots for analysis at different time points (e.g., t=0, 1h, 2h, 4h).
-
If testing the effect of scavengers, prepare parallel formulations with and without the addition of the scavenger (e.g., ascorbic acid or ethanol) at a defined concentration.
-
Store the aliquots at room temperature or the intended storage condition.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: 30°C[4]
-
UV Detection: 220 nm[4]
-
Gradient Elution: The following gradient can be adapted from a method for a similar ⁶⁸Ga-NODAGA-peptide:[4]
-
0–2 min: 95% A, 5% B
-
2–7 min: Gradient to 0% A, 100% B
-
7–8 min: Hold at 100% B
-
8–12 min: Gradient back to 95% A, 5% B
-
12–15 min: Hold at 95% A, 5% B to re-equilibrate the column
-
4. Data Acquisition and Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the sample onto the HPLC system at each designated time point.
-
Record both the UV and radioactivity chromatograms.
-
Integrate the peaks in the radioactivity chromatogram.
-
Calculate the radiochemical purity (RCP) at each time point as the percentage of the total radioactivity corresponding to the peak of the intact radiolabeled conjugate:
-
RCP (%) = (Area of intact conjugate peak / Total area of all radioactive peaks) x 100
-
5. Interpretation of Results:
-
A stable formulation will show minimal decrease in RCP over the tested time period.
-
The appearance and growth of new radioactive peaks over time indicate radiolytic degradation.
-
Compare the stability of formulations with and without scavengers to determine their effectiveness.
Visualizations
Caption: Factors influencing radiolytic degradation and mitigation.
Caption: Troubleshooting decision tree for low RCP.
Caption: Experimental workflow for radiolabeling and stability testing.
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
effect of molar ratio on (R)-NODAGA-tris(t-Bu ester) conjugation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NODAGA-tris(t-Bu ester) conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal molar ratio of (R)-NODAGA-tris(t-Bu ester) to my peptide/antibody for efficient conjugation?
A1: The optimal molar ratio is highly dependent on the specific properties of your peptide or antibody, including the number of available primary amines (lysine residues and the N-terminus). A good starting point is a 3:1 to 5:1 molar excess of the NODAGA chelator to the protein. However, optimization is often necessary.
-
Low Ratio (e.g., 1:1): May result in incomplete conjugation, leaving a significant portion of your protein unmodified.
-
High Ratio (e.g., 10:1 or greater): Can lead to multiple conjugations per molecule, which may alter the biological activity or pharmacokinetic properties of your protein. It can also increase the difficulty of purification.
Refer to the table below for a summary of how molar ratio can impact conjugation efficiency.
Q2: I am observing low conjugation efficiency despite using a 5:1 molar ratio. What are the potential causes and solutions?
A2: Several factors can contribute to low conjugation efficiency. Consider the following troubleshooting steps:
-
pH of the Reaction Buffer: The conjugation reaction, typically an NHS ester acylation, is highly pH-dependent. The ideal pH range is typically 8.0-9.0. A lower pH can protonate the primary amines on your protein, reducing their nucleophilicity and thus their reactivity with the NHS ester of the NODAGA chelator.
-
Solution: Ensure your reaction buffer is at the correct pH. A bicarbonate or borate buffer is commonly used.
-
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with your protein for the NODAGA-NHS ester, significantly reducing conjugation efficiency.
-
Solution: Use a non-amine-containing buffer such as bicarbonate, borate, or phosphate-buffered saline (PBS) adjusted to the correct pH.
-
-
Hydrolysis of the NHS Ester: The NHS ester of the NODAGA chelator is susceptible to hydrolysis, especially at higher pH and in aqueous solutions.
-
Solution: Prepare the activated chelator solution immediately before adding it to your protein solution. Avoid prolonged storage of the activated chelator in solution.
-
-
Steric Hindrance: The primary amines on your protein may be sterically hindered and not easily accessible to the NODAGA chelator.
-
Solution: Consider using a longer linker or a different conjugation chemistry if steric hindrance is suspected.
-
Q3: How can I confirm that the conjugation was successful and determine the degree of labeling?
A3: Several analytical techniques can be used to confirm conjugation and quantify the chelator-to-protein ratio:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method. The mass of the conjugated protein will increase by the mass of the attached NODAGA chelator(s). The number of additions can be determined from the mass shift.
-
HPLC Analysis: A shift in the retention time on a reverse-phase or size-exclusion HPLC column compared to the unconjugated protein is indicative of successful conjugation.
-
Radiolabeling and TLC/HPLC: After conjugation, you can perform a test radiolabeling with a suitable radiometal (e.g., ⁶⁸Ga). The radiolabeled product can be analyzed by radio-TLC or radio-HPLC to determine the radiochemical purity, which indirectly indicates successful conjugation.
Data Summary: Effect of Molar Ratio on Conjugation
| Molar Ratio (NODAGA:Protein) | Expected Conjugation Efficiency | Potential Issues |
| 1:1 | Low to Moderate | Incomplete conjugation, significant amount of unconjugated protein remaining. |
| 3:1 | Moderate to High | Generally a good starting point for optimization. |
| 5:1 | High | Often optimal, but may lead to multiple conjugations on proteins with many amines. |
| 10:1 | Very High | Increased risk of multiple conjugations, potential for protein precipitation. |
Experimental Protocol: Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide
This protocol provides a general guideline. You may need to optimize conditions for your specific peptide.
-
Peptide Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
NODAGA Chelator Preparation:
-
Immediately before use, dissolve the (R)-NODAGA-tris(t-Bu ester)-NHS ester in a small amount of anhydrous, amine-free solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NODAGA chelator to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or agitation.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS ester, you can add a small amount of a primary amine-containing buffer like Tris-HCl.
-
-
Purification:
-
Purify the conjugated peptide using size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase HPLC to remove excess chelator and any reaction byproducts.
-
-
Analysis:
-
Analyze the purified conjugate by mass spectrometry to confirm the desired degree of labeling.
-
Visual Guides
Caption: General workflow for the conjugation of (R)-NODAGA-tris(t-Bu ester) to a peptide.
Caption: Relationship between molar ratio and key experimental outcomes in NODAGA conjugation.
Technical Support Center: Strategies to Enhance the In-vivo Stability of NODAGA Chelates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of NODAGA chelates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NODAGA and why is it used in radiopharmaceuticals?
A1: NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) is a bifunctional chelator. It possesses a macrocyclic core that securely binds radiometals, such as Gallium-68 (⁶⁸Ga), and a functional group that allows for covalent attachment to biomolecules like peptides and antibodies. This creates a stable complex for targeted delivery of the radiometal in imaging and therapeutic applications.[1]
Q2: What are the primary stability concerns with NODAGA-labeled compounds in vivo?
A2: The main in-vivo stability issue is the potential for the radiometal to dissociate from the NODAGA chelator. This can be caused by several factors, including:
-
Transchelation: Transfer of the radiometal to other biological molecules or proteins.
-
Acid-catalyzed dissociation: In acidic environments within the body, the complex may become less stable.
-
Radiolysis: High levels of radioactivity can generate free radicals that may damage the chelator or the targeting biomolecule, leading to the release of the radiometal.[2]
Q3: How does the in-vivo stability of NODAGA chelates compare to DOTA chelates?
A3: NODAGA generally forms more stable complexes with certain radiometals, like ⁶⁸Ga, compared to DOTA.[2] This is attributed to NODAGA's coordination number of six, which is an ideal match for Ga(III).[2] Studies have indicated that ⁶⁸Ga-NODAGA labeled peptides can show greater stability in plasma and urine compared to their ⁶⁸Ga-DOTA counterparts.[2][3] For ⁶⁴Cu, both NODAGA and DOTA can form stable complexes; however, some research suggests that NODAGA conjugates exhibit higher resistance to transchelation.[2][4] For Scandium isotopes like ⁴⁴Sc, DOTA has been shown to form more stable complexes in vitro under challenging conditions, though both can yield radiotracers with comparable in-vivo stability profiles.[5]
Q4: What factors can influence the in-vivo stability of NODAGA chelates?
A4: Several factors play a crucial role in the in-vivo stability of NODAGA chelates:
-
Choice of Radionuclide: The specific radiometal used is critical. The size and charge of the metal ion affect how well it fits and binds within the NODAGA cage.[6]
-
Conjugation Chemistry and Linker: The method of attaching the NODAGA chelator to the biomolecule and the nature of the linker can impact the overall stability and pharmacokinetics of the conjugate.[7][8][9]
-
Purity of the Conjugate: Impurities from the synthesis and radiolabeling process can interfere with stability.
-
Biological Environment: The pH and presence of competing metal ions in different biological compartments can challenge the stability of the complex.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High uptake of radioactivity in non-target tissues (e.g., liver, bone) | In-vivo dissociation of the radiometal from the NODAGA chelate. This leads to the free radiometal accumulating in organs like the liver and bone.[10][11] | 1. Optimize Radiolabeling Conditions: Ensure the pH is within the optimal range (typically 3.5-4.0 for ⁶⁸Ga) to prevent the formation of colloidal radiometal species that are unavailable for chelation.[6][12] 2. Purify the Radiolabeled Conjugate: Use methods like C18 Sep-Pak cartridges to remove any unbound radiometal before in-vivo administration.[1] 3. Assess In-vitro Stability First: Perform serum stability assays to predict in-vivo behavior before proceeding to animal studies.[1] 4. Consider an Alternative Chelator: If instability persists, a different chelator that forms a more stable complex with the specific radiometal may be necessary. For example, for some radionuclides, DOTA or other specialized chelators might offer better stability.[5] |
| Low Radiochemical Purity (RCP) after Labeling | Suboptimal Labeling Conditions: Incorrect pH, temperature, or incubation time can lead to incomplete chelation.[6][13] Hydrolysis of the Chelator: The NHS ester of NODAGA, if used for conjugation, is susceptible to hydrolysis.[2] | 1. Verify pH of the Reaction Mixture: Use a pH meter or pH paper to confirm the pH is optimal for the specific radiometal. 2. Optimize Temperature and Time: While many NODAGA conjugates can be labeled at room temperature, some may require gentle heating (e.g., 95°C for 5-10 minutes) to achieve high yields.[13] 3. Use Fresh Reagents: Ensure that the NODAGA-NHS ester has not been compromised by hydrolysis. Store it under dry conditions. |
| Poor Tumor-to-Background Contrast in Imaging Studies | Instability of the conjugate leading to high background signal. Suboptimal Pharmacokinetics: The overall construct may have poor clearance from non-target tissues. | 1. Incorporate a Pharmacokinetic Modifier: Adding a linker, such as a 6-aminohexanoic acid, can improve the pharmacokinetic profile.[11] 2. Evaluate Linker Stability: The linker itself should be stable in vivo to prevent premature cleavage of the chelator-radionuclide complex from the targeting molecule.[9][14] 3. Confirm Target Binding Affinity: Ensure that the conjugation of NODAGA has not negatively impacted the binding affinity of the targeting biomolecule to its receptor.[4] |
Quantitative Data Summary
The following tables summarize quantitative data on the stability and biodistribution of various NODAGA chelates from cited literature.
Table 1: In-vitro and Ex-vivo Stability of Radiolabeled Peptides
| Radiotracer | Medium | Incubation Time | Stability (%) | Reference |
| [⁶⁸Ga]NODAGA-peptide | Plasma | 60 min | 42.1 ± 3.7 | [3] |
| [⁶⁸Ga]DOTA-peptide | Plasma | 60 min | 1.2 ± 0.3 | [3] |
| [⁶⁸Ga]NODAGA-RGD | Human Serum | 180 min | >96 | [12] |
| [⁴⁴Sc]NODAGA-RGD | 0.9% NaCl (37°C) | 4 half-lives | 77 | [5] |
| [⁴⁴Sc]DOTA-RGD | 0.9% NaCl (37°C) | 4 half-lives | >98 | [5] |
| [⁴⁴Sc]NODAGA-NOC | 0.9% NaCl (37°C) | 4 half-lives | 37 | [5] |
| [⁴⁴Sc]DOTA-NOC | 0.9% NaCl (37°C) | 4 half-lives | >98 | [5] |
Table 2: In-vivo Biodistribution of ⁴⁴Sc-labeled RGD Peptides in U87MG Tumor-Bearing Mice (%ID/g at 2h post-injection)
| Organ | ⁴⁴Sc-DOTA-RGD | ⁴⁴Sc-NODAGA-RGD | Reference |
| Blood | 0.20 ± 0.05 | 0.24 ± 0.04 | [5] |
| Liver | 1.34 ± 0.09 | 0.57 ± 0.03 | [5] |
Key Experimental Protocols
Protocol 1: ⁶⁸Ga-Radiolabeling of a NODAGA-Peptide Conjugate
Objective: To radiolabel a NODAGA-conjugated peptide with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (pH 4.5)
-
NODAGA-peptide conjugate solution
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
-
C18 Sep-Pak cartridge (optional, for purification)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: Adjust the pH of the ⁶⁸Ga eluate to approximately 3.5-4.0 using the sodium acetate buffer.
-
Conjugate Addition: Add the NODAGA-peptide conjugate (typically 5-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture. While many NODAGA conjugates label efficiently at room temperature for 5-10 minutes, some may require heating at 95°C for 5-10 minutes for optimal yield.[13]
-
Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NODAGA-peptide using radio-TLC or radio-HPLC. A high RCP (>95%) is required for in-vivo studies.
-
Purification (if necessary): If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
Protocol 2: In-vitro Serum Stability Assay
Objective: To evaluate the stability of the radiolabeled conjugate in serum.
Materials:
-
Radiolabeled NODAGA-peptide conjugate
-
Fresh human or animal serum
-
Incubator or water bath at 37°C
-
Ethanol or acetonitrile
-
Centrifuge
-
Radio-TLC or radio-HPLC system
Procedure:
-
Incubation: Add the radiolabeled NODAGA conjugate to fresh serum and incubate at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 5, 30, 60, 120, 180 minutes).
-
Protein Precipitation: To each aliquot, add an excess of ethanol or acetonitrile to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of free radiometal and the intact radiolabeled conjugate using radio-TLC or HPLC.
-
Calculation: Calculate the percentage of the intact radiolabeled conjugate at each time point to determine its stability.
Protocol 3: In-vivo Biodistribution Study
Objective: To determine the distribution of the radiopharmaceutical in a living organism over time.
Materials:
-
Radiolabeled NODAGA conjugate
-
Animal model (e.g., tumor-bearing mice)
-
Anesthetic
-
Gamma counter
-
Syringes and needles for injection and tissue collection
Procedure:
-
Animal Model: Use an appropriate animal model for the study (e.g., mice bearing tumors that express the target receptor).
-
Injection: Administer a known amount of the radiolabeled conjugate to each animal, typically via intravenous injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals.
-
Tissue Collection: Collect organs of interest (e.g., blood, liver, kidneys, tumor, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This data provides insights into the stability and clearance profile of the radiopharmaceutical.[5]
Visualizations
Caption: Experimental workflow for developing and evaluating NODAGA-based radiopharmaceuticals.
Caption: Troubleshooting logic for high non-target tissue uptake of NODAGA chelates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison: (R)-NODAGA-tris(t-Bu ester) vs. DOTA for ⁶⁴Cu Radiolabeling
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of ⁶⁴Cu-based radiopharmaceuticals. This choice significantly influences radiolabeling efficiency, the stability of the final product, and its in vivo performance. This guide provides an objective comparison of two prominent chelators, (R)-NODAGA-tris(t-Bu ester) and DOTA, for ⁶⁴Cu radiolabeling, supported by experimental data.
The development of targeted PET imaging agents and radiotherapeutics relies on the stable incorporation of a radionuclide, such as Copper-64 (⁶⁴Cu), into a targeting molecule like a peptide or antibody. This is achieved through the use of a bifunctional chelator, which binds the radiometal on one end and covalently attaches to the targeting biomolecule on the other. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been the gold standard. However, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA), often used in its protected form (R)-NODAGA-tris(t-Bu ester) for ease of conjugation, has emerged as a strong contender, particularly for ⁶⁴Cu.
Performance at a Glance: Quantitative Comparison
The following tables summarize key performance indicators for ⁶⁴Cu radiolabeling with NODAGA and DOTA, based on data from comparative studies.
| Radiolabeling Conditions | (R)-NODAGA-tris(t-Bu ester) | DOTA | Reference |
| Reaction Temperature | Room Temperature (25°C) | 40°C - 95°C | [1][2] |
| Reaction Time | 15 - 30 minutes | 30 - 60 minutes | [1][3][4] |
| pH | ~5.4 - 6.0 | ~5.5 - 6.0 | [2][5] |
| Radiolabeling Efficiency & Purity | (R)-NODAGA-tris(t-Bu ester) | DOTA | Reference |
| Radiochemical Yield | ~80% - 100% | 56% - 100% (highly concentration dependent) | [2][3] |
| Radiochemical Purity (post-purification) | >97% | >97% | [3] |
| Specific Activity & Stability | (R)-NODAGA-tris(t-Bu ester) Conjugate | DOTA Conjugate | Reference |
| Specific Activity (MBq/µg) | 0.11 - 0.15 | 0.30 - 0.33 | [4] |
| In Vitro Stability (Serum) | High | High, but can be less stable than NODAGA | [6][7] |
| In Vivo Stability | Excellent, less liver accumulation | Good, but can show more liver accumulation | [1][8] |
Key Differences and Advantages
(R)-NODAGA-tris(t-Bu ester) typically allows for ⁶⁴Cu radiolabeling under milder conditions (room temperature) and often with faster reaction times compared to DOTA, which frequently requires heating.[1][3] This is a significant advantage when working with temperature-sensitive biomolecules like antibodies. While both chelators can achieve high radiochemical purity after purification, NODAGA often demonstrates higher radiochemical yields, especially at lower concentrations of the precursor.[2][3]
In terms of stability, ⁶⁴Cu-NODAGA complexes have shown higher resistance to transchelation and greater in vivo stability, leading to lower accumulation of radioactivity in non-target organs like the liver.[1][8][9] This improved stability can result in better target-to-background ratios and enhanced image quality in PET scans.[10]
DOTA , on the other hand, is a well-established and widely used chelator with a vast body of literature supporting its use. In some instances, DOTA conjugates have been reported to achieve higher specific activities.[4] However, the requirement for higher temperatures for efficient labeling can be a drawback for certain applications.[4]
Experimental Methodologies
Below are detailed protocols for the conjugation and radiolabeling of a monoclonal antibody (mAb) with both (R)-NODAGA-tris(t-Bu ester) and DOTA, based on methodologies described in the literature.
Protocol 1: Conjugation of Chelator to Antibody
-
Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as metal-free phosphate-buffered saline (PBS) at a concentration of 5-10 mg/mL.
-
Chelator Activation: Dissolve the N-hydroxysuccinimide (NHS) ester of the chelator ((R)-NODAGA-tris(t-Bu ester) or DOTA-NHS-ester) in a small volume of anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the activated chelator to the antibody solution. The reaction is typically performed at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove the unconjugated chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against metal-free PBS.
-
Characterization: Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by isotopic dilution assays.
Protocol 2: ⁶⁴Cu Radiolabeling
-
Preparation of Reaction Mixture: In a sterile, metal-free microcentrifuge tube, combine the chelator-conjugated antibody (typically 25-100 µg) with a suitable buffer, such as 0.1 M ammonium acetate (pH 5.5).
-
Addition of ⁶⁴Cu: Add the desired amount of ⁶⁴CuCl₂ (e.g., 100-200 MBq) to the reaction mixture.
-
Incubation:
-
Quenching (Optional): The reaction can be stopped by adding a small volume of a solution containing a strong chelator like EDTA to scavenge any free ⁶⁴Cu.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
Purification: If necessary, purify the radiolabeled antibody from free ⁶⁴Cu using size-exclusion chromatography.
Logical Workflow for Chelator Selection and Radiolabeling
The following diagram illustrates the decision-making and experimental process for ⁶⁴Cu radiolabeling.
Caption: A flowchart of the key steps in developing a ⁶⁴Cu-labeled radiopharmaceutical.
Signaling Pathway of a ⁶⁴Cu-Labeled Immuno-PET Agent
The diagram below outlines the general mechanism of action for a ⁶⁴Cu-labeled antibody targeting a cell surface receptor for PET imaging.
Caption: The biological pathway of a ⁶⁴Cu-labeled antibody for PET imaging of cancer.
Conclusion
Both (R)-NODAGA-tris(t-Bu ester) and DOTA are effective chelators for ⁶⁴Cu radiolabeling. However, the milder reaction conditions, faster kinetics, and superior in vivo stability of the resulting ⁶⁴Cu complexes make (R)-NODAGA-tris(t-Bu ester) a particularly attractive alternative to DOTA, especially for labeling sensitive biomolecules.[1][2][8] The choice of chelator should be guided by the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule and the desired in vivo performance characteristics. For applications demanding high stability and gentle labeling conditions, (R)-NODAGA-tris(t-Bu ester) presents a compelling advantage.
References
- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [(64) Cu]-labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of NODAGA and DOTA Chelates for In Vivo Stability in Radiopharmaceuticals
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of radiopharmaceuticals. The in vivo stability of the complex formed between the chelator and the radiometal directly impacts the safety and efficacy of the imaging or therapeutic agent. This guide provides an objective comparison of two widely used chelators, NODAGA (1,4,7-triazacyclononane-1,4-di(glutamic acid)-7-acetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), focusing on their in vivo stability with supporting experimental data.
The selection between NODAGA and DOTA often depends on the specific radiometal being used and the desired pharmacokinetic properties of the final radiopharmaceutical. While DOTA has been the gold standard for many years, NODAGA has emerged as a promising alternative, in some cases offering improved stability and biodistribution profiles.
Quantitative Comparison of In Vivo Stability
The following tables summarize biodistribution data from various preclinical studies, comparing NODAGA and DOTA chelates conjugated to different targeting molecules and labeled with different radionuclides. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Scandium-44 Labeled Peptides
Studies comparing Sc-44 labeled DOTA and NODAGA peptides have shown that while DOTA may form more stable complexes in vitro, both can yield radiotracers with comparable in vivo stability.[1]
| Organ | ⁴⁴Sc-DOTA-RGD (%ID/g at 2h p.i.) | ⁴⁴Sc-NODAGA-RGD (%ID/g at 2h p.i.) |
| Blood | 0.20 ± 0.05 | 0.24 ± 0.04 |
| Liver | 1.34 ± 0.09 | 0.57 ± 0.03 |
| Spleen | 0.19 ± 0.02 | 0.10 ± 0.01 |
| Kidneys | 1.96 ± 0.44 | 4.34 ± 0.52 |
| Tumor | 2.58 ± 0.35 | 2.67 ± 0.29 |
| Data extracted from a study comparing Sc-44 labeled DOTA and NODAGA peptides in U87MG tumor-bearing mice.[1] |
Gallium-68 Labeled Targeting Molecules
For Gallium-68 (⁶⁸Ga), NODAGA conjugates often exhibit favorable characteristics, including reduced non-specific uptake in organs like the liver, leading to improved tumor-to-background ratios.[2]
| Radiotracer | Tumor (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor/Liver Ratio | Tumor/Blood Ratio |
| ⁶⁸Ga-NODAGA-NGR (1h p.i.) | 2.5 ± 0.4 | 0.8 ± 0.1 | 1.5 ± 0.3 | 3.1 | 5.0 |
| ⁶⁸Ga-DOTA-NGR (1h p.i.) | 1.9 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.4 | 1.3 | 3.2 |
| Comparative biodistribution of ⁶⁸Ga-labeled radiopharmaceuticals.[2] |
Copper-64 Labeled Immunoconjugates
In the context of Copper-64 (⁶⁴Cu) labeled monoclonal antibodies (mAbs), NODAGA has demonstrated advantages in terms of in vivo stability.[3] ⁶⁴Cu-NODAGA-mAb7 showed less accumulation in the liver and higher blood activity, suggesting better retention of the chelated copper.[3]
| Organ | ⁶⁴Cu-DOTA-mAb7 (%ID/g at 24h p.i.) | ⁶⁴Cu-NODAGA-mAb7 (%ID/g at 24h p.i.) |
| Blood | 10.11 ± 2.15 | 14.23 ± 2.01 |
| Liver | 8.45 ± 0.87 | 5.98 ± 1.54 |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 |
| Biodistribution data from a study comparing ⁶⁴Cu-labeled DOTA and NODAGA immunoconjugates in a prostate cancer model.[3] |
Experimental Protocols
A general workflow for assessing the in vivo stability of radiolabeled chelates is outlined below. Detailed protocols can vary based on the specific radiopharmaceutical and animal model.
Radiolabeling Procedure
The general procedure for radiolabeling DOTA- and NODAGA-conjugated peptides or antibodies involves the incubation of the conjugate with the radioisotope in a suitable buffer at an optimized temperature and pH.[1][3] For instance, ⁶⁸Ga-labeling of NODAGA-conjugates can often be achieved under milder conditions (e.g., room temperature) compared to DOTA-conjugates, which may require heating.[4]
In Vivo Biodistribution Studies
-
Animal Models: Appropriate animal models, often tumor-bearing mice, are used to evaluate the uptake and clearance of the radiotracers.[1][3]
-
Administration: The radiolabeled compound is administered to the animals, typically via intravenous injection.
-
Tissue Collection and Measurement: At predetermined time points post-injection, animals are euthanized, and organs of interest (e.g., blood, liver, kidneys, tumor) are collected and weighed.[1][2]
-
Gamma Counting: The radioactivity in each collected tissue is measured using a gamma counter.[2]
-
Data Analysis: The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vivo stability of NODAGA and DOTA chelates.
References
A Head-to-Head Comparison of Chelators for Gallium-68 in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical determinant in the successful development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The ideal chelator should facilitate rapid and efficient radiolabeling under mild conditions, form a highly stable complex with ⁶⁸Ga, and exhibit favorable in vivo pharmacokinetics. This guide provides an objective, data-driven comparison of commonly used chelators for ⁶⁸Ga, summarizing key performance metrics and outlining detailed experimental protocols to aid in informed decision-making.
The landscape of ⁶⁸Ga chelation is dominated by a variety of macrocyclic and acyclic ligands, each with distinct chemical properties that influence their performance. Among the most widely investigated are DOTA, NOTA, HBED-CC, and the more recent TRAP, THP, and DATA chelators.[1][2] The choice of chelator can significantly impact the radiolabeling process, the stability of the final radiotracer, and its subsequent biological behavior.[3]
Quantitative Performance Metrics: A Comparative Overview
The following tables summarize the key quantitative data from comparative studies of various ⁶⁸Ga chelators, focusing on radiolabeling efficiency, reaction conditions, and in vivo performance.
Table 1: Comparison of ⁶⁸Ga Radiolabeling Conditions and Efficiency
| Chelator | Optimal Labeling Temperature (°C) | Optimal pH | Labeling Time (min) | Radiochemical Yield (RCY) (%) | Required Precursor Amount | Key Observations |
| DOTA | 90-100[4] | 3.0 - 4.0[5] | 5 - 15[5] | >95[6] | Generally higher precursor amounts required[5] | Requires heating, which can be detrimental to sensitive biomolecules.[5][7] Slower kinetics compared to other chelators.[8] |
| NOTA | Room Temperature (21-25)[5] | 3.5 - 4.5[5] | 5[9] | >98[9] | High yields with low precursor amounts (e.g., 1 nmol)[10] | Offers rapid, room-temperature labeling, beneficial for heat-sensitive molecules.[9] |
| HBED-CC | Room Temperature (21-25)[7] | 4.6[6] | 5-10 | >96[6] | Low precursor amounts | Can form multiple isomers, potentially affecting pharmacological profile.[7] |
| TRAP | Room Temperature (21-25)[4] | 0.5 - 5.0[4] | < 5 | >95[4][10] | Very low precursor amounts (as low as 1 nmol)[10] | Demonstrates extremely efficient labeling over a wide pH range and provides very high specific activity.[4][10] |
| THP | Room Temperature (21-25)[1][6] | 6.5[1][6] | 5[6] | >98[6] | Very low precursor amounts (e.g., 500 nM)[7][8] | Highly effective at near-neutral pH and room temperature, ideal for kit-based preparations.[1][7] |
| DFO | Room Temperature (21-25)[1] | 6.5[1] | < 10 | >95[8] | Very low precursor amounts (e.g., 500 nM)[8] | Rapid labeling at near-neutral pH, but may show decomposition at higher temperatures.[8] |
| DATA | Room Temperature (21-25)[11] | ~5[8] | < 5 | Quantitative | Low precursor amounts | A newer class of chelators enabling rapid, room-temperature labeling at less acidic pH.[11] |
| NODA-GA | Room Temperature (21-25)[5] | 3.5 - 4.5[5] | 5 - 20[5] | >95 | High yields with as low as 1 nmol[5] | A derivative of NOTA, offering advantages for room-temperature labeling.[5] |
Table 2: In Vitro and In Vivo Performance Comparison of ⁶⁸Ga-Radiopharmaceuticals
| Chelator Conjugate | Stability in Human Serum | Key Biodistribution Characteristics | Tumor-to-Background Ratio | Reference |
| ⁶⁸Ga-DOTA-TATE | ≥ 95% after 3h[12] | Higher liver uptake and plasma protein binding.[12][13] | Good | [12][13] |
| ⁶⁸Ga-NOTA-TATE | ≥ 99% after 3h[12] | Lower liver uptake and plasma protein binding compared to DOTA-TATE.[12][13] | Potentially improved | [12][13] |
| ⁶⁸Ga-HBED-PSMA | High in vivo stability[6] | High uptake in kidneys, spleen, and salivary glands.[14] | High for PSMA+ tumors | [6][14] |
| ⁶⁸Ga-NOTA-PSMA | High | Faster clearance from normal tissues compared to HBED-PSMA.[14] | Favorable | [14] |
| ⁶⁸Ga-DOTA-A1 (sdAb) | Stable for 2h | Lower kidney retention compared to NOTA-A1.[9] | Significantly higher tumor-to-kidney ratio vs. NOTA-A1[9] | [9] |
| ⁶⁸Ga-NOTA-A1 (sdAb) | Stable for 2h | Higher kidney retention compared to DOTA-A1.[9] | Lower tumor-to-kidney ratio vs. DOTA-A1[9] | [9] |
| ⁶⁸Ga-THP-Octreotate | High serum and in vivo stability[6] | Favorable pharmacokinetics | Good | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments in the evaluation of ⁶⁸Ga chelators.
Protocol 1: Gallium-68 Radiolabeling
This protocol outlines a general procedure for the manual radiolabeling of a chelator-conjugated peptide.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M - 0.1 M Hydrochloric acid (HCl) for elution[15]
-
Chelator-peptide conjugate
-
Sodium acetate or HEPES buffer[15]
-
Sterile water for injection
-
Heating block or water bath
-
pH meter or pH strips
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.[15]
-
pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to the optimal range for the specific chelator (see Table 1) using a suitable buffer (e.g., sodium acetate).
-
Incubation: Add the chelator-peptide conjugate to the pH-adjusted ⁶⁸Ga solution. Incubate the reaction mixture at the optimal temperature and for the specified duration for the chosen chelator (see Table 1). For DOTA conjugates, this typically involves heating at 95°C for 15-20 minutes.[16] For chelators like NOTA, TRAP, and THP, incubation can be performed at room temperature for 5-10 minutes.[6][9][10]
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like EDTA.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[17]
Protocol 2: In Vitro Stability Assay
This protocol describes a method to assess the stability of the ⁶⁸Ga-radiopharmaceutical in human serum.
Materials:
-
⁶⁸Ga-labeled radiopharmaceutical
-
Fresh human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Acetonitrile or ethanol for protein precipitation
-
Centrifuge
-
Radio-HPLC system
Procedure:
-
Incubation: Add a small volume of the ⁶⁸Ga-labeled radiopharmaceutical to fresh human serum and a control sample of PBS.[18] Incubate the samples at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).[18][19]
-
Protein Precipitation: At each time point, take an aliquot of the serum sample and add cold acetonitrile or ethanol to precipitate the serum proteins.[18]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled compound.[18]
Protocol 3: In Vivo Biodistribution Study
This protocol outlines a typical procedure for evaluating the biodistribution of a ⁶⁸Ga-radiopharmaceutical in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
⁶⁸Ga-labeled radiopharmaceutical
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Balances for weighing organs
Procedure:
-
Injection: Inject a known amount of the ⁶⁸Ga-labeled radiopharmaceutical intravenously into the tail vein of the tumor-bearing mice.
-
Uptake Period: Allow the radiotracer to distribute for specific time points post-injection (e.g., 15, 30, 60, 120 minutes).[14]
-
Euthanasia and Dissection: At each time point, euthanize a group of mice and dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. This allows for the comparison of tumor uptake and clearance from non-target organs.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different chelators.
Caption: Workflow for ⁶⁸Ga-radiopharmaceutical development.
Caption: Decision tree for selecting a ⁶⁸Ga chelator.
Conclusion
The selection of a chelator for ⁶⁸Ga is a multifaceted decision that requires careful consideration of the specific application and the nature of the targeting biomolecule. While DOTA remains a workhorse in the field, particularly for theranostic applications with radionuclides like ¹⁷⁷Lu, its requirement for heating presents a significant drawback for sensitive biologicals.[5][9]
Newer generation chelators such as NOTA , TRAP , THP , and DATA offer compelling advantages, including rapid, room-temperature labeling and the ability to achieve high radiochemical yields with low precursor concentrations.[4][6][10][11] TRAP stands out for its ability to provide exceptionally high specific activity, which is crucial for minimizing the mass of the injected compound and avoiding potential pharmacological effects.[10][20] THP and DFO are particularly well-suited for kit-based preparations due to their efficient labeling at near-neutral pH.[1][7]
Ultimately, the optimal chelator will depend on a balance of factors including the stability of the targeting molecule, the desired labeling conditions, and the intended in vivo application. The data and protocols presented in this guide aim to provide a solid foundation for making an informed choice in the development of novel and effective ⁶⁸Ga-based radiopharmaceuticals.
References
- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bifunctional Gallium-68 Chelators: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 9. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Gallium-68-Labeled IRDye800CW as a Necrosis Avid Contrast Agent in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Comparison of Selected Ga-68 and Zr-89 Labelled Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Evaluation of a Gallium-68-Labeled Tumor-Tracking Cyanine Dye for Positron Emission Tomography/Near-Infrared Fluorescence Carcinoma Imaging, Image-Guided Surgery, and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
A Comparative Guide to the Binding Affinity of (R)-NODAGA-tris(t-Bu ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceutical development, the choice of chelator is paramount to achieving optimal imaging and therapeutic efficacy. This guide provides an objective comparison of the performance of conjugates derived from (R)-NODAGA-tris(t-Bu ester) with alternative chelators, supported by experimental data. (R)-NODAGA-tris(t-Bu ester) is a bifunctional chelator widely used for the stable complexation of radiometals such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In). Its structure allows for covalent conjugation to biomolecules, including peptides and antibodies, to create targeted radiopharmaceuticals.
Performance Comparison: NODAGA vs. DOTA Conjugates
The most common alternative to NODAGA for radiometal chelation is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The following tables summarize the quantitative data comparing the binding affinity and cellular uptake of NODAGA- and DOTA-conjugated biomolecules from various studies.
Table 1: Comparison of Dissociation Constant (Kd) for PSMA-Targeted Conjugates [1][2]
| Radiometal | Conjugate | Dissociation Constant (Kd) [nM] | Cell Line |
| ⁶⁸Ga | (R)-NODAGA-PSMA | 19.3 ± 2.5 | LNCaP |
| ⁶⁴Cu | (R)-NODAGA-PSMA | 27.5 ± 2.7 | LNCaP |
| ¹¹¹In | (R)-NODAGA-PSMA | 5.5 ± 0.9 | LNCaP |
| ⁶⁸Ga | HBED-CC-PSMA (DOTA-like) | 2.9 ± 0.6 | LNCaP |
| ¹¹¹In | PSMA-617 (DOTA-based) | 5.4 ± 0.8 | LNCaP |
Table 2: Comparison of Cellular Uptake and Binding Affinity for an EpCAM-Targeting Antibody (mAb7) [3][4]
| Parameter | ⁶⁴Cu-NODAGA-mAb7 | ⁶⁴Cu-DOTA-mAb7 |
| Cellular Uptake | Higher | Lower |
| Dissociation Constant (Kd) | Lower | Higher |
| Maximum Binding Sites (Bmax) | Lower | Higher |
Table 3: Comparison of Immunoreactive Fraction for ⁶⁴Cu-labeled Trastuzumab [5]
| Conjugate | Immunoreactive Fraction (%) |
| [⁶⁴Cu]Cu-NODAGA-trastuzumab | 87.9 - 93.8 |
| [⁶⁴Cu]Cu-DOTA-trastuzumab | 87.9 - 93.8 |
Experimental Workflows and Signaling Pathways
To understand the context of these comparisons, it is crucial to visualize the experimental and biological processes involved.
References
- 1. (R)-NODAGA-PSMA: A Versatile Precursor for Radiometal Labeling and Nuclear Imaging of PSMA-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates [mdpi.com]
A Comparative Guide to the Biodistribution of (R)-NODAGA-tris(t-Bu ester) Labeled Antibodies
For researchers, scientists, and drug development professionals engaged in the creation of radioimmunoconjugates for molecular imaging and therapy, the choice of bifunctional chelator is a critical determinant of in vivo performance. This guide provides an objective comparison of antibodies labeled with (R)-NODAGA-tris(t-Bu ester) against those labeled with the widely used chelator, DOTA. The focus is on biodistribution, supported by experimental data, to inform the selection of the optimal labeling strategy.
(R)-NODAGA-tris(t-Bu ester) is a precursor to the NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) chelator, which has demonstrated advantages over traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These advantages include milder radiolabeling conditions and enhanced in vivo stability of the resulting radioimmunoconjugate. This guide will delve into a direct comparison of ⁶⁴Cu-labeled NODAGA- and DOTA-conjugated antibodies, highlighting key differences in their biodistribution profiles.
Comparative Analysis of In Vivo Biodistribution
A key study compared the biodistribution of an anti-EpCAM antibody (mAb7) labeled with ⁶⁴Cu using either NODAGA or DOTA chelators in a prostate cancer xenograft mouse model. The results, summarized below, demonstrate the impact of the chelator on the pharmacokinetic profile of the antibody.
| Organ | ⁶⁴Cu-NODAGA-mAb7 (%ID/g at 24h) | ⁶⁴Cu-DOTA-mAb7 (%ID/g at 24h) |
| Blood | Higher | Lower |
| Liver | Lower | Higher |
| Tumor | 13.24 ± 4.86 | 13.44 ± 1.21 |
| Prostate (Normal) | Significantly Lower | Higher |
Data extracted from a study comparing ⁶⁴Cu-labeled DOTA and NODAGA immunoconjugates[1][2].
The data reveals that while tumor uptake at 24 hours was similar for both conjugates, the ⁶⁴Cu-NODAGA-mAb7 exhibited significantly lower accumulation in normal prostate tissue and the liver[1][2]. The lower liver uptake suggests a more stable chelation of ⁶⁴Cu by NODAGA in vivo[1][2]. Furthermore, the higher blood activity of the ⁶⁴Cu-NODAGA-mAb7 indicates greater bioavailability due to the enhanced stability of the radioimmunoconjugate[1][2]. Consequently, the tumor-to-prostate ratios were more than two-fold higher for the ⁶⁴Cu-NODAGA-mAb7 at 24 hours, suggesting a better ability to discriminate tumor tissue[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for antibody conjugation, radiolabeling, and biodistribution studies.
Antibody Conjugation with NODAGA-NHS ester
This protocol outlines the steps for conjugating a NODAGA-NHS ester to an antibody.
Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
NODAGA-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or similar buffer (pH 8.5-9.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to PBS (pH 7.4) and adjust the concentration to 1-5 mg/mL.
-
Reaction Buffer Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.5-9.0.
-
NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the NODAGA-NHS solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted NODAGA-NHS using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.
-
Characterization: Determine the antibody concentration and the chelator-to-antibody ratio using methods like UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.
Radiolabeling with ⁶⁴Cu
The following protocol describes the radiolabeling of the NODAGA-conjugated antibody with ⁶⁴Cu.
Materials and Reagents:
-
NODAGA-conjugated antibody
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Size-exclusion chromatography column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the NODAGA-conjugated antibody and the ⁶⁴CuCl₂ solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 25°C for 1 hour.[1][2] In comparison, labeling of DOTA-conjugated antibodies often requires higher temperatures (e.g., 40°C for 1 hour)[1][2].
-
Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC).
-
Purification: If necessary, purify the radiolabeled antibody from unchelated ⁶⁴Cu using a size-exclusion chromatography column.
In Vivo Biodistribution Study
This protocol provides a general workflow for assessing the biodistribution of the radiolabeled antibody in a xenograft mouse model.
Materials and Reagents:
-
Tumor-bearing mice (e.g., nude mice with PC3-DsRed xenografts)
-
Radiolabeled antibody
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Model: Establish a xenograft tumor model in immunocompromised mice.
-
Injection: Administer a known amount of the radiolabeled antibody to each mouse via intravenous injection.
-
Time Points: At designated time points (e.g., 24 and 48 hours post-injection), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key stages of antibody conjugation and a biodistribution study.
References
A Comparative Guide to Assessing the Radiochemical Purity of (R)-NODAGA-tris(t-Bu ester) Products
For Researchers, Scientists, and Drug Development Professionals
The chelator (R)-NODAGA-tris(t-Bu ester) is a cornerstone in the development of radiopharmaceuticals, particularly for labeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga). Ensuring the radiochemical purity (RCP) of the final radiolabeled product is a critical quality control step before preclinical or clinical use. This guide provides a comprehensive comparison of the two most common analytical methods for determining RCP: radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).
Executive Summary
Both radio-TLC and radio-HPLC are powerful techniques for assessing the radiochemical purity of (R)-NODAGA-tris(t-Bu ester) labeled compounds. Radio-TLC offers a rapid and straightforward method suitable for routine checks and initial screening. In contrast, radio-HPLC provides higher resolution and more detailed quantitative analysis, making it the gold standard for validation and in-depth impurity profiling. The choice of method often depends on the specific requirements of the research or production stage.
Method Comparison at a Glance
| Feature | Radio-Thin Layer Chromatography (radio-TLC) | Radio-High Performance Liquid Chromatography (radio-HPLC) |
| Principle | Separation based on differential partitioning between a stationary phase (plate) and a mobile phase (solvent). | Separation based on differential partitioning between a stationary phase (column) and a liquid mobile phase under high pressure. |
| Resolution | Lower resolution, may not separate structurally similar impurities. | High resolution, capable of separating closely related compounds. |
| Speed | Fast, typically 15-30 minutes per sample. | Slower, typically 15-30 minutes per sample, plus system setup and equilibration time. |
| Complexity | Simple to perform, requires minimal equipment. | More complex, requires specialized HPLC equipment and skilled operators. |
| Quantification | Semi-quantitative to quantitative, depending on the detection system. | Highly quantitative and reproducible. |
| Throughput | Can be adapted for higher throughput with multiple lanes on a single plate. | Typically lower throughput, samples are run sequentially. |
| Common Use | Routine quality control, rapid screening of labeling efficiency. | Method validation, detailed impurity profiling, stability studies. |
Experimental Protocols
Detailed methodologies for both radio-TLC and radio-HPLC are provided below. These protocols are based on established methods for ⁶⁸Ga-labeled NODAGA-peptides and can be adapted for (R)-NODAGA-tris(t-Bu ester) labeled products.
Radio-Thin Layer Chromatography (Radio-TLC) Protocol
This method is designed for the rapid determination of the percentage of radiolabeled product versus free radionuclide and other radiochemical impurities.
Materials:
-
TLC plates (e.g., silica gel 60 or ITLC-SG)
-
Mobile phase (solvent system)
-
Developing chamber
-
Spotting capillaries or micropipette
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Plate Preparation: Draw a pencil line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Carefully spot a small volume (1-2 µL) of the radiolabeled product onto the center of the pencil line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely.
-
Analysis: Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by exposing it to a phosphor screen followed by imaging.
-
Calculation of Radiochemical Purity: The RCP is calculated by dividing the radioactivity of the product spot by the total radioactivity on the entire lane, multiplied by 100.
Example Mobile Phases for ⁶⁸Ga-NODAGA Compounds:
-
A mixture of methanol and 1 M ammonium acetate (1:1 v/v) can be effective.[1]
-
A solution of 1 M ammonium acetate (pH 5.5) and dimethylformamide (DMF) has also been used successfully.[2][3][4]
Radio-High Performance Liquid Chromatography (Radio-HPLC) Protocol
This method provides high-resolution separation for accurate quantification of the radiolabeled product and its impurities.
Materials:
-
HPLC system equipped with a pump, injector, column oven, UV detector, and a radioactivity detector (e.g., NaI(Tl) or BGO).
-
Reversed-phase HPLC column (e.g., C18, such as a BioBasic-18).[5]
-
Mobile phases (e.g., Solvent A: 0.1% Trifluoroacetic acid (TFA) in water; Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile).[2][3]
-
Data acquisition and analysis software.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject a small, precise volume of the radiolabeled product onto the column.
-
Elution: Run the HPLC method using a predefined gradient of the mobile phases to separate the components. A typical gradient might start with a low percentage of the organic solvent (Solvent B) and gradually increase to elute the more retained components.
-
Detection: Monitor the eluate with both the UV detector (to identify non-radioactive components and the precursor) and the radioactivity detector.
-
Data Analysis: Integrate the peaks in the radio-chromatogram to determine the relative percentage of each radioactive species.
-
Calculation of Radiochemical Purity: The RCP is calculated by dividing the peak area of the radiolabeled product by the total peak area of all radioactive species in the chromatogram, multiplied by 100.
Example HPLC Gradient for ⁶⁸Ga-NODAGA Compounds: A common gradient involves a linear increase in acetonitrile concentration (with 0.1% TFA) over a period of 10-15 minutes to separate the hydrophilic impurities (like free ⁶⁸Ga) from the more hydrophobic radiolabeled product.[2][3]
Visualization of Workflows and Logical Relationships
To better illustrate the processes and concepts involved in assessing radiochemical purity, the following diagrams are provided.
Caption: Experimental workflow for assessing radiochemical purity.
Caption: Logical relationship of product and impurities in RCP determination.
Concluding Remarks
The determination of radiochemical purity is a non-negotiable aspect of radiopharmaceutical development and production. For compounds derived from (R)-NODAGA-tris(t-Bu ester), both radio-TLC and radio-HPLC serve as indispensable tools. While radio-TLC provides a rapid assessment of labeling efficiency, radio-HPLC is essential for a more rigorous and detailed analysis of the product's purity profile.[5][6] The choice between these methods should be guided by the specific quality assurance requirements at each stage of the product's lifecycle, from initial research to clinical application. In many settings, a combination of both techniques provides the most robust quality control strategy.
References
- 1. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of NODAGA Derivatives for PET Imaging: A Guide for Researchers
In the landscape of molecular imaging, the development of highly specific and stable radiopharmaceuticals is paramount for accurate disease diagnosis and monitoring. The choice of the bifunctional chelator, which links a targeting biomolecule to a positron-emitting radionuclide, is a critical determinant of the imaging agent's success. This guide provides a comprehensive comparative analysis of NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) derivatives for Positron Emission Tomography (PET) imaging, with a focus on their performance against other commonly used chelators. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the selection of the optimal chelator for their specific research applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators of NODAGA derivatives in comparison to other chelators, primarily DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), based on experimental data from preclinical and clinical studies.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Targeting Molecule | Radionuclide | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| NODAGA | RGD Peptide | 68Ga | Room Temperature | 5 | >96 | [1] |
| NODAGA | Pamidronic Acid | 68Ga | >60 | 15 | >90 | [2] |
| NODAGA | mAb7 | 64Cu | 40 | - | 59-71 | [3] |
| NODAGA | JR11 (sst antagonist) | 68Ga | - | - | High | [4][5] |
| DOTA | RGD Peptide | 68Ga | 95 | 5 | High | [6] |
| DOTA | mAb7 | 64Cu | 40 | - | 59-71 | [3] |
| DOTA | Peptide | 68Ga | - | - | >95 | [7] |
Table 2: In Vitro and In Vivo Stability
| Radiotracer | Stability in Human Serum | In Vivo Stability (Plasma/Urine) | Reference |
| [68Ga]NODAGA-Peptide | High | 42.1 ± 3.7% (plasma, 60 min) / 37.4 ± 2.9% (urine, 60 min) | [7] |
| [64Cu]NODAGA-mAb7 | High | Enhanced in vivo stability suggested by higher blood activity | [3][8] |
| [64Cu]NODAGA-Peptide | <40% stable at 15 min post-injection | - | [9] |
| [68Ga]DOTA-Peptide | - | 1.2 ± 0.3% (plasma, 60 min) / 4.2 ± 0.4% (urine, 60 min) | [7] |
| [64Cu]N2S2-Peptide | 85% stable at 2 hrs post-injection | - | [9] |
Table 3: Biodistribution and Tumor Uptake in Preclinical Models
| Radiotracer | Animal Model | Tumor Uptake (%ID/g) | Time Point | Key Findings | Reference |
| [64Cu]NODAGA-mAb7 | PC3 Prostate Cancer Xenograft | 13.24 ± 4.86 | 24 hr | Similar tumor uptake to DOTA counterpart, but lower liver accumulation. | [3][8] |
| [68Ga]Ga-NODAGA-AMBA | PC-3 Prostate Cancer Xenograft | 3.78 ± 0.93 | 1 hr | Favorable biodistribution. | |
| [64Cu]NODAGA-Peptide | Prostate Cancer Xenograft | 2 ± 1 | 2 hr | Lower tumor uptake compared to 64Cu-N2S2-Peptide. | [9] |
| [64Cu]DOTA-mAb7 | PC3 Prostate Cancer Xenograft | 13.44 ± 1.21 | 24 hr | Higher liver accumulation compared to NODAGA counterpart. | [3][8] |
| [44Sc]Sc-NODAGA-AMBA | PC-3 Prostate Cancer Xenograft | 4.56 ± 0.45 | 1 hr | Higher tumor uptake than 68Ga counterpart. | |
| [64Cu]N2S2-Peptide | Prostate Cancer Xenograft | 7 ± 2 | 2 hr | Higher tumor uptake compared to 64Cu-NODAGA-Peptide. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for key experiments cited in this guide.
Radiolabeling of a NODAGA-Conjugated Peptide with Gallium-68
Objective: To complex the NODAGA-conjugated peptide with 68Ga.
Materials:
-
68Ge/68Ga generator
-
0.1 M Hydrochloric acid (HCl)
-
NODAGA-conjugated peptide
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline (0.9% NaCl)
-
Radio-Thin Layer Chromatography (radio-TLC) or Radio-High-Performance Liquid Chromatography (radio-HPLC) system for quality control
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain the 68GaCl3 solution.
-
Buffering: In a sterile reaction vial, add the desired amount of NODAGA-conjugated peptide (typically 10-50 µg). Add a sufficient volume of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH of the reaction mixture to a range of 4.0-4.5.
-
Radiolabeling Reaction: Add the buffered 68Ga solution to the vial containing the NODAGA-conjugated peptide.
-
Incubation: Incubate the reaction mixture at a specific temperature. For many NODAGA conjugates, labeling can be achieved at room temperature within 5-15 minutes.[1] For others, heating at 60-95°C for 5-15 minutes may be required to achieve high radiochemical yields.[2]
-
Purification (if necessary): After incubation, the radiolabeled conjugate can be purified. A common method is to trap the product on a C18 Sep-Pak cartridge, wash with sterile water to remove unreacted 68Ga, and then elute the final product with a small volume of ethanol/saline.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.
In Vitro Serum Stability Assay
Objective: To assess the stability of the 68Ga-labeled NODAGA-peptide in a biologically relevant medium.
Materials:
-
Purified 68Ga-labeled NODAGA-peptide
-
Fresh human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile
-
Centrifuge
-
Radio-HPLC system
Procedure:
-
Incubation: In a microcentrifuge tube, add a small volume (e.g., 10-20 µL) of the purified 68Ga-labeled NODAGA-peptide to a larger volume (e.g., 480-490 µL) of fresh serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 30, 60, 120, and 240 minutes), take aliquots of the mixture.
-
Protein Precipitation: To each aliquot, add an equal volume of acetonitrile to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by radio-HPLC to determine the percentage of intact radiolabeled peptide versus dissociated 68Ga or other radiolabeled metabolites. A stable probe will show minimal degradation over time.
In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
Objective: To evaluate the tumor-targeting efficacy, pharmacokinetics, and clearance profile of the 68Ga-labeled NODAGA-probe.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
68Ga-labeled NODAGA-probe in a sterile, injectable formulation
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory dissection tools
-
Scales for weighing tissues
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Administration: Administer a known amount of the 68Ga-labeled NODAGA-probe (typically 1-5 MBq) to each mouse via intravenous (tail vein) injection.
-
Time Points: At specific time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a cohort of mice (typically n=3-5 per time point).
-
Tissue Dissection: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each collected tissue sample and measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the radioactivity of a standard of the injected dose.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is calculated as: (%ID/g) = (Radioactivity in tissue / Weight of tissue) / (Total injected radioactivity) * 100.
-
Reporting: Present the data as the mean %ID/g ± standard deviation for each tissue at each time point.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the development and application of NODAGA-based PET imaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics [nuviewlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Quality Control: Cross-Validation of HPLC and TLC
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for robust quality control.
In the landscape of pharmaceutical quality control, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), stand out as two of the most widely employed analytical techniques. The choice between these methods often depends on a variety of factors including the specific analytical need, sample complexity, throughput requirements, and cost considerations. This guide provides an objective comparison of HPLC and TLC/HPTLC, supported by experimental data, to aid in the selection and cross-validation of these methods for ensuring the quality and consistency of pharmaceutical products.
Cross-validation of analytical methods is a critical process to verify that two different methods produce comparable, reliable, and consistent results.[1][2] This is particularly important when transferring a method from a research and development setting to a quality control laboratory, or when using a simpler, more rapid method like TLC for routine screening while relying on the more robust HPLC for confirmation and quantification.
Principles at a Glance: HPLC vs. TLC
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase.[3][4][5] The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases.[6] HPLC is renowned for its high resolution, sensitivity, and suitability for quantitative analysis.[7]
Thin-Layer Chromatography (TLC) is a planar chromatographic technique where the separation occurs on a thin layer of adsorbent material, such as silica gel, coated onto a flat support like a glass or aluminum plate.[8][9] The mobile phase moves up the plate by capillary action, and components separate based on their affinity for the stationary and mobile phases.[8] High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that uses plates with smaller and more uniform particle sizes, leading to better resolution and sensitivity.[9]
Quantitative Performance: A Comparative Analysis
To illustrate the quantitative capabilities of HPLC and HPTLC, a comparative analysis of the flavonoid quercetin is presented. The following tables summarize typical validation parameters obtained from various studies, demonstrating the performance of each technique in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Comparison of Validation Parameters for Quercetin Quantification
| Validation Parameter | HPLC | HPTLC |
| Linearity Range | 5 - 100 µg/mL | 100 - 400 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.77% - 99.74% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.08 µg/mL | 33.54 ng/spot |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 101.66 ng/spot |
Data compiled from multiple sources for illustrative purposes.[4][7]
Table 2: Results from a Study on the Simultaneous Estimation of Quercetin and Curcumin in a Polyherbal Formulation
| Analyte | Method | Amount Detected (mg) |
| Quercetin | HPLC | 0.613 |
| HPTLC | 0.674 | |
| Curcumin | HPLC | 9.5 |
| HPTLC | 9.7 |
This table showcases a real-world application where both methods yielded comparable quantitative results for the same sample.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of quercetin using HPLC and HPTLC.
High-Performance Liquid Chromatography (HPLC) Protocol for Quercetin Analysis
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol and 0.1% orthophosphoric acid in water (e.g., 60:40 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of quercetin reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 50, 100 µg/mL).
3. Sample Preparation:
-
Extract a known quantity of the sample (e.g., powdered plant material, pharmaceutical dosage form) with a suitable solvent like methanol.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 25°C)
-
Detection Wavelength: 370 nm
-
Run Time: Approximately 10-15 minutes
5. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of quercetin from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol for Quercetin Analysis
Instrumentation: An HPTLC system including a sample applicator, developing chamber, TLC scanner (densitometer), and HPTLC plates pre-coated with silica gel 60 F254.
1. Mobile Phase Preparation:
-
Prepare a mobile phase, for instance, a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1 v/v/v).
2. Standard Solution Preparation:
-
Prepare a stock solution of quercetin reference standard in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions for spotting (e.g., 10, 20, 40, 60, 80 ng/µL).
3. Sample Preparation:
-
Extract a known amount of the sample with methanol.
-
Filter the extract to ensure it is free of particulate matter.
4. Chromatographic Development:
-
Application: Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automated applicator.
-
Development: Place the plate in a twin-trough chamber pre-saturated with the mobile phase vapor and develop the chromatogram to a certain distance.
-
Drying: Dry the plate in an oven or with a stream of warm air.
5. Densitometric Analysis:
-
Scanning: Scan the developed and dried plate with a TLC scanner in absorbance mode at a specific wavelength (e.g., 366 nm).
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their respective concentrations. Determine the amount of quercetin in the sample from this curve.
Workflow for Cross-Validation
The cross-validation process ensures that the results from two different analytical methods are comparable and reliable. A typical workflow for the cross-validation of HPLC and TLC/HPTLC methods is depicted below.
Caption: Workflow for the cross-validation of HPLC and TLC/HPTLC methods.
Conclusion
Both HPLC and TLC/HPTLC are invaluable tools in pharmaceutical quality control. HPLC generally offers higher sensitivity, resolution, and automation, making it the gold standard for quantitative analysis.[7] On the other hand, TLC/HPTLC provides advantages in terms of speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously, making it an excellent choice for screening and in-process controls.
The cross-validation of these two techniques ensures a flexible and robust quality control strategy. By establishing a correlation between the results obtained from a rapid screening method like TLC/HPTLC and a more definitive method like HPLC, organizations can optimize their testing workflows, reduce costs, and maintain a high level of confidence in the quality of their products. The choice of method and the extent of cross-validation should be based on a scientific and risk-based approach, always adhering to regulatory guidelines.
References
- 1. [PDF] HPLC and HPTLC methods for Simultaneous Estimation of Quercetin and Curcumin in Polyherbal Formulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ijper.org [ijper.org]
- 9. scielo.br [scielo.br]
Preclinical Superiority of (R)-NODAGA-Based Radiotracers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the development of radiometal-based tracers for PET imaging. This guide provides a comprehensive preclinical evaluation of radiotracers based on (R)-NODAGA-tris(t-Bu ester), comparing their performance against established alternatives like DOTA. The data presented herein, supported by detailed experimental protocols, demonstrates the advantages of the NODAGA scaffold in achieving superior radiolabeling efficiency, in vivo stability, and imaging characteristics.
The macrocyclic chelator 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) and its derivatives, particularly NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), have emerged as highly versatile platforms for chelating a variety of radiometals used in nuclear medicine, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Scandium-44 (⁴⁴Sc). The use of the protected precursor, (R)-NODAGA-tris(t-Bu ester), allows for efficient conjugation to targeting biomolecules, such as peptides and antibodies, prior to deprotection and radiolabeling.
Comparative Performance: NODAGA vs. DOTA
The most common alternative to NODAGA is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Preclinical studies consistently highlight the advantages of NODAGA-based radiotracers over their DOTA-conjugated counterparts.
Radiolabeling Efficiency
A significant advantage of NODAGA is the ability to perform radiolabeling under milder conditions. NODAGA-conjugated peptides can be efficiently labeled with ⁶⁸Ga at room temperature, whereas DOTA conjugates typically require heating (95°C).[1][2] This is particularly beneficial when working with heat-sensitive biomolecules. Furthermore, NODAGA conjugates often achieve higher radiochemical yields in shorter reaction times.[1][3]
Table 1: Comparison of Radiolabeling Conditions and Yields for ⁶⁸Ga-labeled Peptides
| Chelator | Peptide | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| NODAGA | RGD | Room Temperature | 5 | >96 | [3] |
| DOTA | RGD | 95 | 5-10 | >95 | [2] |
| NODAGA | CDP1 | 21 ± 1 | 20 | 92 ± 1 | [1] |
| DOTA | CDP1 | 95 ± 2 | 10 | 93 ± 2 | [1] |
| NODAGA | (RGD)₂ | Room Temperature | Not specified | >95 (with 40-50 µg peptide) | [2] |
| DOTA | (RGD)₂ | 95 | 5-10 | >95 (with 15-20 µg peptide) | [2] |
In Vitro and In Vivo Stability
NODAGA complexes with various radiometals generally exhibit high stability.[4] While ⁶⁸Ga-DOTA complexes are also stable, some studies suggest slightly lower stability compared to ⁶⁸Ga-NOTA derivatives under certain conditions.[4] For ⁶⁴Cu, NODAGA-immunoconjugates have demonstrated higher resistance to transchelation compared to their DOTA counterparts.[5] This enhanced stability in vivo can lead to lower accumulation of the radiometal in non-target tissues like the liver.[6]
Biodistribution and Imaging Characteristics
The choice of chelator significantly impacts the pharmacokinetic profile of a radiotracer. Several studies have shown that ⁶⁸Ga-NODAGA-based radiotracers exhibit lower uptake in non-target organs and faster clearance, leading to improved tumor-to-background ratios compared to their DOTA analogues.[3][7]
For instance, [⁶⁸Ga]NODAGA-RGD showed lower activity concentration in all investigated organs and tissues compared to [⁶⁸Ga]DOTA-RGD, resulting in an improved tumor-to-blood ratio (11 for NODAGA-RGD vs. 4 for DOTA-RGD).[3][7] Similarly, in a comparison of ⁶⁴Cu-labeled immunoconjugates, [⁶⁴Cu]NODAGA-mAb7 had less accumulation in the liver and higher blood activity, suggesting better in vivo stability and bioavailability.[6]
Table 2: Comparative Biodistribution Data (%ID/g) of ⁶⁸Ga-labeled RGD Peptides 60 min post-injection
| Organ/Tissue | [⁶⁸Ga]NODAGA-RGD | [⁶⁸Ga]DOTA-RGD | Reference |
| Blood | 0.18 ± 0.04 | 0.49 ± 0.11 | [3][7] |
| Tumor | 1.98 ± 0.35 | 1.96 ± 0.44 | [3][7] |
| Muscle | 0.11 ± 0.02 | 0.22 ± 0.05 | [3][7] |
| Liver | 0.23 ± 0.05 | 0.45 ± 0.08 | [3][7] |
| Kidneys | 1.89 ± 0.47 | 3.98 ± 0.89 | [3][7] |
| Tumor-to-Blood Ratio | 11 | 4 | [3][7] |
Preclinical Evaluation of a Versatile PSMA Inhibitor: (R)-NODAGA-PSMA
A notable example of the successful application of the NODAGA scaffold is the development of (R)-NODAGA-PSMA inhibitors for imaging prostate-specific membrane antigen (PSMA).[8][9] This versatile precursor can be labeled with various radiometals, including ⁶⁸Ga for PET imaging, ¹¹¹In for SPECT, and ⁶⁴Cu for delayed PET imaging.[8]
Preclinical evaluation of ⁶⁸Ga-(R)-NODAGA-PSMA (referred to as ⁶⁸Ga-CC34 in the study) demonstrated comparable tumor uptake to the clinically used ⁶⁸Ga-HBED-CC-PSMA at 1 hour post-injection (14.5 ± 2.9 %ID/g vs. 15.8 ± 1.4 %ID/g).[8] Importantly, the tumor-to-normal tissue ratios were also comparable.[8] The ability to chelate different radiometals makes (R)-NODAGA-PSMA a promising theranostic agent.
Table 3: Biodistribution of ⁶⁸Ga-labeled PSMA Inhibitors in LNCaP Xenografts (1 h p.i.)
| Organ/Tissue | ⁶⁸Ga-(R)-NODAGA-PSMA (%ID/g) | ⁶⁸Ga-HBED-CC-PSMA (%ID/g) | Reference |
| Blood | 1.4 ± 0.2 | 1.9 ± 0.3 | [8] |
| Tumor | 14.5 ± 2.9 | 15.8 ± 1.4 | [8] |
| Kidneys | 33.1 ± 5.8 | 29.5 ± 4.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible preclinical research. Below are representative protocols for key experiments.
⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Peptide
This protocol is a generalized procedure and may require optimization for specific peptides.[3][4]
-
Reagent Preparation :
-
Prepare a stock solution of the NODAGA-conjugated peptide in high-purity water (e.g., 1 mg/mL).
-
Prepare a buffer solution (e.g., sodium acetate or HEPES) to maintain the desired pH (typically 3.5-4.5).
-
Obtain ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
-
Radiolabeling Procedure :
-
To a sterile reaction vial, add a specific amount of the peptide stock solution (typically 5-20 nmol).
-
Add the buffer solution to the reaction vial.
-
Add the ⁶⁸Ga eluate (typically 0.5-1.0 mL) to the reaction vial.
-
Incubate at room temperature for 5-10 minutes.[3] Some protocols may use mild heating (e.g., 60°C) to optimize yield.[10]
-
-
Quality Control :
-
Assess the radiochemical purity (RCP) using radio-TLC or radio-HPLC.
-
Purification, if necessary, can be performed using a Sep-Pak C18 cartridge.[1]
-
In Vivo Biodistribution Studies in Tumor-Bearing Mice
This protocol outlines a typical biodistribution study.[3][8][11]
-
Animal Model :
-
Use tumor-bearing mice (e.g., xenografts of human cancer cell lines in immunodeficient mice).
-
-
Radiotracer Administration :
-
Inject a defined amount of the radiotracer (typically 1-5 MBq) into the tail vein of the mice.
-
-
Tissue Harvesting :
-
At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the mice.
-
Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Measurement and Data Analysis :
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing Experimental Workflows
Diagrams created using Graphviz illustrate the logical flow of key preclinical evaluation processes.
Caption: General workflow for preclinical evaluation of NODAGA-based radiotracers.
Signaling Pathway Context: Integrin αvβ3 Targeting
Many (R)-NODAGA-based radiotracers, such as those conjugated to RGD peptides, target the αvβ3 integrin, which is overexpressed on endothelial cells during angiogenesis and on some tumor cells.
Caption: Simplified signaling pathway of integrin αvβ3 targeted by RGD-based radiotracers.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-NODAGA-PSMA: A Versatile Precursor for Radiometal Labeling and Nuclear Imaging of PSMA-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-NODAGA-tris(t-Bu ester): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (R)-NODAGA-tris(t-Bu ester) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-NODAGA-tris(t-Bu ester), ensuring operational integrity and minimizing risk.
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelating agent derivative. While specific hazard data for this compound is limited, its structural components—a macrocyclic core and tert-butyl ester protecting groups—necessitate careful handling and disposal as a potentially hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator.[1] |
| Body Protection | A standard laboratory coat should be worn. |
In Case of Exposure:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
The disposal of (R)-NODAGA-tris(t-Bu ester) must comply with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Treat all quantities of (R)-NODAGA-tris(t-Bu ester), including unused product, residues in containers, and contaminated materials (e.g., weigh boats, pipette tips), as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to avoid unintended chemical reactions.
2. Waste Collection and Containerization:
-
Place solid (R)-NODAGA-tris(t-Bu ester) waste into a clearly labeled, sealable, and chemically compatible container.
-
For solutions containing (R)-NODAGA-tris(t-Bu ester), use a labeled, leak-proof container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "(R)-NODAGA-tris(t-Bu ester)".
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be a secondary containment area, away from heat sources and incompatible materials.[2]
-
Ensure the container remains closed except when adding waste.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.[3]
-
Provide EH&S with accurate information about the waste, including its chemical composition and quantity.
-
Final disposal will be carried out by a licensed hazardous waste management company in accordance with all applicable regulations.[4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of (R)-NODAGA-tris(t-Bu ester).
Environmental Considerations for Chelating Agents
Chelating agents like (R)-NODAGA-tris(t-Bu ester) can form stable complexes with metal ions.[5] This property, while useful in their intended applications, raises environmental concerns. If disposed of improperly, these agents can persist in the environment and potentially mobilize toxic heavy metals, impacting ecosystems.[5][6] Therefore, adherence to proper hazardous waste disposal protocols is paramount to prevent environmental contamination.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental biogeochemistry of chelating agents and recommendations for the disposal of chelated radioactive wastes (Journal Article) | OSTI.GOV [osti.gov]
Personal protective equipment for handling (R)-NODAGA-tris(t-Bu ester)
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of (R)-NODAGA-tris(t-Bu ester), a bifunctional chelator commonly used in the development of radiopharmaceuticals. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
(R)-NODAGA-tris(t-Bu ester) and its analogs are associated with potential health hazards. Based on data for similar compounds, this substance may cause skin irritation, serious eye irritation, and respiratory irritation. Ingestion may be harmful. Therefore, a comprehensive approach to personal protective equipment is mandatory.
Minimum PPE Requirements: A lab coat, protective eyewear (safety glasses with side shields), long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where chemical hazards are present.[1][2]
Specific PPE for Handling (R)-NODAGA-tris(t-Bu ester):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be used when there is a significant risk of splashing.[3] | To protect eyes from splashes and aerosols of the chemical, which can cause serious eye irritation. |
| Skin Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. An impervious lab coat is also required.[1][3] | To prevent skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, or if aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[3][4] | To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Recommended storage is in a freezer at or below -20°C in an inert atmosphere.[5]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Waste Disposal:
-
Spills: Evacuate personnel to a safe area. Wear appropriate PPE as outlined above. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Disposal: Dispose of contaminated waste and unused product in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for assessing and implementing the necessary safety precautions when handling (R)-NODAGA-tris(t-Bu ester).
Caption: Logical workflow for safe handling of (R)-NODAGA-tris(t-Bu ester).
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. NODAGA-tris(t-Bu ester) | 1190101-34-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
